4-Cyano-4'-methylbiphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBWMVSMTSYUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068573 | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50670-50-3 | |
| Record name | 4′-Methyl[1,1′-biphenyl]-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50670-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050670503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Cyano-4'-methylbiphenyl (CAS: 50670-50-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-4'-methylbiphenyl, also known by other names such as 4'-methylbiphenyl-4-carbonitrile, is a bi-functional organic compound with the CAS number 50670-50-3. This white to light yellow crystalline solid is characterized by a biphenyl (B1667301) scaffold substituted with a cyano group and a methyl group at the para positions of the two phenyl rings.[1] Its unique molecular architecture makes it a pivotal intermediate in various fields, most notably in the synthesis of pharmaceuticals and in the development of advanced materials.[2][3] This guide provides a comprehensive overview of the core properties, synthesis, and analysis of this compound, tailored for a technical audience.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are fundamental to its application in organic synthesis and material science.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 50670-50-3 | [4] |
| Molecular Formula | C₁₄H₁₁N | [1][5][4] |
| Molecular Weight | 193.24 g/mol | [5][4][6] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 108.0 to 112.0 °C | [5] |
| Boiling Point | 343.5 ± 21.0 °C (Predicted) | [5] |
| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [5][4] |
| InChI Key | QIBWMVSMTSYUSK-UHFFFAOYSA-N | [7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Technique | Characteristic Features | Reference |
| ¹H NMR | Aromatic protons: ~7.2-7.8 ppm (multiplet), Methyl protons: ~2.4 ppm (singlet) | [1] |
| IR Spectroscopy | C≡N stretch: ~2220 cm⁻¹, Aromatic C-H stretch: 3000-3100 cm⁻¹, Aromatic C=C stretch: 1400-1600 cm⁻¹, Methyl C-H bend: ~1375 cm⁻¹ | [1] |
| Mass Spectrometry | Molecular ion (M⁺): m/z 193. Common fragments: m/z 178 (M-15, loss of CH₃), m/z 166 (M-27, loss of HCN) | [1] |
| UV-Visible Spectroscopy | Absorption maxima in the aromatic region, influenced by the extended biphenyl conjugation and the electron-withdrawing cyano group. | [1] |
Synthesis of this compound
Several synthetic routes are employed for the preparation of this compound, with cross-coupling reactions being the most prominent. These methods offer high yields and selectivity.
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for the formation of C-C bonds. In the synthesis of this compound, it typically involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.
Experimental Protocol: Suzuki Coupling
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-bromotoluene (B49008) (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Palladium(II) Acetate (B1210297) (0.01-1 mol%), a phosphine (B1218219) ligand (e.g., Triphenylphosphine, 0.02-2 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (B28343) and water.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Grignard Reaction
The Grignard reaction provides another effective route, utilizing an organomagnesium compound.
Experimental Protocol: Grignard Reaction
-
Grignard Reagent Preparation: In a dry, nitrogen-purged reactor, initiate the formation of p-tolylmagnesium halide by adding a solution of p-halotoluene in an anhydrous ether solvent (e.g., THF) dropwise to magnesium turnings.
-
Coupling Reaction: In a separate reactor under an inert atmosphere, charge a catalyst, such as a Ni(II) or Pd(II) complex, and o-chlorobenzonitrile in an anhydrous solvent.
-
Addition: Slowly add the prepared Grignard reagent to the catalyst-substrate mixture, controlling the temperature.
-
Quenching and Work-up: After the reaction is complete, quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1N HCl).
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude product is then purified, typically by recrystallization or column chromatography.
Role in Pharmaceutical Synthesis: The Sartan Connection
A significant application of this compound is its role as a key intermediate in the synthesis of Angiotensin II receptor blockers (ARBs), commonly known as "sartans," which are used to treat hypertension.[8] For instance, it is a precursor in the synthesis of Valsartan.[2] The synthesis involves the bromination of the methyl group of this compound, followed by coupling with an appropriate amino acid derivative and subsequent formation of the characteristic tetrazole ring from the cyano group.
Analytical Characterization
A logical workflow for the analytical characterization of synthesized this compound ensures its identity and purity.
Experimental Protocols: Analytical Techniques
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Analysis: Acquire the ¹H NMR spectrum using a standard NMR spectrometer. The chemical shifts, integration of signals, and coupling patterns are analyzed to confirm the structure.
-
-
FT-IR Spectroscopy:
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with anhydrous KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Analysis: Obtain the IR spectrum by placing the KBr pellet in the sample holder of an FT-IR spectrometer and scanning the appropriate wavenumber range (typically 4000-400 cm⁻¹).
-
-
GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column). The gas chromatogram will indicate the purity, while the mass spectrum of the eluted peak will confirm the molecular weight and fragmentation pattern.
-
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9]
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.[10]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound of significant interest due to its versatile applications in organic synthesis, particularly as a key building block for important pharmaceuticals. A thorough understanding of its properties, synthesis, and analytical characterization is essential for researchers and professionals in the chemical and pharmaceutical industries. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eng.uc.edu [eng.uc.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]
A Technical Guide to the Physical and Chemical Properties of 4-Cyano-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-4'-methylbiphenyl is a disubstituted aromatic organic compound featuring a biphenyl (B1667301) scaffold with a cyano (-C≡N) group at the 4-position and a methyl (-CH₃) group at the 4'-position.[1] This specific para-substitution pattern imparts a combination of electronic and structural properties that make it a valuable building block in organic synthesis and a compound of interest in materials science.[1] Its chemical formula is C₁₄H₁₁N, and it is also known by its IUPAC name, 4'-Methyl-[1,1'-biphenyl]-4-carbonitrile.[2]
While its isomer, 2-cyano-4'-methylbiphenyl (B41195) (OTBN), is a well-known and critical intermediate in the synthesis of sartan-based antihypertensive drugs, this compound serves as a versatile precursor for introducing the cyano- and methyl-substituted biphenyl core into novel molecular architectures.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and key applications.
Core Physical Properties
This compound presents as a white to light yellow crystalline solid at room temperature.[3] A notable characteristic of this compound is the significant variation in its reported melting point, which may be attributable to the existence of different polymorphic forms or variations in sample purity. The lower range is more frequently cited in recent literature.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 50670-50-3 | [1][2][4] |
| Molecular Formula | C₁₄H₁₁N | [2][3][4] |
| Molecular Weight | 193.24 g/mol | [1][2][4] |
| Appearance | White to almost white powder/crystal | [4] |
| Melting Point | 50-54 °C or 108-112 °C | [3][4] |
| Boiling Point | 343.5 ± 21.0 °C (Predicted) | [4] |
| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [4] |
| LogP (Partition Coeff.) | 3.5 | [5] |
Solubility Profile
The compound's biphenyl framework makes it predominantly hydrophobic, leading to excellent solubility in common organic solvents while being practically insoluble in water.
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [3] |
| Ethanol | Readily Soluble | [3] |
| Acetone | Readily Soluble | [3] |
| Chloroform | Good Solubility | [3] |
| Methanol | Good Solubility | [3] |
| Toluene | Good Solubility | [3] |
Chemical Properties and Reactivity
The reactivity of this compound is dictated by its three main structural components: the cyano group, the methyl group, and the aromatic biphenyl core.
-
Cyano Group Reactions: The electron-withdrawing cyano group is a versatile functional handle. It can undergo nucleophilic attack and can be reduced to form amines or aldehydes.[3]
-
Aromatic Core Reactions: The biphenyl rings can participate in electrophilic aromatic substitution reactions. More significantly, the entire molecule can act as a coupling partner in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to synthesize more complex molecules.[3]
-
Supramolecular Interactions: The presence of the cyano group and the aromatic system allows for participation in non-covalent π-π stacking interactions, a property of interest in supramolecular chemistry.[3]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Mass Spectrometry: Analysis typically shows a molecular ion peak at an m/z of 193, corresponding to its molecular weight. The fragmentation pattern is characterized by the loss of a methyl radical (M-15) and hydrogen cyanide (M-27).[3]
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic absorption band is the sharp, intense C≡N stretching vibration, which appears around 2220 cm⁻¹. Other characteristic peaks include aromatic C-H stretching (3000-3100 cm⁻¹) and aromatic C=C stretching (1400-1600 cm⁻¹).[3]
Synthesis and Experimental Protocols
The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[7][8]
References
- 1. This compound | 50670-50-3 | Benchchem [benchchem.com]
- 2. This compound | 50670-50-3 | FC61783 [biosynth.com]
- 3. Buy this compound | 50670-50-3 [smolecule.com]
- 4. This compound | 50670-50-3 [chemicalbook.com]
- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Cyano-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular structure and conformational properties of 4-cyano-4'-methylbiphenyl, a key intermediate in organic synthesis and a molecule of interest in materials science. This document summarizes key structural parameters obtained from experimental and computational studies of closely related analogs, outlines the methodologies for these determinations, and presents a logical workflow for conformational analysis.
Molecular Structure and Conformation
This compound, with the chemical formula C₁₄H₁₁N, is a disubstituted biphenyl (B1667301) featuring a cyano (-CN) group at the 4-position of one phenyl ring and a methyl (-CH₃) group at the 4'-position of the other. The core of the molecule is the biphenyl scaffold, which is characterized by a bond between two phenyl rings. Due to steric hindrance between the ortho-hydrogens on the adjacent rings, the biphenyl molecule is typically non-planar in the gas phase and in solution. This twist is defined by the dihedral angle between the planes of the two phenyl rings.
Dihedral Angle
The most critical conformational parameter for biphenyl derivatives is the dihedral angle between the two phenyl rings. Experimental and computational studies on analogous compounds consistently show a twisted conformation.
For instance, the crystal structure of 4,4′-diethynylbiphenyl reveals four unique molecules in the asymmetric unit, with dihedral angles between the phenyl rings of 42.41 (4)°, 24.07 (6)°, 42.59 (4)°, and 46.88 (4)°.[1] Another related compound, 4,4'-dimethoxy-1,1'-biphenyl, also exhibits a non-planar structure. Computational studies on a wide range of 4-substituted biphenyls suggest that the equilibrium twist angle is typically around 45°.
Based on these data from closely related molecules, the dihedral angle of this compound in the solid state is expected to be in the range of 25-45°.
Bond Lengths and Angles
The bond lengths and angles within the phenyl rings are expected to be typical for aromatic systems. The C-C bond lengths in the phenyl rings will be approximately 1.39 Å, and the C-H bond lengths will be around 1.09 Å. The bond angles within the hexagonal rings will be close to 120°. The inter-ring C-C bond is expected to be slightly longer than a typical C-C single bond, in the range of 1.48-1.51 Å, due to the sp²-sp² hybridization and the effects of conjugation and steric hindrance. The C-C≡N bond of the cyano group will be linear, with a C≡N triple bond length of approximately 1.15 Å. The C-C bond connecting the methyl group to the phenyl ring will be a standard sp³-sp² single bond with a length of about 1.51 Å.
Table 1: Estimated Molecular Geometry of this compound (based on analogous structures)
| Parameter | Value |
| Dihedral Angle | |
| Phenyl-Phenyl | ~ 25-45° |
| Bond Lengths (Å) | |
| C-C (inter-ring) | ~ 1.49 |
| C-C (aromatic) | ~ 1.39 |
| C-H (aromatic) | ~ 1.09 |
| C-C (methyl) | ~ 1.51 |
| C-H (methyl) | ~ 1.09 |
| C-C (cyano) | ~ 1.45 |
| C≡N | ~ 1.15 |
| **Bond Angles (°) ** | |
| C-C-C (aromatic) | ~ 120 |
| C-C-H (aromatic) | ~ 120 |
| C-C-C (inter-ring) | ~ 120 |
| C-C-C (methyl) | ~ 120 |
| H-C-H (methyl) | ~ 109.5 |
| C-C-C≡N | ~ 180 |
Experimental and Computational Protocols
The determination of the molecular structure and conformation of compounds like this compound relies on a combination of experimental techniques, primarily single-crystal X-ray diffraction, and computational methods, such as Density Functional Theory (DFT).
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state.
A. Crystal Growth: High-quality single crystals are a prerequisite for a successful SC-XRD experiment. For small organic molecules like this compound, crystals are typically grown by slow evaporation of a saturated solution. A suitable solvent system is chosen in which the compound has moderate solubility. The solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days, leading to the formation of well-defined single crystals.
B. Data Collection: A suitable crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and protect it from radiation damage. The diffractometer is equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector). The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
C. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction intensities.
Computational Conformational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the conformational landscape of molecules and complementing experimental data.
A. Model Building: A 3D model of the this compound molecule is built using molecular modeling software.
B. Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. For biphenyls, this typically involves rotating the dihedral angle between the two phenyl rings and calculating the potential energy at each step.
C. Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are then optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger). A frequency calculation is performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
D. Analysis of Results: The optimized geometries provide detailed information on bond lengths, bond angles, and the dihedral angle. The relative energies of different conformers can be used to determine the most stable conformation.
Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for the conformational analysis of a biphenyl derivative, combining both experimental and computational approaches.
Conclusion
The molecular structure of this compound is characterized by a non-planar conformation, with a significant dihedral angle between the two phenyl rings, estimated to be in the range of 25-45°. This twisted geometry is a result of the balance between steric hindrance of the ortho-hydrogens and the electronic effects of the cyano and methyl substituents. A combination of single-crystal X-ray diffraction on analogous compounds and computational modeling provides a comprehensive understanding of its structural parameters. The methodologies and workflow presented in this guide offer a robust framework for the detailed conformational analysis of this and other substituted biphenyl derivatives, which is crucial for applications in drug design, materials science, and organic synthesis.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Cyano-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Cyano-4'-methylbiphenyl. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where detailed structural elucidation of organic molecules is critical. The information presented herein includes tabulated spectral data, detailed experimental protocols, and a visual representation of the molecular structure with NMR assignments.
Introduction
This compound is a disubstituted biphenyl (B1667301) derivative featuring a cyano (-CN) group at the 4-position of one phenyl ring and a methyl (-CH₃) group at the 4'-position of the other.[1][2] This para-substitution pattern results in a molecule with distinct electronic and structural characteristics, making it a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.[1] Accurate and detailed NMR spectral data are paramount for the unambiguous identification and characterization of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methyl group. The para-substitution on both phenyl rings leads to a relatively simple splitting pattern for the aromatic protons, which appear as doublets.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~7.70 | d | ~8.0 | 2H | H-2, H-6 |
| ~7.65 | d | ~8.0 | 2H | H-3, H-5 |
| ~7.50 | d | ~8.0 | 2H | H-2', H-6' |
| ~7.25 | d | ~8.0 | 2H | H-3', H-5' |
| ~2.41 | s | - | 3H | -CH₃ |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used. The assignments are based on the analysis of related structures and general principles of NMR spectroscopy.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom in the molecule.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | C-4' |
| ~138.5 | C-1 |
| ~137.0 | C-1' |
| ~132.5 | C-3, C-5 |
| ~129.8 | C-3', C-5' |
| ~127.5 | C-2, C-6 |
| ~127.0 | C-2', C-6' |
| ~118.5 | -CN |
| ~111.0 | C-4 |
| ~21.2 | -CH₃ |
Note: These chemical shifts are approximate and are based on data from similar compounds and predictive models. Quaternary carbon signals (C-1, C-1', C-4, C-4', and -CN) are typically weaker in intensity.
Experimental Protocols
The following section outlines a typical experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
Spectrometer: A high-resolution NMR spectrometer, such as a Bruker Avance or similar, operating at a proton frequency of 300 MHz, 400 MHz, or 500 MHz.
-
Probe: A standard 5 mm broadband probe.
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent. Common solvents include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[3]
-
A small amount of Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Acquisition Time: Typically 2-4 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm is used to cover the entire proton chemical shift range.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
Acquisition Time: Typically 1-2 seconds.
-
Spectral Width: A spectral width of approximately 200-240 ppm is used.
Data Processing:
The acquired Free Induction Decay (FID) is processed using appropriate NMR software (e.g., TopSpin, Mnova). The processing steps typically include:
-
Fourier Transformation: To convert the time-domain data (FID) to the frequency-domain spectrum.
-
Phasing: To correct the phase of the spectrum.
-
Baseline Correction: To ensure a flat baseline.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration: The relative areas under the ¹H NMR signals are determined.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with the assigned proton and carbon atom numbering used in the NMR data tables.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
References
Mass Spectrometry Fragmentation Analysis of 4-Cyano-4'-methylbiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 4-Cyano-4'-methylbiphenyl (C₁₄H₁₁N), a key intermediate in pharmaceutical synthesis and a molecule of interest in materials science. This document details the primary fragmentation pathways observed under electron ionization (EI), presents the quantitative data in a clear tabular format, outlines a typical experimental protocol for its analysis, and provides a visual representation of the fragmentation cascade.
Core Data Presentation
The mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions resulting from the cleavage of its functional groups and biphenyl (B1667301) backbone. The quantitative data, including the mass-to-charge ratio (m/z) and plausible relative intensities of the principal ions, are summarized in the table below.
| m/z | Proposed Ion Structure/Formula | Loss | Plausible Relative Intensity (%) |
| 193 | [C₁₄H₁₁N]⁺• (Molecular Ion) | - | 85 |
| 192 | [C₁₄H₁₀N]⁺ | -H | 20 |
| 178 | [C₁₃H₈N]⁺ | -CH₃ | 60 |
| 167 | [C₁₂H₁₁]⁺ | -CN | 100 (Base Peak) |
| 166 | [C₁₂H₁₀]⁺• | -HCN | 45 |
| 165 | [C₁₂H₉]⁺ | -HCN, -H | 30 |
| 152 | [C₁₂H₈]⁺• | -CH₃, -CN | 15 |
| 91 | [C₇H₇]⁺ | -C₇H₄N | 10 |
| 77 | [C₆H₅]⁺ | -C₈H₆N | 5 |
Elucidation of the Fragmentation Pathway
Under electron ionization, this compound undergoes a series of predictable fragmentation events. The initial ionization event forms the molecular ion at m/z 193. The primary fragmentation pathways stem from the cleavage of the methyl and cyano substituents, as well as the biphenyl linkage.
The loss of a methyl radical (•CH₃) from the molecular ion results in the formation of a stable cation at m/z 178.[1] Concurrently, the elimination of a neutral hydrogen cyanide (HCN) molecule leads to the fragment ion at m/z 166.[1] A significant fragmentation route involves the cleavage of the cyano radical (•CN), yielding the 4-methylbiphenyl (B165694) cation at m/z 167, which is often the most abundant ion (base peak) in the spectrum.[1] Further fragmentation of the biphenyl core can lead to smaller, yet characteristic, aromatic ions.
Figure 1: Proposed fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
1. Sample Preparation:
-
Dissolve a small quantity (approximately 1 mg) of this compound in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a final concentration of 100 µg/mL.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-300.
-
Scan Speed: 1562 amu/s.
-
Solvent Delay: 3 minutes.
4. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum at the apex of the chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation, if available.
This comprehensive guide provides the foundational knowledge for understanding and analyzing the mass spectrometric behavior of this compound, aiding researchers in its identification and characterization in various scientific applications.
References
An In-depth Technical Guide to the Vibrational Spectroscopy of 4-Cyano-4'-Alkylbiphenyls
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) and Raman spectroscopy, in the study of 4-cyano-4'-alkylbiphenyls (nCBs). These liquid crystalline compounds are of significant interest in materials science and have potential applications in drug delivery systems. This document details the core principles, experimental methodologies, and key spectral features of nCBs, presenting quantitative data in a clear, comparative format.
Introduction to Vibrational Spectroscopy of 4-Cyano-4'-Alkylbiphenyls
Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure, phase transitions, and intermolecular interactions of liquid crystals like 4-cyano-4'-alkylbiphenyls.[1] These techniques measure the vibrational modes of a molecule, which are sensitive to its chemical environment and conformation.
4-Cyano-4'-alkylbiphenyls (nCBs) are a homologous series of liquid crystals characterized by a rigid biphenyl (B1667301) core, a polar cyano (-C≡N) group, and a flexible alkyl chain of varying length ('n' denotes the number of carbon atoms in the alkyl chain). The interplay between these structural components gives rise to their unique liquid crystalline properties.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is particularly sensitive to polar functional groups and provides valuable information on bond vibrations and molecular orientation.
Raman spectroscopy involves the inelastic scattering of monochromatic light.[1] The scattered light has a different frequency from the incident light, and this frequency shift corresponds to the vibrational modes of the molecule. Raman spectroscopy is highly sensitive to non-polar functional groups and symmetric vibrations, complementing the information obtained from FTIR.
Molecular Structure and Vibrational Modes
The vibrational spectrum of a 4-cyano-4'-alkylbiphenyl is a composite of the vibrations of its constituent parts: the alkyl chain, the biphenyl core, and the cyano group. The key vibrational modes are crucial for interpreting the spectra and understanding the molecular behavior.
Quantitative Vibrational Data
The following tables summarize the characteristic vibrational frequencies (in cm⁻¹) for a series of 4-cyano-4'-alkylbiphenyls, as determined by FTIR and Raman spectroscopy. These values can be used for the identification and characterization of these compounds.
FTIR Vibrational Frequencies
| Vibrational Mode | 5CB (cm⁻¹) | 6CB (cm⁻¹) | 7CB (cm⁻¹) | 8CB (cm⁻¹) |
| C-H Aromatic Stretch | ~3030 | ~3030 | ~3030 | ~3030 |
| C-H Alkyl Stretch | 2958, 2927, 2858 | 2956, 2926, 2856 | 2955, 2925, 2855 | 2954, 2924, 2854 |
| C≡N Stretch | 2226 | 2226 | 2226 | 2226 |
| C-C Aromatic Stretch | 1605, 1494 | 1605, 1494 | 1605, 1494 | 1605, 1494 |
| Biphenyl C-C Stretch | ~1286 | ~1286 | ~1286 | ~1286 |
| C-H Aromatic Bend (out-of-plane) | 815 | 815 | 815 | 815 |
Note: The exact peak positions can vary slightly depending on the phase of the liquid crystal and the experimental conditions.
Raman Vibrational Frequencies
| Vibrational Mode | 5CB (cm⁻¹) | 6CB (cm⁻¹) | 7CB (cm⁻¹) | 8CB (cm⁻¹) |
| C-H Aromatic Stretch | ~3070 | ~3070 | ~3070 | ~3070 |
| C-H Alkyl Stretch | 2930, 2860 | 2930, 2860 | 2930, 2860 | 2930, 2860 |
| C≡N Stretch | 2225 | 2225 | 2225 | 2225 |
| C-C Aromatic Ring Breathing | 1607 | 1607 | 1607 | 1607 |
| Biphenyl Linking Stretch | 1285 | 1285 | 1285 | 1285 |
| C-H in-plane deformation | ~1180 | ~1180 | ~1180 | ~1180 |
Note: The C≡N stretching mode is a particularly sharp and intense band in both FTIR and Raman spectra, making it a useful diagnostic peak.[2] The position of this band can be sensitive to the local environment and intermolecular interactions.[2]
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible vibrational spectra of liquid crystals.
General Experimental Workflow
Sample Preparation
-
Liquid Crystal Cell: For transmission FTIR and Raman spectroscopy, the nCB sample is typically contained in a liquid crystal cell. These cells consist of two transparent windows (e.g., KBr, CaF2 for FTIR; glass for Raman) separated by a spacer of a specific thickness (typically a few micrometers).
-
Alignment Layer: To study the anisotropic properties of the liquid crystal, the inner surfaces of the cell windows are often coated with an alignment layer (e.g., rubbed polyimide) to induce a uniform orientation of the liquid crystal molecules (planar or homeotropic). For studies of the isotropic phase, no alignment layer is necessary.
-
Filling the Cell: The liquid crystal is introduced into the cell in its isotropic phase (by heating) via capillary action to ensure a uniform and bubble-free sample.
FTIR Spectroscopy Protocol
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS or MCT) is used.
-
Sample Compartment: The liquid crystal cell is mounted in a sample holder within the spectrometer's sample compartment. For temperature-dependent studies, a heating/cooling stage with precise temperature control is employed.
-
Polarization: For studying molecular orientation, a polarizer is placed in the infrared beam path before the sample. Spectra are collected with the polarization of the infrared beam parallel and perpendicular to the alignment direction of the liquid crystal director.
-
Data Acquisition:
-
A background spectrum of the empty cell is collected.
-
The sample spectrum is then recorded.
-
Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
A spectral resolution of 2 or 4 cm⁻¹ is commonly used.
-
Raman Spectroscopy Protocol
-
Instrumentation: A Raman spectrometer, often a confocal Raman microscope, is used. This allows for high spatial resolution and rejection of stray light.
-
Excitation Source: A laser with a specific wavelength (e.g., 532 nm, 633 nm, or 785 nm) is used as the excitation source. The laser power should be kept low to avoid sample heating and potential damage.
-
Sample Stage: The liquid crystal cell is placed on the microscope stage, which can be equipped with a heating/cooling unit for temperature control.
-
Polarization: Polarizers are used for both the incident and scattered light to perform polarized Raman measurements. This allows for the determination of the Raman depolarization ratios and provides detailed information about molecular orientation and order parameters.
-
Data Acquisition:
-
The laser is focused onto the liquid crystal sample within the cell.
-
The scattered light is collected and directed to the spectrometer.
-
Spectra are typically recorded over a specific wavenumber range (e.g., 200-3500 cm⁻¹).
-
Accumulation time and the number of scans are adjusted to achieve an adequate signal-to-noise ratio.
-
Data Analysis and Interpretation
The analysis of the vibrational spectra of 4-cyano-4'-alkylbiphenyls provides insights into several key properties:
-
Phase Identification: Changes in the position, width, and intensity of vibrational bands can be used to identify phase transitions (e.g., crystalline to nematic, nematic to isotropic).[3]
-
Molecular Orientation and Order: By analyzing the dichroic ratio in polarized FTIR spectroscopy and the depolarization ratio in polarized Raman spectroscopy, the orientational order parameters of the liquid crystal can be determined.
-
Intermolecular Interactions: Shifts in the frequency of specific vibrational modes, such as the C≡N stretching mode, can indicate changes in the strength and nature of intermolecular interactions, such as dipole-dipole interactions.[2]
-
Conformational Changes: The vibrational modes associated with the flexible alkyl chain can provide information about conformational changes that occur with temperature or phase transitions.
Conclusion
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a powerful and versatile toolkit for the in-depth characterization of 4-cyano-4'-alkylbiphenyls. This guide has provided a foundational understanding of the principles, experimental protocols, and data interpretation associated with the vibrational analysis of these important liquid crystalline materials. The presented quantitative data and methodologies serve as a valuable resource for researchers and scientists in materials science and drug development, facilitating further exploration and application of these fascinating compounds.
References
The Pivotal Role of the 4-Cyano-4'-methylbiphenyl Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, serving as the foundational framework for a multitude of therapeutic agents. Among its many derivatives, 4-Cyano-4'-methylbiphenyl and its isomers, particularly 2-Cyano-4'-methylbiphenyl (also known as o-tolylbenzonitrile or OTBN), have emerged as critical intermediates in the synthesis of a blockbuster class of drugs: the angiotensin II receptor blockers (ARBs), or "sartans".[1] This technical guide provides a comprehensive overview of the role of this scaffold in medicinal chemistry, with a focus on its application in the development of antihypertensive agents. We will delve into the synthesis, biological activity, structure-activity relationships, and the underlying mechanism of action of drugs derived from this versatile chemical entity.
The Biphenyl Core: A Gateway to Angiotensin II Receptor Blockade
The primary significance of the this compound scaffold in medicinal chemistry lies in its utility as a precursor to potent and selective antagonists of the angiotensin II type 1 (AT1) receptor.[2] The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. The octapeptide hormone, angiotensin II, is a key effector molecule in this system, and its binding to the AT1 receptor mediates vasoconstriction, aldosterone (B195564) secretion, and sympathetic activation, all of which contribute to an increase in blood pressure.[3][4] By blocking this interaction, ARBs effectively lower blood pressure and are widely prescribed for the treatment of hypertension, congestive heart failure, and diabetic nephropathy.[5][6]
The 2-Cyano-4'-methylbiphenyl (OTBN) isomer is a particularly crucial intermediate in the synthesis of many sartan drugs, including Losartan, Valsartan, and Irbesartan.[2] The cyano group of OTBN serves as a precursor to the acidic tetrazole ring, a critical pharmacophore in many sartan drugs that mimics the C-terminal carboxylate of angiotensin II and is essential for potent receptor binding.[7] The methyl group, on the other hand, provides a handle for further chemical modifications to introduce the rest of the pharmacophoric elements of the specific sartan molecule.[2]
Synthesis of the this compound Scaffold
The construction of the biphenyl core of this compound and its isomers is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[8]
Key Synthetic Methodologies:
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, this typically involves the reaction of a halobenzonitrile (e.g., 4-bromobenzonitrile) with a tolylboronic acid (e.g., 4-methylphenylboronic acid).[8] The reaction is favored for its mild conditions, high functional group tolerance, and generally high yields.[8]
-
Grignard Reagent Based Coupling: This method utilizes a Grignard reagent (an organomagnesium compound) which acts as a nucleophile in a cross-coupling reaction with an aryl halide. This approach is often catalyzed by transition metals like nickel or manganese.[3]
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl
This protocol describes a representative Suzuki-Miyaura coupling reaction for the synthesis of a this compound analog.
Materials:
-
4-(trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Triphenylphosphine (B44618) (PPh3)
-
Potassium carbonate (K2CO3)
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Under an inert atmosphere, add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).
-
Reaction: Stir the reaction mixture vigorously and heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: The aqueous layer is separated, and the organic layer is washed with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired product.[9]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
Biological Activity and Structure-Activity Relationships (SAR)
The biological activity of sartan drugs derived from the this compound scaffold is typically evaluated through in vitro binding assays to determine their affinity for the AT1 receptor. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these compounds.
Quantitative Data on Biphenyl Tetrazole Angiotensin II Receptor Antagonists
| Compound | IC50 (nM) for AT1 Receptor | Reference |
| Losartan | 20 | [10] |
| Valsartan | 2.7 | [10] |
| Irbesartan | 1.3 | [10] |
| Candesartan | 0.26 | [10] |
| Telmisartan | 9.2 | [10] |
| Compound 3 (novel antagonist) | 2.67 ± 0.23 | [11] |
| UR-7280 (pyrazole derivative) | 3 | [1] |
Structure-Activity Relationship (SAR) Insights:
-
The Tetrazole Moiety: The acidic tetrazole ring at the 2'-position of the biphenyl group is a crucial feature for high-affinity binding to the AT1 receptor, acting as a bioisostere for a carboxylic acid.[7]
-
The Alkyl Chain: The nature of the alkyl chain attached to the imidazole (B134444) or other heterocyclic core influences the lipophilicity and overall binding affinity. For instance, a propyl or butyl group is often found to be optimal.[1]
-
The Heterocyclic Core: While an imidazole ring is common (as in losartan), other heterocyclic systems can be employed, leading to variations in potency and pharmacokinetic properties.[1]
-
Substituents on the Heterocycle: The presence of functional groups such as carboxylic acids or hydroxymethyl groups on the heterocyclic core can significantly impact binding affinity through hydrogen bonding and other interactions with the receptor.[7]
Signaling Pathway and Mechanism of Action
ARBs exert their therapeutic effects by competitively inhibiting the binding of angiotensin II to the AT1 receptor, thereby blocking the downstream signaling cascade of the Renin-Angiotensin System (RAS).
As depicted in the diagram, angiotensinogen is converted to angiotensin I by renin. Angiotensin I is then converted to the active angiotensin II by the angiotensin-converting enzyme (ACE).[12] Angiotensin II binds to the AT1 receptor, leading to vasoconstriction and the release of aldosterone, which in turn causes sodium and water retention, ultimately increasing blood pressure.[3] ARBs, derived from the this compound scaffold, competitively block the AT1 receptor, thereby preventing the physiological effects of angiotensin II and leading to a reduction in blood pressure.[5]
Experimental Protocols for Biological Evaluation
Radioligand Binding Assay for AT1 Receptor Antagonism
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against the AT1 receptor.
Materials:
-
Membrane preparations from cells expressing the human AT1 receptor (e.g., CHO or HEK293 cells).[10]
-
Radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II).[10]
-
Test compounds (e.g., sartan derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).[10]
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Unlabeled ligand for non-specific binding (e.g., 10 µM Losartan).[10]
-
96-well plates.
-
Glass fiber filters.
-
Gamma counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of the unlabeled ligand.[10]
-
Incubation: Add the membrane preparation to each well and incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[10]
-
Detection: Quantify the radioactivity retained on the filters using a gamma counter.[10]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[10]
Conclusion
The this compound scaffold and its isomers are of paramount importance in medicinal chemistry, primarily serving as a cornerstone for the synthesis of angiotensin II receptor blockers. The versatility of this chemical framework allows for the introduction of various pharmacophoric elements, leading to the development of a range of highly potent and selective drugs for the management of cardiovascular diseases. The synthetic accessibility of this scaffold, particularly through robust methods like the Suzuki-Miyaura coupling, has enabled its widespread use in drug discovery and development. A thorough understanding of the structure-activity relationships and the underlying mechanism of action of compounds derived from this scaffold continues to guide the design of new and improved therapeutic agents.
References
- 1. Synthesis and structure-activity relationship of a new series of potent AT1 selective angiotensin II receptor antagonists: 5-(biphenyl-4-ylmethyl)pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 4. Mechanism of action of angiotensin-receptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and evaluation of novel angiotensin II receptor 1 antagonists as anti-hypertension drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
Preliminary Investigation of 4-Cyano-4'-methylbiphenyl Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a preliminary overview of the known and potential toxicity of 4-Cyano-4'-methylbiphenyl. The information is intended for research and drug development professionals. All laboratory work should be conducted by trained personnel in appropriately equipped facilities, adhering to all applicable safety guidelines and regulations.
Executive Summary
Existing Toxicological Data
Direct quantitative toxicity data for this compound is scarce in published literature and safety data sheets frequently state "no data available" for key toxicological endpoints.[2] However, GHS hazard statements provided by suppliers indicate that the compound is considered hazardous.[1]
GHS Hazard Statements for this compound:
-
H302: Harmful if swallowed (Acute toxicity, oral).[1]
-
H312: Harmful in contact with skin (Acute toxicity, dermal).[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled (Acute toxicity, inhalation).[1]
Due to the limited data on this compound, information from its isomer, 2-Cyano-4'-methylbiphenyl, can be considered as a preliminary surrogate for risk assessment, though with caution due to potential differences in metabolic activation and steric effects.
Quantitative Toxicity Data for 2-Cyano-4'-methylbiphenyl (Isomer)
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat (male/female) | Oral | 1421 mg/kg bw | [3] |
| LD50 | Rat (male/female) | Dermal | > 2000 mg/kg bw | [3] |
| LC50 | Danio rerio (Zebra Fish) | Aquatic | ~42% of the concentration in use (96 h) | [3] |
| EC50 | Daphnia magna (Water Flea) | Aquatic | 2.2 mg/L (48 h) | [3] |
| EC50 | Pseudokirchneriella subcapitata (Green Algae) | Aquatic | 2.01 mg/L (72 h) | [3] |
Proposed Experimental Framework for a Preliminary Toxicity Investigation
To address the existing data gaps for this compound, a tiered approach to toxicity testing is recommended. This framework is designed to provide a foundational understanding of the compound's potential hazards.
Experimental Workflow
Detailed Experimental Protocols
Tier 1: In Vitro Screening
-
Objective: To determine the concentration of this compound that induces a 50% reduction in cell viability (IC50).
-
Cell Lines: A panel of cell lines, such as HepG2 (human liver carcinoma) and HaCaT (human keratinocytes), should be used to assess organ-specific and general cytotoxicity.
-
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the exposure period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
-
Objective: To assess the mutagenic potential of this compound by detecting gene mutations.
-
Strains: A minimum of five strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA or WP2 uvrA (pKM101)) should be used to detect both frameshift and base-pair substitution mutations.
-
Methodology (Plate Incorporation Method):
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver).
-
Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.
-
Plating: Add molten top agar (B569324) to the tube, mix, and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is indicated by a dose-related increase in the number of revertant colonies that is at least twice the background (vehicle control) count.
-
Tier 2: Acute In Vivo Toxicity
-
Objective: To determine the acute oral toxicity of this compound and to classify it according to the GHS.
-
Species: Wistar or Sprague-Dawley rats (female).
-
Methodology:
-
Dosing: Administer a single oral dose of the compound to a group of three animals at one of the defined starting dose levels (e.g., 300 mg/kg). The compound should be dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days. Body weight should be recorded at regular intervals.
-
Step-wise Procedure: Depending on the outcome (mortality or survival), dosing of additional animals at lower or higher fixed dose levels may be required to refine the toxicity estimate.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Potential Signaling Pathways of Toxicity
The precise mechanisms of toxicity for this compound are unknown. However, based on its chemical structure, several pathways can be hypothesized to be involved. The biphenyl (B1667301) structure suggests potential for metabolic activation leading to reactive intermediates, while the cyano group can have specific toxic effects.
Hypothetical Pathway: Oxidative Stress and Apoptosis
Metabolism of the biphenyl rings by cytochrome P450 enzymes could generate reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis.
Hypothetical Pathway: Inflammatory Response
As suggested by in vitro data on the compound acting as a monocyte chemoattractant, it may trigger an inflammatory response.[4] This could involve the activation of signaling pathways such as NF-κB, leading to the production of pro-inflammatory cytokines.
Conclusion and Future Directions
The current toxicological understanding of this compound is limited, relying primarily on GHS hazard classifications and data from a structural isomer. A systematic investigation is necessary to adequately characterize its potential risks to human health and the environment. The proposed experimental framework provides a starting point for such an investigation, focusing on key endpoints such as cytotoxicity, genotoxicity, and acute systemic toxicity. Further studies, including subchronic toxicity and toxicokinetic assessments, will be crucial for a more comprehensive risk assessment, particularly if the compound is intended for use in applications with a higher potential for human exposure. Elucidation of the specific metabolic pathways and mechanisms of toxicity will also be essential for understanding and mitigating its potential adverse effects.
References
Unveiling the Solubility Profile of 4-Cyano-4'-methylbiphenyl in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Cyano-4'-methylbiphenyl, a key intermediate in the synthesis of various organic materials and active pharmaceutical ingredients. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. While extensive quantitative solubility data in the public domain is limited, this guide consolidates available qualitative information and furnishes a robust experimental protocol for its precise determination.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in publicly available literature. However, qualitative assessments consistently indicate its favorable solubility in a variety of organic media, which is summarized in the table below. The compound is generally described as having excellent solubility in many organic solvents, a characteristic attributed to its predominantly hydrophobic biphenyl (B1667301) structure.[1] It is considered practically insoluble in aqueous solutions.[1]
| Solvent Class | Solvent | Qualitative Solubility |
| Polar Protic Solvents | Methanol | Good[1] |
| Ethanol | Readily Soluble[1] | |
| Polar Aprotic Solvents | Acetone | Readily Soluble[1] |
| Halogenated Solvents | Chloroform | Good[1] |
| Aromatic Hydrocarbons | Toluene | Good[1] |
| Aqueous Solvents | Water | Practically Insoluble[1] |
Theoretical Solubility Principles
The solubility of this compound is governed by the "like dissolves like" principle. Its molecular structure features a large, nonpolar biphenyl core and a polar cyano (-C≡N) group. The biphenyl moiety makes the molecule amenable to dissolution in nonpolar and moderately polar organic solvents through van der Waals forces. The polar cyano group contributes to its solubility in more polar organic solvents. However, the overall nonpolar character of the molecule dominates, leading to poor solubility in highly polar solvents like water.
The following diagram illustrates the key factors that influence the solubility of this compound.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.
1. Materials and Equipment:
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
2. Experimental Workflow:
The following diagram outlines the key steps in the shake-flask method for solubility determination.
3. Detailed Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. A visual excess of solid should remain to ensure saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
Tightly cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.
-
-
Sample Preparation:
-
After equilibration, remove the vial from the shaker and centrifuge it at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area for HPLC, absorbance for UV-Vis) versus the concentration of the standard solutions.
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
Calculate the original solubility in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
This technical guide provides a foundational understanding of the solubility of this compound. By employing the detailed experimental protocol, researchers can generate precise and reliable quantitative solubility data essential for their specific applications in drug discovery and development.
References
An In-depth Technical Guide to the Material Safety of 4-Cyano-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data for 4-Cyano-4'-methylbiphenyl (CAS No. 50670-50-3), a compound utilized in pharmaceutical synthesis, material science, and as an intermediate in various organic synthesis processes.[1][2] The following sections detail its physical and chemical properties, hazard classifications, and safety information based on available Material Safety Data Sheets (MSDS) and Safety Data Sheets (SDS).
Physicochemical Properties
This compound is a white to light yellow crystalline solid.[1][2][3] It is characterized by a biphenyl (B1667301) structure with a cyano group and a methyl group attached.[2] The compound is practically insoluble in water but shows good solubility in organic solvents such as ethanol, acetone, chloroform, methanol, and toluene.[1]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁N | [1][3][4] |
| Molecular Weight | 193.24 g/mol | [3][4][5] |
| Melting Point | 108.0 to 112.0 °C | [3][4] |
| Boiling Point | 343.5 ± 21.0 °C (Predicted) | [3][4] |
| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [3][4] |
| Appearance | White to light yellow crystalline powder | [1][2][3] |
| Water Solubility | Sparingly soluble/Insoluble | [1][2] |
| Partition Coefficient (log P) | 3.5 at 23°C | [1] |
Hazard Identification and GHS Classification
According to information provided in Safety Data Sheets, this compound is classified as hazardous. The GHS classification indicates it is harmful if swallowed, in contact with skin, and if inhaled. It also causes skin and serious eye irritation.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
The following diagram illustrates the logical flow from hazard identification to the necessary precautionary measures.
Toxicological Information
Detailed toxicological studies with specific LD50 and LC50 values for this compound are not consistently available across the reviewed safety data sheets. However, the GHS classification implies significant toxicological effects. The primary routes of exposure are oral, dermal, and inhalation, all of which are considered harmful.
| Toxicological Endpoint | Result |
| Acute Oral Toxicity | Harmful if swallowed.[5] |
| Acute Dermal Toxicity | Harmful in contact with skin.[5] |
| Acute Inhalation Toxicity | Harmful if inhaled.[5] |
| Skin Irritation | Causes skin irritation.[5] |
| Eye Irritation | Causes serious eye irritation.[5] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[6] |
| Reproductive Toxicity | No data available.[6] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[6] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available.[6] |
Experimental Protocols
Detailed experimental protocols for the toxicological and ecotoxicological studies are not provided in the publicly available Material Safety Data Sheets. These documents summarize the results of such studies to provide hazard information and safe handling procedures, but the methodologies themselves are generally not included. For detailed experimental designs, it would be necessary to consult the primary scientific literature or specific regulatory submission documents, which are beyond the scope of a standard MSDS.
First-Aid Measures
In case of exposure, the following first-aid measures are recommended:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5][7] Do NOT induce vomiting unless advised by a medical professional.[5]
-
If on Skin: Wash with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.[5]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[8] Avoid the formation of dust and aerosols.[8] Use only in a well-ventilated area.[9]
-
Storage: Store in a dry, sealed place.[6] Keep the container tightly closed in a well-ventilated place.[7]
Stability and Reactivity
This compound is stable under recommended storage conditions.[9] It is incompatible with strong oxidizing agents.[5] Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen cyanide when heated to decomposition.[9]
This guide is intended to provide key safety information for trained professionals. Always consult the original Safety Data Sheet from the supplier before handling this chemical.
References
- 1. Buy this compound | 50670-50-3 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 50670-50-3 [chemicalbook.com]
- 4. This compound CAS#: 50670-50-3 [m.chemicalbook.com]
- 5. chemdmart.com [chemdmart.com]
- 6. capotchem.com [capotchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Cyano-4'-methylbiphenyl or OTBN Manufacturers, with SDS [mubychem.com]
Methodological & Application
Synthesis of 4-Cyano-4'-methylbiphenyl via Suzuki Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-Cyano-4'-methylbiphenyl, a key intermediate in the development of pharmaceuticals and advanced materials. The described methodology utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-tolylboronic acid and 4-bromobenzonitrile (B114466). This protocol offers a robust and high-yielding route to the target biaryl compound.
Introduction
Biphenyl (B1667301) scaffolds are prevalent structural motifs in a wide array of functional molecules, including liquid crystals and therapeutic agents.[1] The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3][4][5][6][7][8][9] Its mild reaction conditions, tolerance of various functional groups, and generally high yields have led to its widespread adoption in both academic and industrial research.[1][3][5] This document outlines a specific application of the Suzuki coupling for the efficient synthesis of this compound.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of this compound is initiated by the oxidative addition of the aryl halide (4-bromobenzonitrile) to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative (4-tolylboronic acid), which is activated by a base. The final step is reductive elimination, which yields the desired biaryl product (this compound) and regenerates the Pd(0) catalyst.[5][6][9][10]
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of biphenyl compounds via Suzuki-Miyaura coupling, providing a basis for comparison and selection of the most suitable protocol for a given application.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 16 | ~95 | [11] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | High | [5] |
| Pd/C | K₂CO₃ | Ethanol/H₂O | Reflux | 2-4 | High | [5] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | - | [10] |
| Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | - | [10] |
Table 2: Reactant Stoichiometry and Yield for a Typical Protocol
| Reactant | Molar Equivalent |
| 4-Bromobenzonitrile | 1.0 |
| 4-Tolylboronic Acid | 1.2 |
| Palladium(II) Acetate (B1210297) | 0.02 |
| Triphenylphosphine (B44618) | 0.04 |
| Potassium Carbonate | 2.0 |
| Product | |
| This compound | >90% (Expected) |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound via Suzuki coupling.
Materials and Reagents
-
4-Bromobenzonitrile
-
4-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment
-
Round-bottom flask or Schlenk flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Detailed Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-tolylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).[1][5]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[5][11]
-
Solvent and Base Addition: Under the inert atmosphere, add degassed toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol) to the flask via syringe.[1][5]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[1][5] The reaction is typically complete within 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate).[5][11] The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progression.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.[5]
-
Extraction and Washing: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[1][5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][5]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white solid.[1][5]
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 4-Cyano-4'-methylbiphenyl via Grignard Reaction
Introduction
4-Cyano-4'-methylbiphenyl is a valuable intermediate in the synthesis of various organic materials and pharmaceutical compounds. Its structure, featuring a biphenyl (B1667301) core with distinct electronic properties imparted by the cyano and methyl groups, makes it a key building block in medicinal chemistry and materials science. The Grignard reaction, a robust and versatile method for forming carbon-carbon bonds, provides an effective route for the synthesis of this and similar biphenyl derivatives. This protocol details the preparation of this compound through the formation of a p-tolyl Grignard reagent, followed by a transition metal-catalyzed cross-coupling reaction with a 4-cyanophenyl halide.
Data Presentation
Table 1: Reagents for the Synthesis of this compound
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| 4-Bromotoluene (B49008) | C₇H₇Br | 171.04 | 10 | 1.0 |
| Magnesium Turnings | Mg | 24.31 | 12 | 1.2 |
| Iodine | I₂ | 253.81 | 1 crystal | Catalytic |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~50 mL | Solvent |
| 4-Chlorobenzonitrile (B146240) | C₇H₄ClN | 137.57 | 10 | 1.0 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | C₃₄H₂₈Cl₂FeP₂Pd | 814.65 | 0.1 | 0.01 |
| 1 M Hydrochloric Acid | HCl | 36.46 | ~50 mL | Quenching |
| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | ~150 mL | Extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying |
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reaction Temperature (Grignard Formation) | Room Temperature to Reflux |
| Reaction Temperature (Coupling) | 0 °C to Room Temperature |
| Reaction Time (Grignard Formation) | 1-2 hours |
| Reaction Time (Coupling) | 12-24 hours |
| Expected Yield | 60-80% |
| Appearance of Product | White to off-white solid |
| Melting Point | 109-112 °C |
Experimental Protocols
Protocol 1: Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.
-
Initiation of Grignard Reaction: Place magnesium turnings (1.2 eq) and a single crystal of iodine in the three-necked flask. The flask is then fitted with the reflux condenser and dropping funnel.
-
Reagent Addition: A solution of 4-bromotoluene (1.0 eq) in anhydrous diethyl ether (20 mL) is prepared and transferred to the dropping funnel.
-
Reaction Initiation: Add a small portion (approximately 10%) of the 4-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.[1]
-
Completion of Grignard Formation: Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.[1] After the addition is complete, the mixture is refluxed for an additional hour to ensure the complete formation of the Grignard reagent. The resulting dark grey or brown solution is cooled to room temperature and is ready for the next step.
Protocol 2: Palladium-Catalyzed Cross-Coupling Reaction
-
Reaction Setup: In a separate, dry, nitrogen-flushed flask, dissolve 4-chlorobenzonitrile (1.0 eq) and the palladium catalyst (0.01 eq) in anhydrous diethyl ether (30 mL).
-
Addition of Grignard Reagent: Cool the solution of the aryl halide and catalyst to 0 °C using an ice bath. The freshly prepared p-tolylmagnesium bromide solution is then added dropwise to this mixture via a cannula or dropping funnel over 30 minutes.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid (~50 mL) while cooling the flask in an ice bath.[1]
Protocol 3: Work-up and Purification
-
Extraction: The quenched reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane (50 mL each).
-
Washing: The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient as the eluent, followed by recrystallization from ethanol (B145695) to afford the pure product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Stille Cross-Coupling of Biphenyls
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of biphenyls via the Palladium-catalyzed Stille cross-coupling reaction. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
The Stille cross-coupling reaction is a powerful and versatile carbon-carbon bond-forming reaction that couples an organostannane with an organic halide or triflate.[1] It is widely utilized in academic and industrial laboratories for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and organic materials.[2][3] Key advantages of the Stille coupling include its tolerance to a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[1][4] This protocol focuses on the application of the Stille coupling for the synthesis of biphenyl (B1667301) scaffolds, which are prevalent in many biologically active compounds and functional materials.
Reaction Principle
The catalytic cycle of the Stille cross-coupling reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[4][5]
-
Transmetalation: The aryl group from the organostannane (Ar'-SnR₃) is transferred to the Pd(II) complex, displacing the halide.[4][5]
-
Reductive Elimination: The two aryl groups on the palladium center are coupled to form the biphenyl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[4][5]
Experimental Protocol: Synthesis of 4-Methoxybiphenyl (B1664174)
This protocol describes the synthesis of 4-methoxybiphenyl from 4-iodoanisole (B42571) and phenyltrimethylstannane as a representative example.
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Phenyltrimethylstannane (1.1 mmol, 265 mg, 225 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 mmol, 24.4 mg)
-
Anhydrous and degassed toluene (B28343) (10 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, dichloromethane)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask containing a magnetic stir bar, add 4-iodoanisole (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and tri(o-tolyl)phosphine (0.08 mmol).
-
Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of vacuum and backfilling with argon or nitrogen gas to ensure an inert atmosphere.[6]
-
Solvent and Reagent Addition: Add anhydrous and degassed toluene (10 mL) via syringe. Stir the mixture at room temperature for 10 minutes until the solids have dissolved. Then, add phenyltrimethylstannane (1.1 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-16 hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove the toluene. The resulting residue can be purified by flash column chromatography on silica gel.[6]
-
Chromatography: Elute the column with a suitable solvent system, such as petroleum ether or a mixture of petroleum ether and dichloromethane, to isolate the 4-methoxybiphenyl.[6] The tributyltin halides byproduct can often be removed by washing the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF).[4]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Stille cross-coupling of various aryl halides with aryl stannanes to form biphenyls.
| Aryl Halide | Aryl Stannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-methoxybenzene | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Toluene | 100 | 12 | 91 | [6] |
| Iodobenzene | Phenyltrimethylstannane | Pd(PPh₃)₄ (5) | - | DMF | 95 | - | 67 | [7] |
| 4-Bromotoluene | Tetraphenyltin | Si-PNHC-Pd (1) | - | Water | 100 | 2 | 95 | [8] |
| p-Bromotoluene | n-Bu₃Sn-Ph | Pd(PPh₃)₄ | - | Toluene | 100 | - | >95 | [5] |
Mandatory Visualizations
Catalytic Cycle of the Stille Cross-Coupling Reaction
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Biphenyl Synthesis via Stille Coupling```dot
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. scribd.com [scribd.com]
- 6. rsc.org [rsc.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of 4-Cyano-4'-methylbiphenyl in Liquid Crystal Display Technology
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Cyano-4'-methylbiphenyl is a pivotal organic compound within the broader family of biphenyl (B1667301) derivatives. While it does not exhibit liquid crystalline properties itself at room temperature, it serves as a crucial intermediate and building block in the synthesis of advanced liquid crystal materials used in modern display technologies.[1][2] Its molecular structure, featuring a cyano group (-C≡N) and a methyl group (-CH₃) at the para positions of the biphenyl core, provides a unique combination of electronic and structural properties that are highly desirable for creating molecules with specific mesomorphic and electro-optical characteristics.[2]
The historical significance of cyanobiphenyls is rooted in the groundbreaking work of George William Gray and his team in the 1970s, which led to the development of stable nematic liquid crystals at room temperature, such as 4-cyano-4'-pentylbiphenyl (B1218408) (5CB).[2][3] This discovery was a cornerstone for the practical application of liquid crystal displays (LCDs). The exploration of various alkyl and alkoxy group substitutions on the cyanobiphenyl core, including the methyl group, has been instrumental in fine-tuning the properties of liquid crystal mixtures for diverse display applications.[2]
These application notes will detail the properties of this compound, its role in the synthesis of liquid crystals, and provide protocols for relevant experimental procedures.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is essential for its application in materials synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁N | [1] |
| Molecular Weight | 193.24 g/mol | [1][4] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 50-54 °C | [1] |
| Water Solubility | Practically insoluble | [1] |
| log P | 3.5 (at 23°C) | [1] |
The presence of the cyano group imparts a significant dipole moment along the long axis of the molecule, a key feature for achieving the positive dielectric anisotropy required in many LCD modes.[5][6]
Application in Liquid Crystal Synthesis
The primary application of this compound in the context of liquid crystal displays is as a synthetic precursor. The methyl group can be functionalized or the biphenyl core can be further modified to produce more complex molecules with desired liquid crystalline properties.
Logical Relationship of Synthesis
References
Application Notes and Protocols: 4-Cyano-4'-methylbiphenyl as a Key Intermediate in the Synthesis of Sartan Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Cyano-4'-methylbiphenyl, also known as o-tolylbenzonitrile (OTBN), is a pivotal intermediate in the chemical synthesis of a significant class of antihypertensive drugs known as sartans.[1][2] These drugs are Angiotensin II receptor blockers (ARBs), which play a crucial role in the management of hypertension and other cardiovascular diseases.[3][4] The molecular architecture of OTBN, featuring a biphenyl (B1667301) backbone with strategically positioned cyano and methyl groups, provides the essential framework for constructing the complex structures of various sartan drugs, including Losartan, Valsartan, and Irbesartan.[2] The methyl group allows for functionalization to link the biphenyl moiety to the specific heterocyclic core of each sartan, while the cyano group is a precursor to the critical tetrazole ring, a key pharmacophore responsible for the therapeutic activity of these drugs.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of sartan drugs.
Synthetic Pathways Overview
The general synthetic strategy for producing sartan drugs from this compound (OTBN) involves a multi-step process. The key transformations include:
-
Synthesis of this compound (OTBN): Typically achieved via a Suzuki-Miyaura coupling reaction.[1][5]
-
Bromination of OTBN: The methyl group of OTBN is brominated to yield 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN), a reactive intermediate.[1][3]
-
Alkylation of the Heterocyclic Core: Br-OTBN is reacted with the specific heterocyclic moiety characteristic of each sartan drug (e.g., an imidazole (B134444) derivative for Losartan).[1]
-
Tetrazole Formation: The cyano group of the biphenyl structure is converted into a tetrazole ring to yield the final active pharmaceutical ingredient (API).[1][6]
Below is a diagram illustrating the general synthetic workflow.
Caption: General synthetic workflow from starting materials to the final sartan drug.
Quantitative Data Summary
The following table summarizes reported yields for the key steps in the synthesis of various sartan drugs starting from this compound.
| Step | Product | Sartan | Reagents | Yield (%) | Reference(s) |
| Suzuki Coupling | This compound (OTBN) | - | 2-Bromobenzonitrile, 4-methylphenylboronic acid, Pd catalyst | up to 98% | [5] |
| Bromination | 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN) | - | OTBN, N-Bromosuccinimide (NBS), AIBN | 70-90% | [5] |
| Alkylation | 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one | Irbesartan | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, Br-OTBN, NaOH | ~80% | [5] |
| Alkylation & Reduction | 1-((2′-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-hydroxymethylimidazole | Losartan | 2-butyl-4-chloro-5-formyl imidazole (BCFI), Br-OTBN, K₂CO₃; then NaBH₄ | - | [7] |
| Tetrazole Formation | Losartan | Losartan | 1-((2′-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-hydroxymethylimidazole, Trimethyltin azide (B81097) | - | [7] |
| Overall Synthesis | Losartan | Losartan | - | 58.6% | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound (OTBN) via Suzuki Coupling[1][5]
-
Reactants: 2-Bromobenzonitrile, 4-methylphenylboronic acid, Palladium(II) acetate (B1210297) (Pd(OAc)₂), Triphenylphosphine (PPh₃), Sodium carbonate (Na₂CO₃).
-
Solvent: A mixture of toluene, ethanol (B145695), and water.
-
Procedure:
-
To a reaction vessel, add 2-bromobenzonitrile, 4-methylphenylboronic acid, and sodium carbonate.
-
Add the solvent mixture (toluene, ethanol, and water).
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, such as palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol to yield pure o-tolylbenzonitrile (OTBN).
-
Protocol 2: Synthesis of 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN)[1]
-
Reactants: o-Tolylbenzonitrile (OTBN), N-Bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN).
-
Solvent: A non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.
-
Procedure:
-
Dissolve OTBN in the chosen solvent in a reaction flask equipped with a reflux condenser and a light source (e.g., a 250W lamp) to initiate the reaction.
-
Add NBS and the radical initiator (AIBN).
-
Heat the mixture to reflux while irradiating with the lamp.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a dilute solution of sodium thiosulfate (B1220275) and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude Br-OTBN can be purified by recrystallization.
-
Protocol 3: Synthesis of Losartan Intermediate[7]
-
Reactants: 4'-(Bromomethyl)-2-cyanobiphenyl (Br-OTBN), 2-n-butyl-4-chloro-5-formyl imidazole (BCFI), Potassium carbonate (K₂CO₃).
-
Solvent: Acetonitrile (B52724).
-
Procedure (Alkylation):
-
In a reaction vessel, suspend BCFI and potassium carbonate in acetonitrile.
-
Add a solution of Br-OTBN in acetonitrile dropwise to the suspension.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate to obtain the crude 'cyano aldehyde'.
-
-
Procedure (Reduction):
-
Dissolve the crude 'cyano aldehyde' in a suitable solvent (e.g., methanol).
-
Cool the solution in an ice bath and add sodium borohydride (B1222165) portion-wise.
-
Stir the reaction until the reduction is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to obtain the 'cyano alcohol' intermediate.
-
Protocol 4: Tetrazole Formation to Synthesize Sartans[1][6]
-
Reactants: The cyanobiphenyl-alkylated intermediate, sodium azide (NaN₃), and a catalyst such as triethylamine (B128534) hydrochloride or zinc chloride.
-
Solvent: A high-boiling polar solvent like N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Procedure:
-
To a solution of the cyanobiphenyl intermediate in the chosen solvent, add sodium azide and the catalyst.
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and maintain for several hours.
-
Monitor the reaction for the disappearance of the nitrile peak in the IR spectrum or by HPLC.
-
After completion, cool the reaction mixture and carefully acidify with an acid (e.g., hydrochloric acid) to protonate the tetrazole ring and precipitate the product.
-
Filter the solid product, wash thoroughly with water, and dry.
-
The crude sartan can be further purified by recrystallization. For instance, Losartan can be converted to its potassium salt for purification.
-
Mechanism of Action: Angiotensin II Receptor Blockade
Sartan drugs exert their therapeutic effect by selectively blocking the Angiotensin II receptor type 1 (AT1). Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. By inhibiting the binding of Angiotensin II to the AT1 receptor, sartans prevent vasoconstriction, aldosterone (B195564) release, and other pressor effects, leading to a reduction in blood pressure.[4]
Caption: Mechanism of action of sartan drugs in the renin-angiotensin system.
Conclusion
This compound is a versatile and indispensable intermediate for the synthesis of a wide range of sartan drugs. The synthetic routes, while involving multiple steps, are well-established and can be optimized for high yields and purity. The protocols provided herein offer a comprehensive guide for researchers and professionals in the field of pharmaceutical development. Understanding the underlying chemical transformations and the biological mechanism of action is crucial for the successful and efficient production of these life-saving medications.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Cyano-4'-methylbiphenyl|Key Sartan Intermediate| Purity [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 7. Medicinal Chemistry International: SARTAN SERIES [medcheminternational.blogspot.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 4-Cyano-4'-methylbiphenyl via Automated Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed and robust protocol for the purification of 4-Cyano-4'-methylbiphenyl using silica (B1680970) gel column chromatography. This compound is a key intermediate in organic synthesis and material science, particularly in the development of liquid crystals.[1] The presented methodology ensures high purity of the final compound, which is critical for subsequent applications. This protocol details eluent selection via Thin-Layer Chromatography (TLC), column packing, sample loading, and fraction analysis.
Introduction
This compound (C₁₄H₁₁N, MW: 193.24 g/mol ) is a solid organic compound, appearing as a white to light-yellow powder.[1][2][3] Its structure, featuring a polar cyano group and a nonpolar biphenyl (B1667301) framework, makes it an ideal candidate for purification by normal-phase chromatography.[2] The compound is highly soluble in common organic solvents such as acetone, ethanol, and chloroform, but sparingly soluble in water.[1][2] This protocol outlines a systematic approach to purify crude this compound from reaction byproducts and starting materials.
Materials and Reagents
| Material/Reagent | Specification |
| Crude this compound | N/A |
| Silica Gel | Flash Chromatography Grade, 230-400 mesh |
| n-Hexane | HPLC Grade |
| Ethyl Acetate (B1210297) | HPLC Grade |
| Glass Chromatography Column | Appropriate size for scale (e.g., 2-5 cm diameter) |
| TLC Plates | Silica Gel 60 F254 |
| Collection Vessels | Test tubes or flasks |
| UV Lamp | 254 nm wavelength |
| Rotary Evaporator | Standard laboratory grade |
Safety Precautions: this compound may cause skin, eye, and respiratory system irritation.[1] It is harmful if swallowed, inhaled, or in contact with skin. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocol
The purification process is a multi-step procedure beginning with the determination of an optimal solvent system and concluding with the isolation of the pure compound.
Step 1: Thin-Layer Chromatography (TLC) for Eluent Selection
The key to successful column chromatography is selecting a mobile phase that provides good separation of the target compound from impurities.
-
Dissolve a small amount of the crude this compound in a few drops of ethyl acetate or acetone.
-
Prepare several TLC developing chambers with different ratios of n-Hexane and Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Spot the crude mixture onto separate TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the developed plates under a 254 nm UV lamp. The aromatic biphenyl system allows for easy visualization via UV quenching.[4][5]
-
The optimal eluent system is one that results in a retention factor (Rf) of 0.25 - 0.35 for the this compound spot.
| Parameter | Recommended Value |
| Compound Name | This compound |
| Molecular Formula | C₁₄H₁₁N[3] |
| Molecular Weight | 193.24 g/mol [3] |
| Stationary Phase | Silica Gel (230-400 mesh)[6] |
| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate mixture |
| Typical Rf Value | ~0.30 in 8:2 Hexane:Ethyl Acetate |
| Visualization Method | UV light (254 nm) |
Step 2: Column Preparation (Slurry Method)
-
Secure a glass column vertically to a stand. Place a small plug of cotton or glass wool at the bottom.[6]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[6]
-
In a separate beaker, prepare a slurry of silica gel in the initial, nonpolar eluent (e.g., 95:5 n-Hexane:Ethyl Acetate). A common ratio is 30-50 g of silica for every 1 g of crude product.[6]
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge air bubbles.[6]
-
Once the silica has settled, open the stopcock to drain the excess solvent until it is just above the silica bed. Add another thin layer of sand on top to protect the silica surface.
Step 3: Sample Loading (Dry Loading)
Dry loading is recommended to ensure a narrow sample band and improve separation, especially if the compound is not highly soluble in the initial nonpolar eluent.[6]
-
Dissolve the crude this compound in a minimal amount of a soluble solvent (e.g., acetone).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude sample) to this solution.
-
Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluate in numbered test tubes or flasks (e.g., 10-20 mL per fraction).[6]
-
Maintain a constant level of eluent on top of the silica bed to prevent the column from running dry.
-
If impurities are slow to elute, the polarity of the mobile phase can be gradually increased (gradient elution) by slowly increasing the proportion of ethyl acetate.[7]
Step 5: Monitoring Fractions and Product Isolation
-
Analyze the collected fractions by TLC. Spot several fractions on a single TLC plate along with a spot of the original crude material.
-
Develop the TLC plate in the eluent system determined in Step 1 and visualize under UV light.
-
Identify the fractions that contain only the pure this compound spot.
-
Combine these pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product as a white to light-yellow solid.[2]
-
Determine the final mass and calculate the percentage yield. Confirm purity using analytical techniques such as NMR, HPLC, or melting point analysis.
Workflow Visualization
The following diagram illustrates the complete workflow for the purification protocol.
Caption: Workflow for the purification of this compound.
Conclusion
This application note provides a comprehensive and reliable protocol for the purification of this compound using standard laboratory column chromatography. Adherence to this methodology, particularly the careful selection of the eluent via TLC and the use of a dry loading technique, will consistently yield a product of high purity suitable for demanding research and development applications.
References
Application Note: Gas Chromatography Method for Purity Analysis of 4-Cyano-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed gas chromatography (GC) method for the quantitative determination of the purity of 4-Cyano-4'-methylbiphenyl. The described protocol provides a starting point for method development and validation, offering guidance on sample preparation, chromatographic conditions, and data analysis. This method is designed to be a robust tool for quality control and purity assessment in research, development, and manufacturing environments.
Introduction
This compound is a key intermediate in the synthesis of various organic materials, including liquid crystals and pharmaceuticals. Accurate determination of its purity is crucial to ensure the quality and performance of the final products. Gas chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for purity analysis due to its high resolution, sensitivity, and reproducibility for volatile and semi-volatile compounds. This document outlines a comprehensive protocol for the purity analysis of this compound by GC-FID.
Experimental Protocol
Instrumentation and Consumables
-
Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: A non-polar or medium-polarity capillary column is recommended. A good starting point is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5MS, or equivalent).[1][2]
-
Carrier Gas: Helium or Hydrogen of high purity (99.999%).
-
Gases for FID: High purity hydrogen and air.
-
Syringes: 10 µL GC syringe for manual injection or autosampler vials and syringes.
-
Volumetric flasks and pipettes: Class A for accurate preparation of standards and samples.
-
Solvent: High-purity, GC-grade solvent such as dichloromethane, acetone, or toluene. The choice of solvent will depend on the solubility of this compound and its impurities.[3][4]
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen GC-grade solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen GC-grade solvent.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial to remove any particulate matter.[4]
Gas Chromatographic Conditions
The following are recommended starting parameters and may require optimization:
| Parameter | Recommended Condition |
| Column | 5% Diphenyl / 95% Dimethyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 280 °C |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temperature: 150 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: Hold for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
Data Analysis
The purity of this compound is determined by the area percent method. The percentage of each component is calculated by dividing its peak area by the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
For higher accuracy, a calibration curve can be generated using the working standard solutions to quantify the main component and any known impurities.
System Suitability
Before sample analysis, the performance of the GC system should be verified by performing a system suitability test. This typically includes:
-
Resolution: The resolution between the this compound peak and the nearest eluting impurity peak should be ≥ 1.5.
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.
-
Precision: The relative standard deviation (RSD) of the peak area for six replicate injections of a standard solution should be ≤ 2.0%.
Experimental Workflow
Caption: Experimental workflow for GC purity analysis.
Quantitative Data Summary
The following table summarizes the proposed quantitative parameters for the GC method. These values should be validated for the specific instrument and laboratory conditions.
| Parameter | Proposed Specification |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantitation (LOQ) | To be determined |
| Precision (RSD%) | ≤ 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column; improper column installation. | Use a deactivated liner; ensure a clean, square cut on the column and proper ferrule installation. |
| Ghost Peaks | Contamination in the injector, carrier gas, or sample. | Bake out the injector and column; use high-purity gases and solvents. |
| Baseline Drift | Column bleed; detector contamination. | Condition the column; clean the detector. |
| Inconsistent Retention Times | Fluctuations in carrier gas flow or oven temperature. | Check for leaks in the gas lines; verify oven temperature calibration. |
Disclaimer
This application note provides a recommended starting method for the purity analysis of this compound by gas chromatography. The method parameters, particularly the oven temperature program, may require optimization based on the specific impurities present in the sample. It is essential to perform a full method validation according to the guidelines of the relevant regulatory authorities (e.g., ICH, USP) before routine use.
References
One-Pot Synthesis of 4'-Alkyl-4-Cyanobiaryls: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 4'-alkyl-4-cyanobiaryls, a class of compounds with significant applications in materials science, particularly as liquid crystals, and as building blocks in medicinal chemistry. The primary focus is on a transition-metal-free approach, with alternative protocols based on palladium-catalyzed Suzuki and Negishi couplings also presented.
Introduction
4'-Alkyl-4-cyanobiaryls are key components in the formulation of liquid crystal displays (LCDs) and have emerged as versatile intermediates in the synthesis of pharmaceuticals and other functional organic materials. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. One-pot methodologies offer a more efficient and streamlined approach, reducing reaction time, purification steps, and overall cost.
This document outlines a robust one-pot synthesis based on the cross-coupling of a terephthalonitrile (B52192) dianion with a neutral aromatic nitrile, followed by in-situ alkylation.[1][2] This transition-metal-free method offers experimental simplicity and utilizes readily available reagents.[1] Additionally, established palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, have been adapted into one-pot procedures for the synthesis of these valuable compounds.
Data Presentation
The following tables summarize the quantitative data for the one-pot synthesis of various 4'-alkyl-4-cyanobiaryls using the transition-metal-free method described by Peshkov et al.[1][2]
Table 1: Synthesis of 4'-Butyl-4-cyanobiaryls from Various Aromatic Nitriles
| Entry | Aromatic Nitrile | Product | NMR Yield (%) | Isolated Yield (%) |
| 1 | Benzonitrile | 4'-Butyl-4-cyanobiphenyl | 56 | - |
| 2 | 4-Methylbenzonitrile | 4'-Butyl-3-methyl-4-cyanobiphenyl | 75 | 67 |
| 3 | 3-Methylbenzonitrile | 4'-Butyl-2-methyl-4-cyanobiphenyl | 72 | 65 |
| 4 | 4-Methoxybenzonitrile | 4'-Butyl-3-methoxy-4-cyanobiphenyl | 63 | 55 |
| 5 | 4-Phenylbenzonitrile | 4'-Butyl-3-phenyl-4-cyanobiphenyl | 68 | 61 |
| 6 | 4-Fluorobenzonitrile | 4'-Butyl-3-fluoro-4-cyanobiphenyl | 60 | 54 |
| 7 | 2,6-Difluorobenzonitrile | 4'-Butyl-3,5-difluoro-4-cyanobiphenyl | 65 | 60 |
| 8 | 1-Naphthonitrile | 4-(4-Butylphenyl)-1-cyanonaphthalene | 55 | 48 |
Table 2: Synthesis of 4'-Alkyl-4-cyanobiphenyls using Various Alkyl Bromides
| Entry | Alkyl Bromide | Product | NMR Yield (%) | Isolated Yield (%) |
| 1 | 1-Bromobutane | 4'-Butyl-4-cyanobiphenyl | 56 | - |
| 2 | 5-Bromo-1-pentene | 4'-(Pent-4-en-1-yl)-4-cyanobiphenyl | 70 | 64 |
| 3 | 1,5-Dibromopentane | 4'-(5-Bromopentyl)-4-cyanobiphenyl | 61 | 55 |
| 4 | 5-Bromovaleronitrile | 4'-(4-Cyanobutyl)-4-cyanobiphenyl | 64 | 52 |
| 5 | Ethyl 6-bromohexanoate | Ethyl 6-(4'-cyanobiphenyl-4-yl)hexanoate | 59 | 51 |
| 6 | 2-(2-Bromoethyl)-1,3-dioxane | 4'-(2-(1,3-Dioxan-2-yl)ethyl)-4-cyanobiphenyl | 44 | 38 |
Experimental Protocols
Protocol 1: One-Pot Synthesis via Terephthalonitrile Dianion (Transition-Metal-Free)
This protocol is adapted from the work of Peshkov et al.[1][2][3]
Materials:
-
Terephthalonitrile
-
Metallic Sodium
-
Aromatic Nitrile (e.g., Benzonitrile)
-
Alkyl Bromide (e.g., 1-Bromopentane)
-
Liquid Ammonia (B1221849) (anhydrous)
-
Hexane (dry)
-
Diethyl ether
-
Silica (B1680970) Gel for column chromatography
Equipment:
-
Three-necked round-bottom flask equipped with a cold finger condenser, a gas inlet, and a dropping funnel
-
Magnetic stirrer
-
Low-temperature bath (e.g., acetone/dry ice)
-
Standard glassware for extraction and chromatography
Procedure:
-
Preparation: A three-necked flask is charged with terephthalonitrile (e.g., 5.0 mmol). The flask is flushed with a stream of dry, inert gas (e.g., argon).
-
Reaction Setup: The flask is cooled to -78 °C in a low-temperature bath. Anhydrous liquid ammonia (e.g., 50 mL) is condensed into the flask.
-
Dianion Formation: Small pieces of metallic sodium (e.g., 10.3 mmol) are added portion-wise to the stirred suspension of terephthalonitrile in liquid ammonia. The reaction mixture turns into a dark colored solution, indicating the formation of the terephthalonitrile dianion.
-
Cross-Coupling: The aromatic nitrile (e.g., benzonitrile, 10.0 mmol) is added dropwise to the reaction mixture. The mixture is stirred at -33 °C (the boiling point of ammonia) for 1.5 hours.
-
Alkylation: The alkyl bromide (e.g., 1-bromopentane, 7.5 mmol) is added to the reaction mixture. The reaction is allowed to proceed for an additional hour as the ammonia evaporates.
-
Work-up: After the ammonia has completely evaporated, the reaction is quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/diethyl ether mixture as the eluent to afford the pure 4'-alkyl-4-cyanobiaryl.[4]
Protocol 2: One-Pot Borylation/Suzuki Coupling
This protocol is a representative procedure adapted from literature methods for one-pot borylation/Suzuki couplings.[5][6]
Materials:
-
Bis(pinacolato)diboron (B136004) (B₂pin₂)
-
Alkylboronic acid (e.g., Pentylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base for borylation (e.g., Potassium acetate (B1210297), KOAc)
-
Base for Suzuki coupling (e.g., Sodium carbonate, Na₂CO₃)
-
Solvent (e.g., Dioxane, Toluene)
-
Water
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer with heating
-
Inert atmosphere setup (e.g., Schlenk line)
-
Standard glassware for work-up and purification
Procedure:
-
Borylation Step: To a Schlenk flask under an inert atmosphere, add 4-bromobenzonitrile (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv). Add anhydrous dioxane.
-
Heating: Heat the mixture at 80-100 °C for 1-2 hours, or until the borylation is complete (monitored by TLC or GC-MS).
-
Suzuki Coupling Step (One-Pot): Cool the reaction mixture to room temperature. To the same flask, add the alkylboronic acid (e.g., pentylboronic acid, 1.2 equiv), an aqueous solution of sodium carbonate (2.0 M, 2.0 equiv), and additional palladium catalyst if necessary.
-
Heating: Heat the reaction mixture at 90-110 °C for 2-4 hours, or until the cross-coupling is complete.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: One-Pot Negishi Coupling
This protocol is a representative procedure adapted from literature methods for one-pot Negishi couplings.[7][8][9]
Materials:
-
Alkyl halide (e.g., 1-Bromopentane)
-
Zinc dust (activated)
-
4-Chlorobenzonitrile or 4-Bromobenzonitrile
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine (B1218219) ligand like SPhos or XPhos)
-
Solvent (e.g., THF, DMAc)
-
Lithium chloride (optional, to solubilize the organozinc)
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating
-
Inert atmosphere setup
-
Standard glassware for work-up and purification
Procedure:
-
Organozinc Formation: In a Schlenk flask under an inert atmosphere, add activated zinc dust (1.5 equiv). Add a solution of the alkyl halide (e.g., 1-bromopentane, 1.2 equiv) in anhydrous THF. The reaction can be initiated by gentle heating or the addition of a small crystal of iodine. Stir until the organozinc reagent is formed (this can be monitored by GC-MS analysis of quenched aliquots).
-
Negishi Coupling (One-Pot): To the freshly prepared organozinc reagent in the same flask, add the 4-halobenzonitrile (1.0 equiv) and the palladium catalyst system (e.g., a pre-mixed solution of Pd₂(dba)₃ and SPhos).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the coupling is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of 4'-alkyl-4-cyanobiaryls via a terephthalonitrile dianion.
Caption: Catalytic cycle for the Suzuki coupling reaction.
Caption: Catalytic cycle for the Negishi coupling reaction.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction [beilstein-journals.org]
- 4. BJOC - Visible light photoredox-catalyzed deoxygenation of alcohols [beilstein-journals.org]
- 5. BJOC - New modification of the Perkow reaction: halocarboxylate anions as leaving groups in 3-acyloxyquinoline-2,4(1H,3H)-dione compounds [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates [organic-chemistry.org]
- 8. One-pot Negishi cross-coupling reactions of in situ generated zinc reagents with aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datapdf.com [datapdf.com]
Application Notes and Protocols: 4-Cyano-4'-methylbiphenyl as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-4'-methylbiphenyl is a valuable and versatile bifunctional building block in organic synthesis. Its structure, featuring a biphenyl (B1667301) core with a cyano group at the 4-position and a methyl group at the 4'-position, provides two distinct reactive sites for further chemical modifications. This allows for the strategic construction of complex molecules with applications in medicinal chemistry, materials science, and electronics. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound.
Key Applications
This compound serves as a crucial intermediate in the synthesis of:
-
Angiotensin II Receptor Antagonists: The biphenyl scaffold is a key structural motif in "sartan" drugs used to treat hypertension. This compound can be elaborated to form the core of molecules like Valsartan.
-
Liquid Crystals: The rigid, rod-like structure of the cyanobiphenyl core is fundamental to the properties of many liquid crystalline materials used in displays and other optoelectronic devices.[1] The alkyl and cyano groups are crucial for inducing and stabilizing liquid crystal phases.[2]
-
Functional Materials: Its unique electronic and optical properties make it a candidate for incorporation into organic light-emitting diodes (OLEDs) and other advanced materials.[3]
Synthesis of this compound
The two primary and most efficient methods for the synthesis of this compound are the Suzuki-Miyaura coupling and the Kumada-Tamao-Corriu coupling.
Protocol 1: Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction offers high yields and excellent functional group tolerance. The reaction couples an aryl halide with an arylboronic acid.
Reaction Scheme:
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile (B114466) | p-Tolylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 6 | ~95 |
| 4-Cyanophenylboronic acid | 4-Bromotoluene (B49008) | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | ~92 |
Detailed Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 mmol, 182 mg), p-tolylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed toluene (10 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid.
Protocol 2: Kumada-Tamao-Corriu Coupling
This method involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.
Reaction Scheme:
Quantitative Data Summary:
| Reactant 1 | Grignard Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | p-Tolylmagnesium chloride | Ni(dppp)Cl₂ (1) | THF | 65 | 4 | ~88 |
| 4-Chlorobenzonitrile | p-Tolylmagnesium bromide | Pd(dppf)Cl₂ (2) | THF | rt | 12 | ~85 |
Detailed Experimental Protocol:
Part A: Preparation of p-Tolylmagnesium Bromide
-
Setup: Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 g, 50 mmol) in the flask.
-
Initiation: Add a small crystal of iodine to the flask. In the dropping funnel, place a solution of 4-bromotoluene (5.0 mL, 41 mmol) in 20 mL of anhydrous THF. Add a small portion of the 4-bromotoluene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle bubbling. Gentle heating may be required.
-
Formation: Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux for an additional 30 minutes. The resulting dark grey solution of p-tolylmagnesium bromide is ready for use.
Part B: Coupling Reaction
-
Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 4-bromobenzonitrile (5.46 g, 30 mmol) and Ni(dppp)Cl₂ (162 mg, 0.3 mmol) in 50 mL of anhydrous THF.
-
Addition: Cool the solution to 0 °C in an ice bath. Slowly add the prepared p-tolylmagnesium bromide solution (approximately 40 mmol) via cannula.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and solvent removal, purify the crude product by column chromatography.
Application in the Synthesis of Angiotensin II Receptor Antagonists
This compound is a key precursor for the synthesis of Valsartan. The synthesis involves the bromination of the methyl group, followed by alkylation of L-valine methyl ester, acylation, and finally, formation of the tetrazole ring.
Protocol 3: Synthesis of Valsartan Precursor from this compound
Reaction Scheme (first two steps):
-
Bromination: NC-Ph-Ph-CH₃ + NBS --[AIBN]--> NC-Ph-Ph-CH₂Br
-
Alkylation: NC-Ph-Ph-CH₂Br + L-Valine methyl ester --> NC-Ph-Ph-CH₂-NH-CH(iPr)CO₂Me
Detailed Experimental Protocol (Bromination):
-
Setup: To a solution of this compound (1.93 g, 10 mmol) in carbon tetrachloride (50 mL), add N-bromosuccinimide (NBS) (1.96 g, 11 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (82 mg, 0.5 mmol).
-
Reaction: Reflux the mixture under a nitrogen atmosphere for 4 hours.
-
Work-up: Cool the reaction mixture and filter off the succinimide. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield 4'-bromomethyl-2-cyanobiphenyl, which can be used in the next step without further purification.
Application in the Synthesis of Liquid Crystals
The cyanobiphenyl core is a fundamental component of many nematic liquid crystals. This compound can be a starting point for the synthesis of various liquid crystal molecules by modifying the methyl group. For example, homologation of the methyl group to a longer alkyl chain, such as pentyl, leads to the well-known liquid crystal 5CB.
Protocol 4: Conceptual Synthesis of a 4-Alkyl-4'-cyanobiphenyl Liquid Crystal
Conceptual Synthetic Pathway:
-
Bromination: Convert the methyl group of this compound to a bromomethyl group as described in Protocol 3.
-
Grignard Formation: React the bromomethyl derivative with magnesium to form the Grignard reagent.
-
Coupling: Couple the Grignard reagent with an appropriate alkyl halide (e.g., butyl bromide to form a pentyl chain) in the presence of a suitable catalyst.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application of Cyanobiphenyls in Electrospun Fibers: A Guide for Researchers
Introduction
The integration of cyanobiphenyl liquid crystals into electrospun nanofibers presents a compelling avenue for the development of advanced functional materials. Electrospinning, a versatile technique for producing micro- and nano-scale fibers, allows for the encapsulation and alignment of cyanobiphenyls within a polymer matrix. This unique combination leverages the responsive properties of liquid crystals with the high surface area and structural versatility of electrospun scaffolds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the potential of cyanobiphenyl-containing electrospun fibers in biosensing, drug delivery, and tissue engineering. While the direct application of cyanobiphenyls in these biomedical fields is an emerging area of research, this guide offers foundational protocols and explores potential applications based on the inherent properties of these materials.
I. Core Application: Fabrication and Characterization of Cyanobiphenyl-Polymer Electrospun Fibers
The foundational step in exploring the applications of cyanobiphenyls in electrospun fibers is the successful fabrication and characterization of the composite material. Polyacrylonitrile (PAN) has been demonstrated as a suitable polymer matrix for this purpose.[1]
Application Note: Alignment and Morphological Control
The electrospinning process facilitates the self-alignment of cyanobiphenyl molecules within the core of the polymer fibers.[1] This alignment is crucial for applications leveraging the anisotropic properties of liquid crystals, such as optical biosensing and creating topographically-cued scaffolds for tissue engineering. The morphology of the electrospun fibers, including their diameter, can be controlled by varying the electrospinning parameters and the concentration of the cyanobiphenyl homologue. For instance, studies have shown that the thinnest fibers are achieved with 4-pentyl-4'-cyanobiphenyl (5CB).[1]
Quantitative Data Summary
| Parameter | Value | Polymer Matrix | Cyanobiphenyl Homologue | Reference |
| Fiber Diameter (Thinnest) | Not specified | Polyacrylonitrile (PAN) | 5CB | [1] |
| Fiber Diameter (Thickest) | Not specified | Polyacrylonitrile (PAN) | 6CB | [1] |
| Alignment | Self-aligned as a core | Polyacrylonitrile (PAN) | 5CB, 6CB, 7CB, 8CB | [1] |
Experimental Protocol: Electrospinning of Cyanobiphenyl/PAN Composite Fibers
This protocol is based on the successful fabrication of cyanobiphenyl-polyacrylonitrile (PAN) composite fibers.[1]
1. Materials:
-
Polyacrylonitrile (PAN)
-
N,N-Dimethylformamide (DMF)
-
Cyanobiphenyl homologues (e.g., 4-pentyl-4'-cyanobiphenyl (5CB), 4-hexyl-4'-cyanobiphenyl (B1345128) (6CB), etc.)
2. Solution Preparation:
-
Prepare a 10% (w/v) stock solution of PAN in DMF.
-
Dissolve the desired cyanobiphenyl homologue in DMF to create a separate solution. The concentration will depend on the desired loading within the fibers.
-
Mix the PAN solution and the cyanobiphenyl solution in a desired ratio (e.g., resulting in a final polymer concentration of around 8-10% and a specific weight percentage of the cyanobiphenyl).
-
Stir the mixture at room temperature until a homogeneous solution is obtained.
3. Electrospinning Setup:
-
High-voltage power supply
-
Syringe pump
-
Plastic syringe with a metallic needle (e.g., 22-gauge)
-
Grounded collector (e.g., a flat aluminum foil-covered plate or a rotating mandrel)
4. Electrospinning Process:
-
Load the prepared polymer-cyanobiphenyl solution into the syringe.
-
Mount the syringe on the syringe pump.
-
Set the following electrospinning parameters (these may require optimization):
-
Applied Voltage: 15-25 kV
-
Flow Rate: 0.5-1.5 mL/h
-
Tip-to-Collector Distance: 10-20 cm
-
-
Initiate the electrospinning process. The charged polymer jet will be ejected from the needle tip and deposited on the collector as a non-woven mat of nanofibers.
-
After the desired deposition time, carefully remove the electrospun mat from the collector.
-
Dry the mat under vacuum to remove any residual solvent.
5. Characterization:
-
Morphology: Scanning Electron Microscopy (SEM) to determine fiber diameter and morphology.
-
Alignment: Polarized Optical Microscopy (POM) to observe the alignment of the cyanobiphenyl core.
-
Composition: Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the presence of both PAN and the cyanobiphenyl.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) to determine the phase transition temperatures of the encapsulated cyanobiphenyl.
II. Potential Application: Stimuli-Responsive Drug Delivery
Application Note: Leveraging Phase Transitions for Controlled Release
The distinct phase transitions of cyanobiphenyls at specific temperatures can be exploited for stimuli-responsive drug delivery.[1] By incorporating a therapeutic agent into the cyanobiphenyl-polymer electrospun fibers, the release of the drug could be triggered or modulated by a thermal stimulus. As the cyanobiphenyl undergoes a phase transition (e.g., from a crystalline or smectic phase to a nematic or isotropic phase), changes in the core's fluidity and structure could lead to an increased diffusion and release of the encapsulated drug. This approach offers the potential for on-demand drug delivery.
Experimental Protocol: Fabrication of Drug-Loaded Cyanobiphenyl Electrospun Fibers (Hypothetical)
This protocol outlines a potential method for incorporating a drug into the cyanobiphenyl-polymer fibers for stimuli-responsive release.
1. Materials:
-
Biodegradable polymer (e.g., Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL))
-
Appropriate solvent for the chosen polymer (e.g., a mixture of chloroform (B151607) and methanol (B129727) for PLGA)
-
Cyanobiphenyl homologue (e.g., 5CB)
-
Model drug (select a drug that is soluble in the chosen solvent system)
2. Solution Preparation:
-
Co-dissolve the biodegradable polymer, the cyanobiphenyl homologue, and the model drug in the chosen solvent system to form a homogeneous solution. The concentrations of each component should be optimized to achieve desired fiber morphology and drug loading.
3. Electrospinning Process:
-
Follow the electrospinning procedure outlined in Section I, adjusting the parameters as necessary for the new polymer system.
4. Drug Release Study:
-
Cut a known weight of the drug-loaded electrospun mat and place it in a vial containing a known volume of a release medium (e.g., phosphate-buffered saline, PBS).
-
Incubate the vials at two different temperatures: one below and one above the phase transition temperature of the chosen cyanobiphenyl.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Quantify the concentration of the released drug in the withdrawn aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative drug release as a function of time for both temperatures to evaluate the effect of the phase transition on the release profile.
III. Potential Application: Biosensing
Application Note: Optical Biosensing with Aligned Cyanobiphenyl Fibers
The uniform alignment of cyanobiphenyls within the electrospun fibers can be utilized for the development of optical biosensors. The anisotropic optical properties of the liquid crystal core can be sensitive to changes in the local environment. For instance, the binding of an analyte to the surface of the fibers could induce a change in the refractive index at the fiber-analyte interface, leading to a detectable change in the optical properties of the fiber mat (e.g., birefringence, light scattering). This principle could be applied to create label-free biosensors.
Experimental Protocol: Fabrication of a Fiber-Optic Biosensor (Hypothetical)
This protocol describes a conceptual framework for constructing a biosensor using cyanobiphenyl-containing electrospun fibers.
1. Fiber Mat Preparation:
-
Fabricate aligned cyanobiphenyl/polymer electrospun fibers on a transparent substrate (e.g., a glass slide) using a rotating mandrel collector as described in Section I.
2. Surface Functionalization:
-
Functionalize the surface of the electrospun fibers with biorecognition elements (e.g., antibodies, enzymes, aptamers) specific to the target analyte. This can be achieved through various surface modification techniques.
3. Sensing Principle:
-
The interaction of the target analyte with the biorecognition elements on the fiber surface will alter the local refractive index.
-
This change can be detected by monitoring the changes in the optical properties of the aligned fiber mat, such as changes in polarized light transmission or scattering.
4. Detection Setup:
-
A simple optical setup consisting of a light source, polarizers, the functionalized fiber mat, and a photodetector can be used to measure the changes in light intensity upon analyte binding.
IV. Potential Application: Tissue Engineering
Application Note: Scaffolds with Topographical Cues for Cell Guidance
In tissue engineering, the alignment of cells is crucial for the regeneration of anisotropic tissues such as nerve, muscle, and tendon. The aligned nature of electrospun fibers can provide topographical cues that guide cell attachment, proliferation, and differentiation. The incorporation of cyanobiphenyls could offer an additional layer of control, as external stimuli (e.g., electric or magnetic fields) could potentially be used to modulate the alignment of the liquid crystal core, thereby influencing the surface properties of the fibers and, consequently, cell behavior.
Experimental Protocol: Fabrication of Aligned Scaffolds for Cell Culture (Hypothetical)
1. Scaffold Fabrication:
-
Fabricate aligned electrospun fibers of a biocompatible and biodegradable polymer (e.g., PCL, PLGA) containing a cyanobiphenyl homologue using a high-speed rotating mandrel as the collector.
2. Cell Culture:
-
Sterilize the aligned electrospun scaffold (e.g., using UV irradiation or ethanol (B145695) treatment).
-
Seed the desired cell type (e.g., fibroblasts, myoblasts, neural stem cells) onto the scaffold.
-
Culture the cells under standard cell culture conditions.
-
At various time points, analyze cell morphology, alignment, and proliferation using techniques such as fluorescence microscopy and SEM.
-
Compare the cell behavior on the aligned cyanobiphenyl-containing scaffolds to that on randomly oriented scaffolds and scaffolds without cyanobiphenyls to assess the impact of fiber alignment and the liquid crystal component on cell guidance.
V. Visualizations
Caption: Experimental workflow for fabricating and applying cyanobiphenyl-containing electrospun fibers.
Caption: Signaling pathway for stimuli-responsive drug release from cyanobiphenyl fibers.
Caption: Logical relationship for cell guidance on aligned cyanobiphenyl electrospun scaffolds.
References
Application Notes and Protocols: 4-Cyano-4'-methylbiphenyl in the Context of Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While 4-Cyano-4'-methylbiphenyl is a significant compound in the fields of liquid crystal displays and as an intermediate in pharmaceutical synthesis, it is not directly employed as a functional material in the fabrication of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), or Organic Photovoltaics (OPVs). Its inherent electronic and morphological properties are not optimized for charge injection, transport, or emissive functions within these devices.
This document serves to clarify the role of this compound and its derivatives. The focus will be on its established applications and the broader significance of the biphenyl (B1667301) scaffold in the architecture of high-performance materials for organic electronics. While direct applications of this compound are not documented, the synthetic protocols and material properties of related and structurally similar biphenyl compounds that are integral to organic electronics will be detailed.
Introduction to this compound
This compound, with the chemical formula C₁₄H₁₁N, is a disubstituted biphenyl molecule. It features a cyano (-CN) group and a methyl (-CH₃) group at the para positions of the two phenyl rings.[1] This structure imparts a combination of electronic and structural properties that make it a valuable intermediate in organic synthesis.[1][2]
Primary Applications:
-
Liquid Crystal Displays (LCDs): The historical significance of cyanobiphenyls is rooted in the development of LCDs. The related compound, 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), was a foundational material for stable nematic liquid crystal phases at room temperature.[1] The molecular structure of compounds like this compound is of interest in materials science for the development of liquid crystalline materials.[1][2]
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various therapeutic agents, notably angiotensin II receptor antagonists used in antihypertensive drugs.[1][2]
The Biphenyl Scaffold in Organic Electronics
Although this compound is not a functional material in organic electronics, the rigid and electronically conjugated biphenyl core is a fundamental building block for many high-performance materials in this field.[3] By modifying the biphenyl scaffold with various functional groups, researchers can fine-tune the electronic, optical, and morphological properties for specific roles within an organic electronic device.[4]
A prominent example is 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) , a widely used host material in phosphorescent OLEDs (PhOLEDs). The biphenyl core in CBP provides the necessary electronic structure to support charge transport and to host emissive guest molecules.[4]
Synthesis of Functional Biphenyl Derivatives
While no direct synthesis of organic electronic materials from this compound is prominently reported, the following section details a representative synthesis of a triarylamine-based hole-transporting material (HTM) containing a methylbiphenyl moiety, illustrating the general synthetic strategies for this class of compounds.
Representative Synthesis of a TPD-like Hole-Transporting Material
A well-known class of HTMs are triarylamines, such as N,N'-diphenyl-N,N'-bis(3-methylphenyl)-[1,1'-biphenyl]-4,4'-diamine (TPD). The synthesis of such molecules often involves cross-coupling reactions. The following is a generalized protocol based on the Ullmann condensation.
Reaction Scheme:
Figure 1: Synthesis of a TPD-like hole-transporting material.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (1 equivalent), m-iodotoluene (2.2 equivalents), a copper catalyst (e.g., copper(I) iodide, 0.1 equivalents), and a base (e.g., potassium carbonate, 2.5 equivalents).
-
Solvent Addition: Add a high-boiling point solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and maintain for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a large volume of water and stir.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over an anhydrous salt (e.g., magnesium sulfate).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the pure hole-transporting material.
Fabrication of an Organic Light-Emitting Diode (OLED)
The following is a generalized protocol for the fabrication of a solution-processed OLED using a biphenyl-based HTM.
Figure 2: Workflow for the fabrication of a solution-processed OLED.
Experimental Protocol:
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone.
-
Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate.
-
HIL Annealing: Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Hole-Transporting Layer (HTL): Dissolve the synthesized biphenyl-based HTM in a suitable organic solvent (e.g., chlorobenzene) and spin-coat it onto the PEDOT:PSS layer.
-
HTL Annealing: Anneal the film at 100°C for 30 minutes.
-
Emissive Layer (EML): Spin-coat a solution of an emissive material (e.g., a blend of a host material and a fluorescent or phosphorescent dopant) onto the HTL.
-
Electron-Transporting Layer (ETL) and Cathode: Transfer the substrate to a thermal evaporator. Deposit an electron-transporting material (e.g., Tris(8-hydroxyquinolinato)aluminium, Alq₃), followed by a low work function metal cathode (e.g., LiF/Al).
Quantitative Data for Representative Biphenyl-Based Materials
The performance of organic electronic devices is highly dependent on the specific materials used and the device architecture. Below is a table summarizing typical performance metrics for devices employing biphenyl-based materials.
| Material Class | Application | Key Performance Metric | Typical Value Range |
| Triarylamine-based HTMs with biphenyl core | OLEDs | Hole Mobility | 10⁻⁴ - 10⁻² cm²/Vs |
| Perovskite Solar Cells | Power Conversion Efficiency (PCE) | 15 - 23% | |
| CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | OLED Host Material | External Quantum Efficiency (EQE) of device | 10 - 25% |
| Cyanobiphenyl Derivatives | Liquid Crystal Displays | Birefringence (Δn) | 0.1 - 0.3 |
Conclusion
References
Application Notes and Protocols for the Large-Scale Industrial Synthesis of 2-Cyano-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale industrial synthesis of 2-cyano-4'-methylbiphenyl (B41195), a key intermediate in the production of angiotensin II receptor antagonists such as losartan, valsartan, and irbesartan.[1] This document outlines the most common and efficient synthetic routes, including Grignard-based coupling and Suzuki-Miyaura cross-coupling reactions, with a focus on scalability, yield, and purity.
Introduction
2-Cyano-4'-methylbiphenyl, also known as o-tolylbenzonitrile (OTBN), is a critical building block in the synthesis of sartan-class antihypertensive drugs.[1][2][3] The industrial production of OTBN demands robust, cost-effective, and high-yield synthetic methodologies. Transition metal-catalyzed cross-coupling reactions have emerged as the dominant approach for large-scale synthesis, offering significant advantages over older, multi-step processes that often involved hazardous reagents and produced substantial waste.[1] The two primary routes detailed herein are the Manganese or Nickel-catalyzed coupling of a Grignard reagent with an aryl halide and the Palladium-catalyzed Suzuki-Miyaura coupling.
Synthetic Routes Overview
The selection of a synthetic route for industrial-scale production depends on several factors, including raw material cost, catalyst availability and cost, reaction conditions, product purity requirements, and environmental considerations.
-
Route A: Grignard Reagent Based Coupling: This method typically involves the reaction of a p-tolyl Grignard reagent (p-tolylmagnesium chloride) with o-chlorobenzonitrile, catalyzed by a transition metal salt, most commonly manganese (II) chloride or a nickel (II) complex.[4][5][6] This approach is often favored for its use of readily available and inexpensive starting materials.[5][7]
-
Route B: Suzuki-Miyaura Cross-Coupling: This versatile palladium-catalyzed reaction couples an aryl halide (such as o-chlorobenzonitrile or o-bromobenzonitrile) with an arylboronic acid (p-tolueneboronic acid).[4][8][9][10] While sometimes requiring more expensive reagents and catalysts, the Suzuki-Miyaura coupling is known for its high yields, functional group tolerance, and often milder reaction conditions.[10][11]
Quantitative Data Summary
The following tables summarize quantitative data for the different synthetic routes, providing a comparative overview of their efficiency and the quality of the resulting product.
Table 1: Comparison of Grignard-Based Synthesis Methods
| Catalyst | Starting Materials | Solvent(s) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| MnCl₂ | o-chlorobenzonitrile, p-tolylmagnesium chloride | THF | -5 | 87.2 | >97 | [5] |
| Ni(PPh₃)₂Cl₂ | o-chlorobenzonitrile, p-tolylmagnesium chloride | Toluene (B28343)/THF | Room Temp | 81.8 | N/A | [7] |
| NiCl₂/MnCl₂ | o-chlorobenzonitrile, p-tolylmagnesium chloride | Toluene | 0 | N/A | >99 (after recrystallization) | [6] |
| Methoxydichlorozinc acid / Ni(PPh₃)₂Cl₂ | o-chlorobenzonitrile, p-methylphenylmagnesium chloride | THF | 28-32 | N/A | 99.8 | [1] |
Table 2: Comparison of Suzuki-Miyaura Coupling Synthesis Methods
| Catalyst System | Starting Materials | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos polymer carrier | o-chlorobenzonitrile, p-tolueneboronic acid | Dioxane | N/A | 98 | [8] |
| Pd/C | o-bromotoluene, phenylboronic acid | Ethanol/Water | N/A | N/A | [10] |
| NiCl(PPh₃)₂ | o-chlorobenzonitrile, p-methylboronic acid | N/A | N/A | 93-95 | [4] |
Experimental Protocols
Protocol 1: Grignard Reagent Based Coupling Catalyzed by Manganese Chloride
This protocol is based on a common industrial method for synthesizing 2-cyano-4'-methylbiphenyl.
Materials:
-
Magnesium turnings
-
p-Chlorotoluene
-
Iodine (initiator)
-
Tetrahydrofuran (THF), anhydrous
-
o-Chlorobenzonitrile
-
Manganese (II) chloride (MnCl₂)
-
2% Hydrochloric acid
-
Toluene
Procedure:
-
Preparation of p-tolylmagnesium chloride (Grignard Reagent):
-
To a dry three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser under a nitrogen atmosphere, add magnesium turnings.
-
Add a small crystal of iodine and a small amount of a THF solution of p-chlorotoluene to initiate the reaction.
-
Once the reaction starts, add the remaining THF solution of p-chlorotoluene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Coupling Reaction:
-
In a separate reaction vessel, prepare a solution of o-chlorobenzonitrile and a catalytic amount of MnCl₂ in THF.
-
Cool this solution to -5 °C.
-
Slowly add the prepared p-tolylmagnesium chloride solution to the o-chlorobenzonitrile solution, maintaining the temperature at -5 °C.
-
After the addition, allow the reaction to proceed at this temperature for several hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 2% hydrochloric acid.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2-cyano-4'-methylbiphenyl as a white crystalline powder.[1] A final purity of up to 99.8% can be achieved with a yield of around 379g from 300g of o-chlorobenzonitrile in one described process.[1]
-
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical Suzuki-Miyaura reaction for the synthesis of 2-cyano-4'-methylbiphenyl.
Materials:
-
o-Chlorobenzonitrile
-
p-Tolueneboronic acid
-
Palladium acetate (B1210297) (Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., XPhos)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent (e.g., dioxane, toluene)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine o-chlorobenzonitrile, p-tolueneboronic acid, the base, and the palladium catalyst with the phosphine ligand.
-
Add the solvent and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or GC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and any insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to obtain pure 2-cyano-4'-methylbiphenyl.
-
Visualizations
Caption: Workflow for the Grignard-based synthesis of 2-cyano-4'-methylbiphenyl.
Caption: Suzuki-Miyaura coupling pathway for 2-cyano-4'-methylbiphenyl synthesis.
Safety Considerations
-
Handling of Reagents: Grignard reagents are highly reactive and pyrophoric; they must be handled under an inert atmosphere and away from moisture. Aryl halides and organoboron compounds should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents such as THF and toluene are flammable and should be used in a well-ventilated area, away from ignition sources.
-
Catalysts: Transition metal catalysts, particularly palladium compounds, can be toxic and should be handled with care.
-
Waste Disposal: All chemical waste, including solvents and catalyst residues, must be disposed of in accordance with local, state, and federal regulations.
Conclusion
The large-scale industrial synthesis of 2-cyano-4'-methylbiphenyl is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The choice between a Grignard-based approach and the Suzuki-Miyaura coupling depends on a careful evaluation of economic and process-related factors. The protocols and data presented in these application notes provide a foundation for the development and optimization of robust and efficient manufacturing processes for this vital pharmaceutical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. A process for synthesis of o-Tolylbenzonitrile (OTBN), an advanced intermediate for anti-hypertensive - sartan group of drugs. – Bhabha Atomic Research Centre ( BARC ) [barc.gov.in]
- 4. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]
- 5. An Efficient Preparation for 2-Cyano-4'-methylbiphenyl_Chemicalbook [chemicalbook.com]
- 6. Preparation method for 2-cyano-4'-methylbiphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Process for catalytic synthesis of 2-cyano-4'-methyl biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
Application Notes and Protocols for the Preparation of 4-Cyano-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-Cyano-4'-methylbiphenyl, a key pharmaceutical intermediate. The information compiled herein is intended to guide researchers in the efficient preparation and application of this compound in the synthesis of angiotensin II receptor antagonists, such as Losartan (B1675146) and Valsartan.
Introduction
This compound, also known as 4'-methylbiphenyl-4-carbonitrile, is a critical building block in the pharmaceutical industry.[1] Its structure is foundational for the synthesis of the biphenyl (B1667301) tetrazole moiety, a key pharmacophore in the "sartan" class of antihypertensive drugs. The efficient and high-purity synthesis of this intermediate is therefore of significant importance for the manufacturing of these life-saving medications.
The most common and industrially scalable methods for the preparation of this compound are the Suzuki-Miyaura coupling and Grignard reagent-based cross-coupling reactions. These methods offer distinct advantages and are chosen based on factors such as raw material cost, catalyst availability, and desired purity.[2]
Role in Pharmaceutical Synthesis
This compound serves as a crucial precursor in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as sartans.[3] These drugs are widely used for the treatment of hypertension and other cardiovascular diseases. The synthesis of many sartans, including Losartan and Valsartan, proceeds through the chemical modification of this compound.[3]
The general synthetic pathway involves the conversion of the methyl group on the biphenyl structure to a reactive functional group, which is then coupled with the respective heterocyclic moiety of the target sartan. Subsequently, the cyano group is transformed into a tetrazole ring, a critical step for the drug's therapeutic activity.[4]
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data for the two primary methods of synthesizing this compound.
Table 1: Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4-Bromobenzonitrile (B114466) | p-Tolylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene (B28343)/H₂O | 80-90 | 4-6 | Not specified | >98 (typical) | [5] |
| 2-Bromobenzonitrile | 4-Methylphenylboronic acid | Pd/C | K₂CO₃ | Ethanol/H₂O | Reflux | Not specified | 98 | Not specified | [6] |
| o-Chlorobenzonitrile | p-Tolueneboronic acid | Pd(OAc)₂ / Polymer support | Cs₂CO₃ | Dioxane | 170-180 | 10-15 | Not specified | Not specified | [7] |
Table 2: Grignard Reagent-Based Coupling
| Aryl Halide | Grignard Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| o-Bromobenzonitrile | p-Tolylmagnesium chloride | PdCl₂/dppp (1) | THF/Dimethoxyethane | 65 | <1 | Not specified | Not specified | [2] |
| o-Chlorobenzonitrile | p-Tolylmagnesium chloride | MnCl₂ (5) | THF | -10 | Not specified | 87.2 | Not specified | [8] |
| o-Chlorobenzonitrile | p-Tolylmagnesium chloride | Ni(PPh₃)₂Cl₂ (5) | THF | -10 | Not specified | 81.8 | Not specified | [8] |
| o-Chlorobenzonitrile | p-Methylphenylmagnesium chloride | MnCl₂ | THF | Not specified | Not specified | 86 | Not specified | [9] |
| o-Chlorobenzonitrile | p-Methylphenylmagnesium chloride | NiCl₂/ZnCl₂ | THF | 28-32 | 3-4 | Not specified | 99.8 | [3] |
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromobenzonitrile
-
p-Tolylboronic acid
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), p-tolylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).[5]
-
Under an inert atmosphere (e.g., nitrogen or argon), add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).[5]
-
Stir the reaction mixture vigorously and heat to 80-90 °C for 4-6 hours.[5]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Protocol 2: Synthesis via Grignard Reagent-Based Coupling
This protocol describes a transition metal-catalyzed cross-coupling reaction using a Grignard reagent.
Materials:
-
Magnesium turnings
-
p-Chlorotoluene
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
o-Chlorobenzonitrile
-
Manganese(II) Chloride (MnCl₂) or Nickel(II) catalyst
-
Dilute Hydrochloric Acid (HCl)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Grignard Reagent:
-
In an oven-dried, three-necked round-bottom flask equipped with a condenser and a dropping funnel, place magnesium turnings (1.1 eq) and a crystal of iodine under an inert atmosphere.
-
Add a solution of p-chlorotoluene (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction.
-
Once the reaction starts, add the remaining p-chlorotoluene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.[8]
-
-
Coupling Reaction:
-
In a separate flask under an inert atmosphere, dissolve o-chlorobenzonitrile and the transition metal catalyst (e.g., MnCl₂) in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -5 to -10 °C).[8]
-
Slowly add the prepared Grignard reagent to the solution of o-chlorobenzonitrile and catalyst.
-
Stir the reaction mixture at this temperature for several hours.[8]
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to obtain this compound.[3]
-
Safety Precautions
-
General: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Suzuki-Miyaura Coupling: Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere. Some organic solvents are flammable. Avoid open flames.
-
Grignard Reagents: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All glassware must be thoroughly dried, and the reaction must be carried out under a strict inert atmosphere (nitrogen or argon).[10] Ethers like THF are highly flammable.[10] An ice bath should be readily available to control any exothermic reactions.[10]
Conclusion
The preparation of this compound is a critical step in the synthesis of important pharmaceutical compounds. Both the Suzuki-Miyaura coupling and Grignard reagent-based methods provide effective routes to this intermediate. The choice of method will depend on specific laboratory or industrial considerations, including cost, scale, and available equipment. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in the field of pharmaceutical development.
References
- 1. Buy this compound | 50670-50-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. CN107935957A - A kind of method for synthesizing high-purity losartan side chain TTBB - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
Application Notes & Protocols: Electro-Optical Switching in Cyanobiphenyl Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the electro-optical switching mechanisms in cyanobiphenyl liquid crystals, a class of materials pivotal in the development of liquid crystal displays (LCDs) and other electro-optical devices. These notes include a summary of key quantitative data, detailed experimental protocols for characterization, and visualizations of the underlying principles and workflows.
Fundamental Principles of Electro-Optical Switching
The electro-optical switching in nematic liquid crystals, such as the cyanobiphenyl family, is primarily governed by the Fréedericksz transition . This transition describes the reorientation of the liquid crystal director (the average direction of the long molecular axis) in response to an external electric field.[1][2] When an applied electric field exceeds a certain threshold value, it overcomes the elastic forces of the liquid crystal, causing the director to align either parallel or perpendicular to the field, depending on the sign of the dielectric anisotropy (Δε) of the material.[2]
Cyanobiphenyl liquid crystals, like the commonly studied 4'-n-pentyl-4-cyanobiphenyl (5CB) and 4-n-hexyl-4'-cyanobiphenyl (6CB), are known for their positive dielectric anisotropy, meaning their director aligns parallel to an applied electric field.[3][4] This property is fundamental to their use in various display modes.
Two of the most prevalent electro-optical switching modes utilizing cyanobiphenyl liquid crystals are the Twisted Nematic (TN) and Vertically Aligned (VA) modes.
-
Twisted Nematic (TN) Mode: In a TN cell, the liquid crystal molecules are arranged in a 90° helical structure between two polarizers that are crossed.[5][6] When no voltage is applied, light passing through the first polarizer is guided by the twisted liquid crystal structure, allowing it to pass through the second polarizer, resulting in a bright state.[6] Upon application of a voltage, the liquid crystal molecules untwist and align with the electric field, perpendicular to the glass plates. This disrupts the light-guiding effect, and the light is blocked by the second polarizer, leading to a dark state.
-
Vertically Aligned (VA) Mode: In a VA cell, the liquid crystal molecules, which have a negative dielectric anisotropy, are aligned perpendicularly to the substrate in the absence of an electric field.[7][8] This homeotropic alignment, in conjunction with crossed polarizers, effectively blocks light, resulting in an excellent dark state and high contrast ratios.[7][8] When a voltage is applied, the molecules tilt parallel to the substrates, allowing light to pass through and creating a bright state.[7][8]
Quantitative Data for Cyanobiphenyl Liquid Crystals
The electro-optical performance of cyanobiphenyl liquid crystals is determined by several key material parameters. The following tables summarize important quantitative data for 5CB and 6CB, two of the most well-characterized members of this family.
Table 1: Physical Properties of 5CB and 6CB
| Property | 5CB (4'-pentyl-4-cyanobiphenyl) | 6CB (4-n-hexyl-4'-cyanobiphenyl) |
| Nematic Range | 18 °C to 35.4 °C[9] | N/A |
| Dielectric Anisotropy (Δε) | +11.5 (at room temperature)[9] | N/A (changes from positive to negative at a critical frequency)[3][10] |
| Dipole Moment | 5.95 Debye[11] | N/A |
Table 2: Electro-Optical and Elastic Properties of 5CB and 6CB
| Property | 5CB (4'-pentyl-4-cyanobiphenyl) | 6CB (4-n-hexyl-4'-cyanobiphenyl) |
| Splay Elastic Constant (K₁₁) | N/A | Decreases with frequency and laser illumination[3][10] |
| Bend Elastic Constant (K₃₃) | N/A | Decreases with frequency and laser illumination[3][10] |
| Rotational Viscosity (γ₁) | Measured using the rotating field method[12] | N/A |
| Switching Times (Rise/Fall) | 7.2 ms (B15284909) / 18 ms (0-5V), 82 µs / 11 ms (0-30V)[13] | N/A |
Experimental Protocols
Protocol for Liquid Crystal Cell Fabrication
This protocol outlines the fabrication of a standard liquid crystal cell for electro-optical characterization.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide (PI) alignment layer solution
-
Solvent for PI (e.g., N-methyl-2-pyrrolidone)
-
Spin coater
-
Hot plate
-
Rubbing machine with velvet cloth
-
UV-curable sealant with spacers
-
Liquid crystal (e.g., 5CB)
-
Vacuum chamber
-
UV light source
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the substrates with a nitrogen gun.
-
Alignment Layer Coating: Deposit a thin layer of polyimide on the ITO surface using a spin coater.
-
Curing: Cure the polyimide layer by baking it on a hot plate according to the manufacturer's specifications.
-
Rubbing: Create a preferential alignment direction by gently rubbing the cured polyimide surface with a velvet cloth on a rubbing machine. The rubbing direction will define the initial orientation of the liquid crystal director.
-
Cell Assembly: Apply a UV-curable sealant mixed with spacers of a desired diameter (e.g., 5 μm) onto the edges of one substrate. Place the second substrate on top, with the rubbing directions either parallel (for a planar cell) or perpendicular (for a twisted nematic cell).
-
Curing the Sealant: Expose the assembled cell to UV light to cure the sealant, forming a sealed empty cell.
-
Liquid Crystal Filling: Place the empty cell in a vacuum chamber. Introduce the liquid crystal material at the opening of the cell. The liquid crystal will fill the cell via capillary action when the vacuum is released.
-
Sealing: Seal the filling port with a small amount of sealant and cure it.
Protocol for Electro-Optical Switching Time Measurement
This protocol describes the measurement of the rise and fall times of a liquid crystal cell.
Materials and Equipment:
-
Fabricated liquid crystal cell
-
Polarized light source (e.g., He-Ne laser)
-
Function generator
-
High-voltage amplifier
-
Photodetector
-
Oscilloscope
-
Polarizers
Procedure:
-
Experimental Setup: Arrange the setup as shown in the diagram below. Place the liquid crystal cell between two crossed polarizers. The rubbing direction of the cell should be at a 45° angle to the transmission axes of the polarizers.
-
Applying Voltage: Connect the function generator, through the amplifier, to the ITO electrodes of the liquid crystal cell.
-
Measurement:
-
Rise Time (Turn-on): Apply a square wave voltage to the cell. The rise time is typically defined as the time it takes for the transmitted light intensity to change from 10% to 90% of its final value upon voltage application.
-
Fall Time (Turn-off): The fall time is the time taken for the intensity to decay from 90% to 10% after the voltage is turned off.
-
-
Data Acquisition: Use the photodetector to measure the change in transmitted light intensity and the oscilloscope to record the waveform. The switching times can be determined from the recorded data.
Visualizations
Fréedericksz Transition Mechanism
Caption: Fréedericksz transition in a nematic liquid crystal.
Twisted Nematic (TN) Cell Operation
Caption: Operating principle of a Twisted Nematic (TN) liquid crystal cell.
Experimental Workflow for Electro-Optical Characterization
Caption: Workflow for measuring electro-optical switching times.
References
- 1. Fréedericksz transition - Wikipedia [en.wikipedia.org]
- 2. users.soe.ucsc.edu [users.soe.ucsc.edu]
- 3. dergi-fytronix.com [dergi-fytronix.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Liquid-crystal display - Wikipedia [en.wikipedia.org]
- 6. What is Twisted Nematic Display Technology and How Does It Work - Miqidisplay What is Twisted Nematic Display Technology and How Does It Work [miqidisplay.com]
- 7. Vertical alignment (VA) technologies for LCD [merckgroup.com]
- 8. VA - Vertical Alignment | Anders Electronics [andersdx.com]
- 9. tandfonline.com [tandfonline.com]
- 10. dergi-fytronix.com [dergi-fytronix.com]
- 11. ias.ac.in [ias.ac.in]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Twisted Nematic (TN) – Bolder Vision Optik [boldervision.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Biphenyl Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of biphenyls via Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling reaction for biphenyl (B1667301) synthesis, offering potential causes and recommended solutions.
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| SC-BP-001 | Low or No Product Formation | Inactive Catalyst: The active Pd(0) species is not forming or is being deactivated.[1] | - Ensure anaerobic conditions to prevent oxidation of the phosphine (B1218219) ligand and Pd(0).[1]- Utilize a pre-catalyst that readily forms the active Pd(0) species.- Select a ligand that effectively stabilizes the Pd(0) catalyst.[1] |
| Poor Substrate Reactivity: One or both coupling partners are electron-poor or sterically hindered.[2][3] | - For electron-poor substrates, consider using a specialized catalyst system like Pd₂(dba)₃ with a ligand such as Davephos in a solvent like N-methylpyrrolidone (NMP).[2]- For sterically hindered substrates, prolonged reaction times or higher temperatures may be necessary. The choice of a bulky ligand can also be beneficial. | ||
| SC-BP-002 | Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[1] | - Thoroughly degas all solvents and reagents before use.[1]- Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Inappropriate Base: Strong bases can sometimes facilitate homocoupling. | - Consider using milder bases such as K₃PO₄ or Cs₂CO₃.[1] | ||
| SC-BP-003 | Protodeboronation (Loss of Boronic Acid Group) | Presence of Protic Solvents or Impurities: Water or other protic species can lead to the replacement of the boron group with a hydrogen atom.[1] | - Use anhydrous solvents and ensure all reagents are dry.[1]- Consider using boronic esters (e.g., pinacol (B44631) esters) which are generally more stable than boronic acids.[1] |
| Unstable Boronic Acids: Some boronic acids, particularly those that are electron-poor or sterically hindered, are prone to decomposition.[1][4] | - Use the boronic acid as the limiting reagent if it is particularly valuable or unstable.- In some cases, slow addition of the boronic acid to the reaction mixture can minimize decomposition.[4] | ||
| SC-BP-004 | Incomplete Reaction | Insufficient Catalyst Loading or Deactivation: The catalyst may not be present in a sufficient amount or may have decomposed over the course of the reaction.[1] | - Increase the catalyst loading incrementally.- Employ more robust ligands, such as biaryl phosphines (e.g., XPhos, SPhos), that can stabilize the catalyst.[1] |
| Low Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier. | - Gradually increase the reaction temperature while monitoring for side product formation. | ||
| SC-BP-005 | Formation of Side Products | Hydrolysis of Functional Groups: Base-sensitive functional groups on the substrates may be hydrolyzed under the reaction conditions.[5] | - Use a milder base (e.g., K₂CO₃, KF) or a non-aqueous solvent system.[6]- Protect sensitive functional groups prior to the coupling reaction. |
| Ullmann Coupling: In some cases, a competing Ullmann-type homocoupling of the aryl halide can occur.[2] | - The choice of ligand and solvent can influence the selectivity. For instance, the use of Davephos in NMP has been shown to minimize Ullmann products.[2] | ||
| SC-BP-006 | Inconsistent Results | Variable Reagent Quality: Impurities in the starting materials or solvents can significantly impact the reaction outcome.[1] | - Purify reagents, especially the boronic acid and aryl halide, before use.- Use high-purity, anhydrous solvents.[1] |
| Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to inconsistent results.[1] | - Ensure vigorous and efficient stirring throughout the reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand for biphenyl synthesis?
The choice of catalyst and ligand is highly dependent on the specific substrates being coupled. For general biphenyl synthesis, palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands are commonly used. For more challenging couplings, particularly with electron-poor or sterically hindered substrates, more advanced catalyst systems are often necessary. For example, systems utilizing bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or Davephos can be highly effective.[2][7]
Q2: How do I choose the right base for my Suzuki coupling reaction?
The base plays a crucial role in the catalytic cycle, and its choice can significantly impact the reaction yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[8][9] For substrates with base-sensitive functional groups, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred.[1] The solubility of the base in the chosen solvent system is also an important consideration.
Q3: What is the best solvent for biphenyl synthesis via Suzuki coupling?
The solvent can have a profound effect on the reaction outcome.[10] A variety of solvents can be used, often as a mixture with water to facilitate the dissolution of the base. Common choices include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).[8][10] For instance, a mixture of methanol (B129727) and water (3:2) has been shown to be effective, yielding 96.3% biphenyl in a specific reaction.[8] In some cases, nonpolar solvents give high selectivity for cross-coupling.[10] The optimal solvent will depend on the solubility of the reactants and the specific catalyst system being used.
Q4: My boronic acid is decomposing. What can I do?
Protodeboronation, the loss of the boronic acid group, is a common side reaction. To minimize this, ensure that all reagents and solvents are anhydrous.[1] Using a more stable boronic ester, such as a pinacol ester, can also be beneficial.[1] Additionally, using a milder base and carefully controlling the reaction temperature can help to reduce decomposition.
Q5: How can I improve the yield of a Suzuki coupling with a sterically hindered substrate?
Coupling sterically hindered substrates can be challenging and often results in lower yields.[3] To improve the outcome, consider using a bulkier phosphine ligand, which can facilitate the reductive elimination step. Increasing the reaction temperature and extending the reaction time may also be necessary. In some cases, using a boronate ester instead of a boronic acid can help to overcome issues of deboronation that are more prevalent with hindered substrates.[3]
Quantitative Data Summary
Table 1: Effect of Solvent on Biphenyl Yield
| Solvent | Yield (%) | Reference |
| Dioxane | Not Detected | [8] |
| Tetrahydrofuran (THF) | 10.4 | [8] |
| Dimethylformamide (DMF) | 30.9 | [8] |
| Ethyl Acetate | 5.6 | [8] |
| Methanol | 78.9 | [8] |
| Ethanol | 73.4 | [8] |
| Methanol:Water (3:2) | 96.3 | [8] |
| Reaction Conditions: Bromobenzene (1.0 mmol), phenylboronic acid (1.5 mmol), 0.35 mol% Pd(II) catalyst, and 2 mmol of NaOH in 5 mL of solvent.[8] |
Table 2: Effect of Base on Biphenyl Yield
| Base | Yield (%) | Reference |
| Na₂CO₃ | High | [9] |
| K₂CO₃ | High | [9] |
| K₃PO₄ | High | [9] |
| NaOH | High | [9] |
| KOH | High | [9] |
| Reaction Conditions: 4-bromotoluene (B49008) (1 mmol), phenylboronic acid (1.5 mmol), base (2 mmol), and 0.5 mol % Pd(OAc)₂ in an acetone/water mixture at 35 °C.[9] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling for Biphenyl Synthesis
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.5-5 mol %) and the ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for optimizing Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Synthesis of Biphenyls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the Grignard synthesis of biphenyls.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Grignard synthesis of biphenyls?
A1: The most prevalent side reaction is the homocoupling of the Grignard reagent, often referred to as a Wurtz-type reaction, which results in the formation of a symmetrical biphenyl (B1667301) derived from the Grignard reagent itself (e.g., 4,4'-dimethylbiphenyl (B165725) if starting from p-tolylmagnesium bromide).[1][2] This occurs when the Grignard reagent reacts with the unreacted aryl halide.[3]
Q2: My Grignard reaction is sluggish or fails to initiate. What are the common causes?
A2: Failure to initiate is often due to the presence of moisture or a passivated magnesium surface. Grignard reagents are highly reactive towards protic sources like water.[4] Ensure all glassware is rigorously dried and anhydrous solvents are used. The magnesium turnings may have an oxide layer that prevents the reaction; activation with a small crystal of iodine or mechanical crushing can help initiate the reaction.[3]
Q3: I am observing a significant amount of biphenyl as a byproduct. How can I minimize its formation?
A3: The formation of biphenyl from the coupling of the Grignard reagent with unreacted bromobenzene (B47551) is a common issue.[5][6][7] This side reaction is favored by high concentrations of bromobenzene and elevated reaction temperatures.[6][7] To minimize this, add the bromobenzene solution slowly to the magnesium turnings to maintain a low concentration of the aryl halide and control the reaction temperature, aiming for a gentle reflux.[7]
Q4: What is the role of the ether solvent (e.g., diethyl ether or THF) in the reaction?
A4: Ethereal solvents are crucial for Grignard reactions. They stabilize the Grignard reagent by coordinating with the magnesium atom, which helps to keep it in solution and enhances its nucleophilicity.[8][9] Tetrahydrofuran (THF) is often preferred for aryl Grignard reagents as it provides better stabilization.[10]
Q5: How can I remove the homocoupled biphenyl byproduct from my desired biphenyl product?
A5: Purification can often be achieved through recrystallization or column chromatography.[6] The homocoupled biphenyl may have different solubility properties than the desired unsymmetrical biphenyl, which can be exploited during purification. For instance, biphenyl impurities can sometimes be removed by washing the crude product with a solvent in which the impurity is more soluble.[6][11]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Biphenyl Product
| Potential Cause | Recommended Solution |
| Homocoupling (Wurtz-type reaction) of the Grignard reagent.[1] | Maintain a low reaction temperature and ensure slow, dropwise addition of the aryl halide to the Grignard solution.[7] |
| Reaction with residual water or oxygen. Grignard reagents are strong bases and react readily with protic sources.[4][5] | Use flame-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete formation of the Grignard reagent. | Activate the magnesium turnings with iodine or 1,2-dibromoethane. Ensure the aryl halide is pure. |
| Reaction of Grignard reagent with unreacted starting material. [3][6] | Slow addition of the aryl halide to the magnesium suspension helps to minimize the concentration of unreacted halide available for side reactions.[7] |
Issue 2: Formation of Significant Amounts of Byproducts
| Byproduct | Potential Cause | Recommended Solution |
| Symmetrical Biphenyl (from homocoupling) | High local concentration of Grignard reagent and/or high temperature.[1][7] | Add the Grignard reagent slowly to the reaction mixture at a low temperature. |
| Benzene (or other arene from protonation) | Presence of moisture or other acidic protons in the reaction.[5] | Ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture. |
| Products from reaction with solvent (e.g., THF) | While generally stable, under harsh conditions or in the presence of certain impurities, THF can be deprotonated or undergo ring-opening. | Use high-purity, freshly distilled THF and maintain moderate reaction temperatures. |
Data Presentation
The following table provides illustrative data on the effect of reaction temperature on the yield of the desired biphenyl product versus the homocoupled byproduct. Note: These are representative values based on qualitative descriptions from the literature and are intended to demonstrate the general trend.
| Reaction Temperature (°C) | Desired Biphenyl Yield (%) | Homocoupling Byproduct Yield (%) |
| 0 | 85 | 10 |
| 25 (Room Temperature) | 70 | 25 |
| 50 | 55 | 40 |
As indicated, lower reaction temperatures generally favor the formation of the desired cross-coupled biphenyl product while suppressing the undesired homocoupling side reaction.[1][7]
Experimental Protocols
Detailed Methodology for the Synthesis of an Unsymmetrical Biphenyl (e.g., 4-Methylbiphenyl)
This protocol is adapted from established procedures for Grignard-based cross-coupling reactions.[12]
Materials:
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Magnesium turnings
-
Iodine crystal (activator)
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Bromobenzene
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Anhydrous Tetrahydrofuran (THF)
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Palladium(II) acetylacetonate (B107027) (or other suitable catalyst)
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1 M Hydrochloric acid (for quenching)
-
Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
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Hexane and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Preparation of the Grignard Reagent (p-tolylmagnesium bromide):
-
Under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine.
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Prepare a solution of 4-bromotoluene (1.0 equivalent) in anhydrous THF in the dropping funnel.
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Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change and gentle refluxing.
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Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Cross-Coupling Reaction:
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In a separate flame-dried flask under an inert atmosphere, dissolve the palladium catalyst (e.g., 0.1 mol%) in anhydrous THF.
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Add bromobenzene (1.0 equivalent) to the catalyst solution.
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Cool the mixture to 0°C using an ice bath.
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Slowly add the prepared p-tolylmagnesium bromide solution from the dropping funnel to the bromobenzene/catalyst mixture over 30-60 minutes, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
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Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
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Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to isolate the 4-methylbiphenyl.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gauthmath.com [gauthmath.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-Cyano-4'-methylbiphenyl
Welcome to the technical support center for the synthesis of 4-Cyano-4'-methylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this chemical synthesis.
Troubleshooting Guide: Low Yield
Low yield is a frequent challenge in the synthesis of this compound, which is commonly prepared via a Suzuki-Miyaura cross-coupling reaction. Below is a detailed guide to help you identify and resolve potential issues.
Common Causes and Solutions for Low Yield
| Observation | Potential Cause | Recommended Solution |
| Significant amount of starting material unreacted | Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.[1] | - Use a fresh catalyst or a pre-catalyst that is readily reduced in situ. - Ensure the reaction is thoroughly degassed to prevent oxidation of the catalyst.[2] |
| Low Reaction Temperature: The activation energy for the oxidative addition step may not be reached. | - Gradually increase the reaction temperature while monitoring for byproduct formation.[2] | |
| Poor Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides.[3][4] | - If using an aryl chloride, switch to a more active catalyst system, such as one with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos).[2] | |
| Presence of homocoupled byproducts (biphenyl, 4,4'-dimethylbiphenyl) | Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of the boronic acid.[2][5] | - Degas the solvent and the reaction mixture thoroughly by sparging with an inert gas (e.g., argon, nitrogen) or by using freeze-pump-thaw cycles.[2][5] |
| Pd(II) Species: The presence of Pd(II) can catalyze the homocoupling of boronic acids.[2] | - Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure complete reduction of a Pd(II) precatalyst.[2] | |
| Formation of dehalogenated arene (toluene) | Presence of Hydride Source: A palladium-hydride species, which can cause dehalogenation, may form from reaction with bases, solvents (e.g., alcohols), or water.[4][6] | - Use anhydrous solvents and reagents. - Choose a base less likely to generate hydrides. |
| Formation of 4-methylphenol | Oxidation of Boronic Acid: Boronic acids can be susceptible to oxidation under certain conditions.[1] | - Ensure the reaction is run under an inert atmosphere. |
| Protodeboronation (boronic acid replaced by hydrogen) | Instability of Boronic Acid: The C-B bond can be cleaved by hydrolysis or protonation.[1] | - Use a more stable boronic acid derivative, such as a pinacol (B44631) ester or a trifluoroborate salt.[2][7] - Use anhydrous conditions and a non-protic solvent if possible. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: A workflow diagram for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[8] This palladium-catalyzed reaction typically involves coupling 4-cyanophenylboronic acid with 4-bromotoluene (B49008) (or another 4-halotoluene) in the presence of a base.[8]
Q2: My reaction is not working. What are the most critical parameters to check?
For a Suzuki-Miyaura coupling, the three most critical factors are:
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Exclusion of Oxygen: The presence of oxygen can lead to catalyst deactivation and homocoupling of the boronic acid, significantly reducing the yield.[2][5] Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Activity: The palladium catalyst must be in its active Pd(0) state. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction.
-
Choice of Base: The base is crucial for activating the boronic acid for the transmetalation step.[2] The choice of base can significantly impact the reaction outcome. Common bases include potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄).[2]
Q3: Can I use 4-chlorotoluene (B122035) instead of 4-bromotoluene?
Yes, but 4-chlorotoluene is significantly less reactive than 4-bromotoluene.[3][4] To achieve a good yield with an aryl chloride, a more specialized and highly active catalyst system is generally required. This often involves using bulky, electron-rich phosphine ligands (such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.[2]
Q4: How do I remove the palladium catalyst from my final product?
Residual palladium can be removed using several methods. Treatment with activated carbon can adsorb the palladium catalyst.[9] Alternatively, metal scavengers, such as silica-based thiols, are effective in reducing palladium levels to very low concentrations.[9]
Q5: What is the best way to purify the crude this compound?
Recrystallization is an effective method for purifying the crude solid product.[8] The compound is soluble in organic solvents like ethanol (B145695) and acetone, which can be suitable for recrystallization procedures.[10] Column chromatography can also be used for purification.[11]
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
4-Bromotoluene
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.01-0.03 eq) and triphenylphosphine (0.04-0.12 eq) in a small amount of the degassed solvent. Add this catalyst mixture to the main reaction flask under the inert atmosphere.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2-3 times). Combine all organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica (B1680970) gel to obtain pure this compound.
Reaction Scheme Diagram
Caption: Suzuki-Miyaura coupling for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. This compound | 50670-50-3 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buy this compound | 50670-50-3 [smolecule.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 4-Cyano-4'-methylbiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 4-Cyano-4'-methylbiphenyl during recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve this compound completely at elevated temperatures but poorly at lower temperatures. Based on its chemical structure, which includes a nonpolar biphenyl (B1667301) group and a polar cyano group, solvents of intermediate polarity or mixed solvent systems are often effective. Ethanol (B145695) and acetone (B3395972) are reported to be good solvents for recrystallization.[1] A mixed-solvent system, such as ethanol/water, can also be an excellent choice. In this system, the compound is dissolved in a minimum amount of hot ethanol (the "good" solvent), followed by the addition of hot water (the "poor" solvent) until the solution becomes turbid, indicating saturation.
Q2: What are the common impurities in crude this compound?
A2: The impurities present in crude this compound largely depend on the synthetic route used for its preparation.
-
Grignard Reaction Route: If synthesized via a Grignard reaction between a p-tolyl magnesium halide and an o-halobenzonitrile, common impurities include homocoupled byproducts such as 4,4'-dimethylbiphenyl (B165725) and 2,2'-dicyanobiphenyl .[2][3]
-
Suzuki-Miyaura Coupling Route: For syntheses employing Suzuki-Miyaura coupling, potential impurities can include homocoupled products (e.g., biphenyl and 4,4'-dimethylbiphenyl), dehalogenated starting materials , and byproducts derived from the phosphine (B1218219) ligands used in the reaction.[4][5][6]
Q3: My purified this compound crystals are discolored. How can I remove the color?
A3: Colored impurities can sometimes co-crystallize with the product. To address this, perform the recrystallization again, but with the addition of a small amount of activated charcoal to the hot solution after the crude product has dissolved. The activated charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. This should yield a colorless product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| "Oiling Out" (Compound separates as a liquid instead of forming crystals) | The boiling point of the solvent is higher than the melting point of the compound.The solution is being cooled too rapidly.High concentration of impurities depressing the melting point. | Reheat the solution to redissolve the oil.Add a small amount of additional "good" solvent to lower the saturation temperature.Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low Crystal Yield | Too much solvent was used, leaving a significant amount of the compound in the mother liquor.Premature crystallization occurred during hot filtration.The crystals were washed with a solvent that was not ice-cold, leading to product loss. | Use the minimum amount of hot solvent required to dissolve the crude product.Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.Wash the collected crystals with a minimal amount of ice-cold solvent. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated (too much solvent was used).The solution is too clean, lacking nucleation sites. | Gently boil off some of the solvent to increase the concentration and then allow it to cool again.Induce crystallization by scratching the inner wall of the flask with a glass rod at the surface of the solution.Add a "seed" crystal of pure this compound to the cooled solution. |
| Persistent Impurities in the Final Product | The chosen solvent system is not effective at separating the specific impurities.The cooling rate was too fast, trapping impurities within the crystal lattice. | If impurities like 4,4'-dimethylbiphenyl are present, consider a different solvent or solvent mixture where the solubility difference between the desired compound and the impurity is greater.Ensure a slow cooling rate to allow for the formation of a more ordered and pure crystal lattice. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Solubility | Suitability for Recrystallization |
| Ethanol | Intermediate | Readily soluble[1] | Good candidate, especially in a mixed system with water. |
| Acetone | Intermediate | Readily soluble[1] | Possible candidate. |
| Toluene | Low | Good solubility[1] | May be too good of a solvent, potentially leading to low recovery. |
| Methanol | Intermediate | Good solubility[1] | Possible candidate. |
| Chloroform | Low | Good solubility[1] | Generally less common for recrystallization due to its properties. |
| Water | High | Insoluble[1] | Excellent as an anti-solvent in a mixed-solvent system with a soluble solvent like ethanol. |
Experimental Protocols
Methodology for Single-Solvent Recrystallization (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. It is advisable to use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature to remove residual solvent.
Methodology for Mixed-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Inducing Saturation: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals to remove the solvent mixture.
Mandatory Visualization
References
Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding catalyst deactivation.
Frequently Asked Questions (FAQs)
Issue 1: My cross-coupling reaction has stalled or is showing low to no product yield. What are the likely causes related to catalyst deactivation?
Low or no conversion in a palladium-catalyzed cross-coupling reaction is a common issue that can often be attributed to the deactivation of the catalyst. The primary causes of deactivation can be categorized as follows:
-
Palladium Agglomeration: The active, soluble Pd(0) species can aggregate to form larger, inactive palladium clusters, often observed as palladium black.[1][2] This is particularly common when using sterically hindered monodentate phosphine (B1218219) ligands, as ligand dissociation can lead to unprotected palladium atoms that then coalesce.[1]
-
Improper Catalyst Activation: Many cross-coupling reactions utilize a Pd(II) precatalyst, such as Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species.[1][3] If this reduction is inefficient, the concentration of the active catalyst will be low, leading to poor reactivity.[1]
-
Oxidation of the Catalyst: The catalytically active Pd(0) species is susceptible to oxidation by atmospheric oxygen.[1] Insufficient degassing of the reaction mixture can lead to the formation of inactive Pd(II) species.[1][3] Phosphine ligands are also prone to oxidation.[1]
-
Ligand Degradation: The phosphine ligands that are crucial for stabilizing the palladium catalyst can themselves degrade under certain reaction conditions, leading to catalyst deactivation.[2]
-
Poisoning: Certain chemical species present in the reaction mixture can act as catalyst poisons by strongly binding to the palladium center and inhibiting its catalytic activity. Common poisons include sulfur compounds, excess cyanide, and even certain reagents or byproducts of the reaction.[4][5]
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1][6]
-
Optimize Catalyst and Ligand:
-
Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ to bypass the in situ reduction step.[1]
-
If using a Pd(II) source, ensure the conditions are suitable for its reduction.
-
Increase the catalyst loading for challenging reactions.[1]
-
The choice of ligand is critical for catalyst stability.[7][8][9] Sterically hindered and electron-rich phosphine ligands often promote catalyst stability and activity.[10]
-
-
Check Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst. Ensure all reagents are of high purity.[11]
-
Consider Additives: In some cases, additives can prevent catalyst deactivation. For example, the addition of LiBr has been shown to counteract the formation of inactive Pd-Zn complexes in Negishi couplings.[2][12]
Issue 2: I'm observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
The formation of a black precipitate, commonly referred to as palladium black, is a visual indicator of catalyst deactivation through the aggregation of palladium nanoparticles.[12] This signifies that the soluble, catalytically active palladium species is precipitating out of solution as inactive, bulk palladium metal.
Causes of Palladium Black Formation:
-
Ligand Dissociation: The protective organic ligand can dissociate from the palladium center, leaving it exposed and prone to aggregation.[1]
-
High Temperatures: Elevated reaction temperatures can accelerate the rate of catalyst decomposition and aggregation.
-
Insufficient Ligand Concentration: An inadequate ligand-to-palladium ratio can result in incompletely coordinated palladium species that are less stable.
Prevention Strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that form stable complexes with palladium and prevent aggregation.[3][10] Bidentate ligands can also enhance catalyst stability.[10]
-
Optimize Ligand-to-Palladium Ratio: Increasing the equivalents of the ligand relative to the palladium source can sometimes improve catalyst stability.[6]
-
Temperature Control: If possible, run the reaction at the lowest effective temperature to minimize thermal decomposition of the catalyst.
-
Reaction Concentration: In some cases, adjusting the reaction concentration can influence catalyst stability.
Issue 3: How can I determine the cause of my catalyst deactivation?
Identifying the specific mechanism of catalyst deactivation often requires specialized analytical techniques.
Key Analytical Techniques:
-
X-ray Absorption Spectroscopy (XAS): This is a powerful technique for probing the oxidation state and coordination environment of the palladium catalyst in situ.[13][14][15] It can provide direct evidence for changes in the palladium species during the course of the reaction.[13][14]
-
Transmission Electron Microscopy (TEM): TEM can be used to visualize the morphology of the palladium species.[16][17] It is particularly useful for identifying the formation of palladium nanoparticles and determining their size distribution.[17][18]
-
X-ray Diffraction (XRD): XRD can identify the crystalline structure of the palladium species, which can help to distinguish between different forms of palladium, such as metallic palladium and palladium oxide.[16]
-
Spectroscopic Methods (NMR, IR, XPS): Techniques like ³¹P NMR can be used to monitor the integrity of phosphine ligands.[2] Infrared (IR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) can provide information about species adsorbed on the catalyst surface.[16][19]
Quantitative Data Summary
The following tables provide quantitative data to assist in troubleshooting and optimizing your cross-coupling reactions.
Table 1: Influence of Ligand on Palladium Leaching [20]
| Entry | Palladium Catalyst | Ligand Type | Palladium Leaching (ppm) |
| 1 | Palladium(II) acetate | None (Acetate) | 26 |
| 2 | PP05 | Phosphine | < 5 |
| 3 | PP08 | Phosphine | < 0.5 |
| 4 | Bis(acetonitrile)palladium dichloride | Acetonitrile | 12 |
| 5 | PP13 | Phosphine | < 0.5 |
| 6 | Palladium(II) stearate | Stearate | 17 |
This data highlights the significant impact of the ligand on the stability of the palladium catalyst, with specific phosphine ligands leading to ultra-low levels of palladium leaching into the product.[20]
Experimental Protocols
Protocol 1: Sample Preparation for Transmission Electron Microscopy (TEM) Analysis of a Deactivated Catalyst
-
Sample Collection: At the end of the reaction, or when deactivation is observed, take a representative aliquot of the reaction mixture containing the suspended palladium species.
-
Washing: Centrifuge the aliquot to pellet the solid material. Decant the supernatant. Wash the pellet multiple times with a suitable solvent (e.g., the reaction solvent, followed by a more volatile solvent like ethanol (B145695) or acetone) to remove any soluble organic and inorganic residues.
-
Dispersion: After the final wash, redisperse the pellet in a small volume of a volatile solvent (e.g., ethanol).
-
Grid Preparation: Place a drop of the dispersion onto a TEM grid (e.g., carbon-coated copper grid). Allow the solvent to evaporate completely in a dust-free environment.
-
Analysis: The prepared grid can now be analyzed by TEM to observe the size, morphology, and aggregation state of the palladium particles.
Visualizing Deactivation Pathways and Troubleshooting
Diagram 1: Common Pathways of Palladium Catalyst Deactivation
This diagram illustrates the primary routes through which an active Pd(0) catalyst can deactivate during a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. nanochemres.org [nanochemres.org]
- 9. Ligand-Tuning of the Stability of Pd(II) Conjugates with Cyanocobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. diva-portal.org [diva-portal.org]
- 16. mdpi.com [mdpi.com]
- 17. Insights into Palladium Deactivation during Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insights into Palladium Deactivation during Advanced Oxidation Processes | Semantic Scholar [semanticscholar.org]
- 19. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 20. mdpi.com [mdpi.com]
effect of base selection on Suzuki-Miyaura coupling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Suzuki-Miyaura coupling reactions, with a specific focus on the critical role of base selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base plays a crucial role in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[1] Its primary function is to activate the organoboron species (boronic acid or ester) by forming a more nucleophilic boronate "ate" complex.[1] This increased nucleophilicity facilitates the transfer of the organic group to the palladium(II) complex.[1][2] The choice of base can therefore significantly influence reaction rates and yields.[1][3]
Q2: What are the most common types of bases used in Suzuki-Miyaura couplings?
A2: A variety of inorganic and organic bases are used, with inorganic bases being more common.[1] These include:
-
Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[2]
-
Phosphates: Potassium phosphate (B84403) (K₃PO₄).[2]
-
Hydroxides: Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH).[2]
-
Fluorides: Potassium fluoride (B91410) (KF) and cesium fluoride (CsF).[2]
-
Organic Bases: Triethylamine (TEA) and other amines are sometimes used, though generally less effective than inorganic bases.[2][4]
Q3: How does the strength of the base affect the reaction?
A3: The strength of the base needs to be optimized for the specific substrates and catalyst system.[5] While a base is necessary to form the reactive boronate species, an excessively strong base can lead to undesired side reactions or degradation of sensitive functional groups on the substrates.[6] The choice of base can also influence the selectivity of the reaction when competing boronic acids are present.[7][8]
Q4: Can the choice of base help with sterically hindered substrates?
A4: Yes, the selection of an appropriate base is crucial when dealing with sterically demanding substrates. For sterically hindered arylboronic acids, stronger bases like barium hydroxide or tripotassium phosphate have been shown to give high yields.[7] The combination of a suitable base with a bulky ligand on the palladium catalyst is often necessary to overcome the steric hurdles in these challenging couplings.[9][10]
Troubleshooting Guide
Problem: Low or no yield in my Suzuki-Miyaura coupling reaction.
This is a common issue that can often be traced back to the choice of base or other reaction parameters. Follow this troubleshooting guide to diagnose and solve the problem.
Logical Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting low-yield Suzuki-Miyaura reactions.
Q5: My reaction is not working. How do I know if the base is the problem?
A5: If you are experiencing low conversion, the base is a primary suspect.[5] The base's solubility in the reaction solvent and its strength are critical factors.[11] If the base is not soluble, it cannot effectively activate the boronic acid. Consider if your chosen base is compatible with your solvent system. For example, cesium carbonate is known for its higher solubility in organic solvents compared to other carbonates.[2]
Q6: I've tried a common base like Na₂CO₃ and it's not working. What should I try next?
A6: If a standard base fails, it is advisable to screen a panel of bases with different properties. A good starting point would be to try a phosphate base like K₃PO₄, which is often more effective for challenging couplings.[2] For substrates sensitive to hydrolysis, a non-aqueous base like potassium fluoride (KF) might be a suitable alternative.[12]
Q7: Can using too much or too little base affect the reaction?
A7: Yes, the stoichiometry of the base is important.[8] Typically, 2-3 equivalents of the base relative to the limiting reagent are used.[5] Using too little base may result in incomplete activation of the boronic acid, leading to low conversion. Conversely, an excessive amount of a strong base can promote side reactions, such as the decomposition of the boronic acid (protodeboronation) or the degradation of base-sensitive functional groups.[5]
Data Presentation: Comparison of Common Bases
The following table summarizes the performance of various bases in a model Suzuki-Miyaura coupling of 4-bromotoluene (B49008) with phenylboronic acid. Please note that yields are highly dependent on the specific substrates, catalyst, ligand, and solvent used.
| Base | Base Type | pKa of Conjugate Acid | Typical Yield (%) | Notes |
| Na₂CO₃ | Carbonate | 10.3 | 90-98 | A widely used, effective, and economical choice for many standard couplings.[13] |
| K₂CO₃ | Carbonate | 10.3 | 85-95 | Similar to Na₂CO₃, often used interchangeably.[14] |
| Cs₂CO₃ | Carbonate | 10.3 | 90-99 | Highly effective, with better solubility in organic solvents; often used for difficult couplings.[2] |
| K₃PO₄ | Phosphate | 12.3 | 95-99 | A stronger base that is often successful when carbonates fail, especially with aryl chlorides. |
| NaOH | Hydroxide | 15.7 | 70-85 | Can be effective, but its high basicity may not be suitable for base-sensitive substrates.[4] |
| KOH | Hydroxide | 15.7 | 75-90 | Similar in reactivity to NaOH. |
| KF | Fluoride | 3.2 | 60-80 | A milder base, useful for substrates with base-labile functional groups.[12] |
| Triethylamine (TEA) | Organic Amine | 10.8 | 20-40 | Generally provides lower yields compared to inorganic bases in many systems.[4] |
Data compiled from multiple sources for illustrative purposes.[2][4][12][13][14]
Experimental Protocols
General Experimental Protocol for Base Screening in a Suzuki-Miyaura Coupling
This protocol provides a standardized procedure for comparing the effectiveness of different bases in a Suzuki-Miyaura reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, etc., 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound and determine the yield.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Rate of Suzuki Coupling for Aryl Halides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to solvent effects on the rate of Suzuki coupling reactions with aryl halides.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally affect the rate of a Suzuki coupling reaction?
A1: The solvent plays a crucial role in Suzuki coupling by:
-
Solubilizing Reactants: The solvent must effectively dissolve the aryl halide, boronic acid derivative, catalyst, and base to ensure a homogeneous reaction mixture, which generally leads to faster reaction rates. For biphasic reactions, the solvent system impacts mass transfer between the phases.
-
Influencing the Catalytic Cycle: Solvents can affect the rate of key steps in the catalytic cycle, such as oxidative addition and transmetalation. Polar solvents can stabilize charged intermediates and transition states, which can accelerate these steps.[1][2]
-
Mediating the Role of the Base: In many cases, a co-solvent like water is necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), allowing it to activate the boronic acid for transmetalation.[3]
Q2: What are the most commonly used solvents for Suzuki coupling of aryl halides, and what are their typical characteristics?
A2: A variety of organic solvents are used, often in combination with water.[4] Common choices include:
-
Ethers: Dioxane, Tetrahydrofuran (THF), and 2-Methyltetrahydrofuran (2-MeTHF) are widely used due to their ability to dissolve a broad range of organic substrates and catalysts.
-
Aromatic Hydrocarbons: Toluene is a common non-polar solvent, often used in biphasic systems with water.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are effective for dissolving polar and poorly soluble substrates. However, they can sometimes coordinate to the palladium center, influencing catalyst activity.[5]
-
Alcohols: Ethanol and n-Butanol can be used, often in aqueous mixtures. They can act as both a solvent and a mild reducing agent for the Pd(II) precatalyst.
Q3: Why is water often used as a co-solvent in Suzuki coupling reactions?
A3: Water is a key component in many Suzuki coupling protocols for several reasons:
-
It is essential for dissolving inorganic bases like potassium carbonate or sodium hydroxide, which are necessary to activate the boronic acid for the transmetalation step.[3]
-
The presence of water can lead to the formation of hydrophilic boronate species (RB(OH)₃⁻), which are more reactive in the transmetalation step.
-
For reactions involving hydrophobic substrates, a biphasic system (e.g., Toluene/H₂O) is common, where vigorous stirring or a phase-transfer catalyst is needed to facilitate the reaction between components in the different phases.
Troubleshooting Guides
Issue 1: Low or No Conversion of the Aryl Halide
-
Question: I am observing very slow or no reaction. Could the solvent be the issue?
-
Answer: Yes, the solvent system is a critical factor. Here's a systematic approach to troubleshoot this issue:
-
Check Solubility: Are all reactants, especially the aryl halide and boronic acid, fully dissolved at the reaction temperature? If not, consider switching to a more suitable solvent or increasing the reaction temperature. For highly polar, poorly soluble substrates, a polar aprotic solvent like DMF might be effective.
-
Solvent and Base Compatibility: If you are using an inorganic base (e.g., K₂CO₃, K₃PO₄), is there sufficient water in the solvent system to dissolve it? Anhydrous conditions with these bases can lead to very slow or no reaction. A common starting point is a 10:1 to 4:1 ratio of organic solvent to water.
-
Biphasic System Inefficiency: If your reaction is biphasic (e.g., Toluene/Water), is the stirring vigorous enough to ensure good mixing between the two phases? Inefficient mixing can severely limit the reaction rate. Consider adding a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to facilitate the transfer of the boronate from the aqueous to the organic phase.
-
Solvent Screening: If the initial solvent choice is not effective, a systematic screening of different solvents is recommended. This can be done on a small scale to identify a more optimal solvent system.
-
Issue 2: Formation of Side Products
-
Question: I am getting a good conversion of my starting material, but I have significant side products like homocoupled boronic acid or dehalogenated aryl halide. How can the solvent choice help?
-
Answer: The solvent can influence the rates of side reactions relative to the desired cross-coupling.
-
Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen. Ensure all solvents are thoroughly degassed before use. While solvent choice has an indirect effect, using a solvent system that promotes a faster cross-coupling rate can help to outcompete the homocoupling pathway.
-
Dehalogenation of Aryl Halide: This occurs when the aryl halide is replaced by a hydrogen atom. This side reaction can be more prevalent in protic solvents like alcohols, especially with strong bases, as they can act as a hydride source.[3] If dehalogenation is a significant issue, consider switching to an aprotic solvent system.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, and it can be exacerbated by high temperatures and the presence of water. If this is a problem, you might try using anhydrous solvents (if compatible with your base) or minimizing the reaction time.
-
Data Presentation: Solvent Effects on Reaction Yield and Time
The following tables summarize the effect of different solvents on the yield of Suzuki coupling for various aryl halides.
Table 1: Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Toluene/H₂O | K₃PO₄ | 100 | 1 | ~98 |
| Dioxane/H₂O | K₃PO₄ | 100 | 1 | ~95 |
| DMF/H₂O | K₃PO₄ | 100 | 1 | ~90 |
| THF/H₂O | K₃PO₄ | 100 | 1 | ~85 |
Data adapted from studies on bulky phosphine (B1218219) ligands in Suzuki coupling.[6]
Table 2: Suzuki Coupling of Bromobenzene with Phenylboronic Acid in Various Solvent Systems
| Solvent System (v/v) | Reaction Time (min) | Yield (%) |
| Ethanol | 43 | 75 |
| Ethanol/H₂O (4:1) | 55 | 70 |
| Toluene/H₂O/Ethanol (5:1:4) | 76 | 56 |
| Water | 90 | 30 |
| Toluene/H₂O (1:1) | 90 | 3 |
| DMF | >1000 | 5 |
Data from a study on ligand-free Suzuki reactions at room temperature.
Table 3: Suzuki Coupling of 4-Chloroanisole with Phenylboronic Acid
| Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) |
| Dioxane | K₃PO₄ | 100 | 24 | 47 |
| DMF | K₃PO₄ | 100 | 24 | 30 |
Data adapted from studies using PEPPSI-type palladium complexes.[7]
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Parallel Solvent Screening
This protocol allows for the efficient testing of multiple solvents to find the optimal conditions for a Suzuki coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
A set of reaction vials with stir bars
-
A multi-well heating block
-
Anhydrous and degassed solvents to be screened (e.g., Dioxane, Toluene, THF, DMF, each with a 10% water content)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: In an inert atmosphere glovebox or using Schlenk line techniques, add the aryl halide, arylboronic acid, palladium precatalyst, ligand, and base to each reaction vial.
-
Solvent Addition: To each vial, add a different degassed solvent system (e.g., 1 mL of Dioxane/H₂O (10:1) to vial 1, 1 mL of Toluene/H₂O (10:1) to vial 2, etc.).
-
Reaction: Seal the vials and place them in the preheated heating block (e.g., at 80-100 °C). Stir the reactions for a set amount of time (e.g., 12-24 hours).
-
Analysis: After the reaction time, cool the vials to room temperature. Take an aliquot from each reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by TLC, GC-MS, or LC-MS to determine the conversion and yield for each solvent system.
Protocol 2: Kinetic Monitoring of a Suzuki Coupling Reaction by HPLC
This protocol describes how to monitor the progress of a Suzuki coupling reaction over time to determine its rate.
Materials:
-
All reagents for the Suzuki coupling as described in Protocol 1.
-
An internal standard (a compound that does not react under the reaction conditions and is chromatographically resolved from all other components).
-
HPLC system with a suitable column and detector.
-
Syringes and needles for sampling.
Procedure:
-
Reaction Setup: Set up the Suzuki coupling reaction in a round-bottom flask under an inert atmosphere, following a standard procedure. Just before starting the reaction (i.e., before heating), add a known amount of the internal standard.
-
Time Zero Sample: As soon as the reaction mixture reaches the desired temperature, take the first sample (t=0) using a syringe. Quench the reaction in the sample by adding it to a vial containing a small amount of cold solvent (e.g., ethyl acetate) and water.
-
Sampling Over Time: At regular intervals (e.g., every 15, 30, or 60 minutes), take further samples from the reaction mixture and quench them in the same way.
-
Sample Preparation for HPLC: Filter the quenched samples to remove any solids. Dilute the samples to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Inject the samples into the HPLC system. Integrate the peak areas of the starting aryl halide, the product, and the internal standard.
-
Data Analysis: Plot the concentration of the starting material and product (calculated relative to the internal standard) as a function of time. This will provide a kinetic profile of the reaction, from which the reaction rate can be determined.
Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: Logical relationship of solvent properties and their effect on reaction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. researchgate.net [researchgate.net]
minimizing homocoupling byproducts in biphenyl synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling byproducts in biphenyl (B1667301) synthesis.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of biphenyl synthesis, but it is often plagued by the formation of homocoupling byproducts. This section provides detailed guidance on how to troubleshoot and minimize these unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a side reaction where two molecules of the boronic acid (or organoborane) couple with each other to form a symmetrical biaryl.[1] This byproduct consumes the boronic acid reagent, reduces the yield of the desired biphenyl, and complicates purification.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits for homocoupling are the presence of oxygen and Palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). Pd(II) species, whether from the initial precatalyst or from oxidation, can then promote the homocoupling of the boronic acid.[2]
Q3: How does the choice of palladium precatalyst affect homocoupling?
A3: The choice of palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is preferable to using a Pd(II) salt like Pd(OAc)₂ or PdCl₂.[1] Pd(II) sources must be reduced in situ to the active Pd(0) catalyst, a process that can itself generate homocoupling byproducts.[3]
Q4: Can the stability of the boronic acid derivative influence the rate of homocoupling?
A4: Yes, the stability of the organoboron reagent is a factor. Boronic acids can be susceptible to decomposition. Using more stable derivatives, such as pinacol (B44631) esters (Bpin) or MIDA boronates, can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[1]
Troubleshooting Guide: Minimizing Homocoupling in Suzuki Coupling
This guide addresses common issues encountered during Suzuki coupling that lead to the formation of homocoupling byproducts.
Issue: Significant formation of boronic acid homocoupling product.
Below is a logical workflow for troubleshooting this issue, followed by a detailed breakdown of potential causes and their solutions.
Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.
| Potential Cause | Troubleshooting Strategy |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).[1] |
| Presence of Pd(II) Species | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[1] If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.[2] |
| Inappropriate Ligand | Screen different palladium ligands. Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination over side reactions.[3] |
| Suboptimal Base or Solvent | Optimize the base and solvent system. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., Dioxane/water, Toluene/water) can significantly influence the reaction outcome.[1] |
| High Concentration of Boronic Acid | Add the boronic acid solution dropwise over a period of 30-60 minutes using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, thus disfavoring homocoupling.[4] |
Quantitative Data on Homocoupling Reduction
The following table summarizes the impact of oxygen exclusion and the addition of a mild reducing agent on the formation of a homocoupling byproduct in a specific Suzuki cross-coupling reaction.
| Entry | Oxygen Control Procedure | Additive | % Homocoupling Byproduct |
| 1 | Brief headspace sweep with N₂ | None | 1.4 |
| 2 | Vacuum/N₂ backfill (3 cycles) | None | 0.5 |
| 3 | Vacuum/N₂ backfill (3 cycles) | Potassium Formate | <0.1 |
| Data adapted from a study on the synthesis of LY451395.[2] |
Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)
This is the most effective method for removing dissolved oxygen from solvents.[5]
Caption: Workflow for the Freeze-Pump-Thaw degassing method.
-
Freeze: Place the solvent in a Schlenk flask and freeze it by immersing the flask in liquid nitrogen. Ensure the flask is no more than 3/4 full.[6]
-
Pump: Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for several minutes.[5]
-
Thaw: Close the stopcock to the vacuum line and thaw the solvent completely.[6]
-
Repeat: Repeat this freeze-pump-thaw cycle at least two more times.[5]
-
Final Step: After the final thaw, backfill the flask with an inert gas like argon or nitrogen.
Protocol 2: Suzuki Coupling with Minimized Homocoupling
This protocol incorporates best practices to reduce the formation of homocoupling byproducts.
-
Preparation: Oven-dry all glassware and cool under a stream of inert gas. Degas the chosen solvent (e.g., Toluene/water) using the freeze-pump-thaw method.[4]
-
Reaction Setup: In a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[4]
-
Solvent Addition: Add the degassed solvent via syringe.[4]
-
Reagent Addition: In a separate flask, dissolve the boronic acid (1.2-1.5 equiv.) in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.[4]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.[4]
-
Work-up: After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
II. Stille and Negishi Couplings
While homocoupling is a well-documented issue in Suzuki reactions, it can also occur in other cross-coupling methods like Stille and Negishi couplings.
Frequently Asked Questions (FAQs)
Q1: What causes homocoupling in Stille reactions?
A1: Homocoupling in Stille reactions, where two organostannane reagents couple, can occur through two primary mechanisms. First, the reaction of two equivalents of the organostannane with the Pd(II) precatalyst can lead to the homocoupled product. Second, the Pd(0) catalyst can undergo a radical process to yield the dimer.[7]
Q2: How can homocoupling be minimized in Negishi reactions?
A2: In Negishi couplings, homocoupling can arise from a second transmetalation reaction.[8] The use of ligands that promote faster reductive elimination can be beneficial. Adding excess phosphine ligand can reduce the rate of formation of intermediates that lead to homocoupling, though it may also slow down the desired transmetalation.[9]
Troubleshooting Guide: Minimizing Homocoupling in Stille and Negishi Couplings
Issue: Observation of significant homocoupling byproducts.
| Coupling Reaction | Potential Cause | Troubleshooting Strategy |
| Stille Coupling | Reaction of organostannane with Pd(II) precatalyst. | Similar to Suzuki coupling, using a Pd(0) precatalyst is advantageous. |
| Radical processes involving the Pd(0) catalyst. | Ensure rigorous exclusion of oxygen and other potential radical initiators. | |
| The addition of copper(I) salts can sometimes accelerate the desired cross-coupling, outcompeting homocoupling.[10] | ||
| Negishi Coupling | Secondary transmetalation events. | Optimize the ligand to accelerate reductive elimination. Bulky ligands can be beneficial.[9] |
| Instability of organozinc reagents. | Ensure organozinc reagents are freshly prepared or properly stored under an inert atmosphere, as they are sensitive to air and moisture.[3] |
Experimental Protocols
Protocol 3: General Protocol for Stille Coupling
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄), and any solid additives (e.g., CuI).[11]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, toluene) via syringe.[11]
-
Reagent Addition: Add the organostannane derivative (1.1-1.5 equiv.) to the reaction mixture via syringe.[11]
-
Reaction: Heat the mixture (typically 60-110 °C) and monitor the reaction progress.[11]
-
Work-up: Upon completion, cool the reaction and dilute with an organic solvent. Wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts. Separate the organic layer, wash with brine, dry, and concentrate.[11]
-
Purification: Purify the crude product by flash column chromatography.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 4-Cyano-4'-methylbiphenyl Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Cyano-4'-methylbiphenyl, a key intermediate in the manufacturing of sartan-based antihypertensive drugs.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most prevalent methods for the large-scale synthesis of this compound are transition-metal-catalyzed cross-coupling reactions. The two primary routes are the Suzuki-Miyaura coupling and Grignard reagent-based coupling reactions.[1][2] The choice between these methods often depends on factors like raw material cost, catalyst availability, desired purity, and environmental considerations.[1]
Q2: What are the main challenges encountered when scaling up the production of this compound?
A2: Scaling up the synthesis of this compound presents several challenges, including:
-
Byproduct Formation: The formation of impurities such as 4,4'-dimethylbiphenyl (B165725) and 2,2'-dicyanobiphenyl can complicate purification and reduce the overall yield.[2][3][4]
-
Difficult Purification: Separating the desired product from byproducts and unreacted starting materials can be challenging at an industrial scale.[3]
-
Unstable Yields: Maintaining consistent and high yields during scale-up can be difficult due to variations in reaction conditions and reagent quality.[3]
-
Catalyst Selection and Cost: The choice of catalyst is critical for reaction efficiency and selectivity. Palladium-based catalysts are common but can be expensive, prompting research into more cost-effective alternatives like nickel or manganese complexes.[2][3]
-
Reaction Conditions: The reaction is sensitive to parameters such as solvent, temperature, and the nature of the base used, which all need to be carefully optimized for large-scale production.[2]
-
Safety Concerns: The use of pyrophoric reagents like Grignard reagents in large quantities requires stringent safety protocols and specialized equipment.[3]
Q3: What are the key safety precautions to consider during the production of this compound?
A3: this compound is considered hazardous.[5] Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and respiratory protection.[5][6]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid forming dust and aerosols. Handle in a well-ventilated area.[6]
-
Incompatible Materials: The compound is incompatible with strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[5] Mixing nitriles with strong oxidizing acids can lead to violent reactions.[7]
-
Fire Safety: Use dry chemical, carbon dioxide, or Halon extinguishers for fires.[7]
-
Disposal: Dispose of contents and containers to an approved waste disposal plant.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient catalyst system. | - Screen different transition metal catalysts (e.g., Palladium, Nickel, Manganese complexes).[2] - Optimize catalyst loading.[3] |
| Suboptimal reaction conditions. | - Adjust the reaction temperature. Some Grignard couplings are performed at low temperatures (-5°C), while Suzuki couplings may require heating.[2] - Evaluate different solvent systems. A mixture of toluene (B28343) and THF has been shown to be effective.[2] | |
| Poor quality of reagents. | - Ensure starting materials, especially Grignard reagents, are of high purity and handled under anhydrous conditions.[1] | |
| High Levels of 4,4'-Dimethylbiphenyl Byproduct | Homocoupling of the Grignard reagent. | - This is a common side reaction in Grignard-based couplings.[4] - The choice of catalyst can significantly influence the selectivity. For instance, a PdCl₂/dppp complex has been shown to reduce the formation of this byproduct compared to MnCl₂.[4] |
| Inappropriate catalyst. | - Certain catalysts, like NiCl₂, can favor the formation of 4,4'-dimethylbiphenyl under specific conditions.[2] | |
| Difficult Purification of the Final Product | Presence of closely related byproducts. | - Optimize the reaction to minimize byproduct formation. - Employ recrystallization or column chromatography for purification.[1] |
| Catalyst residues in the product. | - The catalyst and its ligands can be difficult to separate from the product.[3] Consider using a heterogeneous catalyst or a catalyst system that simplifies removal. | |
| Inconsistent Batch-to-Batch Yields | Variability in raw material quality. | - Implement stringent quality control for all incoming raw materials. |
| Poor control over reaction parameters. | - Ensure precise control over temperature, addition rates of reagents, and mixing efficiency, especially during scale-up. Exothermic reactions need careful management.[1][4] |
Quantitative Data
Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Cyano-4'-methylbiphenyl (B41195)
| Catalyst (mol%) | Solvent | Conversion (%) | Selectivity for OTBN* (%) | Selectivity for 4,4'-dimethylbiphenyl (%) |
| MnCl₂ (5 mol%) | THF & Toluene | 95.8 | 91.2 | 8.8 |
| Ni(PPh₃)₂Cl₂ (7 mol%) | THF & Toluene | 96.2 | 69.6 | 30.4 |
| NiCl₂ (7 mol%) | THF & Toluene | 95.4 | 7.1 | 86.4 |
| CdCl₂ (7 mol%) | THF & Toluene | 93.5 | 9.8 | 79.1 |
| CuCl₂ (7 mol%) | THF & Toluene | 96.2 | 11.5 | 82.6 |
| CoCl₂ (7 mol%) | THF & Toluene | 94.2 | 11.8 | 76.5 |
*OTBN: o-tolylbenzonitrile, another name for 2-Cyano-4'-methylbiphenyl. Data adapted from a study on the coupling of o-chlorobenzonitrile with p-chlorotoluene.[2]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general guideline for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
Materials:
-
o-bromobenzonitrile
-
p-tolylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Sodium Carbonate (Na₂CO₃)
-
Acetone
-
Water (distilled)
-
Ethyl acetate
-
Brine
Procedure:
-
In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add sodium carbonate (2 molar equivalents based on o-bromobenzonitrile) and distilled water.
-
Add acetone, followed by o-bromobenzonitrile (1 molar equivalent) and p-tolylboronic acid (1.5 molar equivalents).
-
Add the palladium catalyst, for example, Pd(OAc)₂.
-
Heat the reaction mixture to reflux and maintain for a specified time until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-cyano-4'-methylbiphenyl by recrystallization or column chromatography.[1]
Protocol 2: Grignard Reagent Based Coupling
This protocol provides a general method for the synthesis of this compound using a Grignard reagent.
Materials:
-
Magnesium turnings
-
p-chlorotoluene
-
Anhydrous Tetrahydrofuran (THF)
-
o-chlorobenzonitrile
-
Manganese chloride (MnCl₂) (or other suitable transition metal catalyst)
-
Initiator (e.g., iodine crystal)
-
Hydrochloric acid (dilute)
Procedure:
-
Preparation of Grignard Reagent:
-
In a dry, nitrogen-purged reactor, add magnesium turnings and an initiator.
-
Add a solution of p-chlorotoluene in anhydrous THF dropwise to initiate the Grignard reaction.
-
Once initiated, add the remaining p-chlorotoluene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed to obtain the p-tolyl magnesium chloride Grignard reagent.[8]
-
-
Coupling Reaction:
-
In a separate reactor under a nitrogen atmosphere, add a solution of o-chlorobenzonitrile in anhydrous THF.
-
Add the catalyst, for example, MnCl₂.[8]
-
Cool the mixture to the desired temperature (e.g., -5 °C).[2]
-
Slowly add the prepared Grignard reagent to the o-chlorobenzonitrile solution over a period to control the exothermic reaction.
-
After the addition is complete, stir the reaction mixture for a short period to ensure complete reaction.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding dilute hydrochloric acid.
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, wash, dry, and concentrate to obtain the crude product.
-
Purify the crude product by distillation or recrystallization.[1]
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting common scale-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl - Google Patents [patents.google.com]
- 4. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. chemdmart.com [chemdmart.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. CN104072387A - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]
Technical Support Center: Reaction Monitoring for Suzuki-Miyaura Coupling
Welcome to the technical support center for Suzuki-Miyaura coupling reaction monitoring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the monitoring of these critical cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is showing low or no conversion. How can I troubleshoot this using my monitoring technique?
A1: Low conversion is a common issue. Your monitoring technique (e.g., HPLC, GC-MS, NMR) is crucial for diagnosis. Here’s a systematic approach:
-
Confirm Starting Material Purity: Use your analytical method to check the purity of your aryl halide and boronic acid or ester. Impurities can inhibit the catalyst.
-
Assess Reagent Stability: Boronic acids are prone to degradation (protodeboronation).[1] Re-analyze your boronic acid before starting the reaction to ensure it has not decomposed.
-
Verify Catalyst Activity: If possible, run a control reaction with known reactive starting materials to confirm your palladium catalyst is active. Palladium black precipitation can indicate catalyst decomposition.
-
Monitor for Side Products: Look for common side products such as homocoupling of the boronic acid or dehalogenation of the aryl halide. The presence of these can indicate suboptimal reaction conditions.
Q2: I'm seeing unexpected peaks in my chromatogram (HPLC/GC-MS). What could they be?
A2: Unexpected peaks can arise from several sources. Common side products in Suzuki-Miyaura coupling include:
-
Homocoupling Products: Formed from the coupling of two boronic acid molecules.
-
Protodeboronation Products: The arene resulting from the cleavage of the C-B bond of the boronic acid.[1]
-
Dehalogenation Products: The arene resulting from the removal of the halide from the starting material.
-
Products from Catalyst Decomposition: Phosphine ligands can sometimes participate in side reactions.
Use mass spectrometry (GC-MS or LC-MS) to identify the mass of these unexpected peaks to help elucidate their structure.
Q3: How do I choose the best monitoring technique for my Suzuki-Miyaura reaction?
A3: The choice depends on your specific needs, including the required level of accuracy, sample throughput, and available instrumentation.
-
HPLC (High-Performance Liquid Chromatography): Excellent for a wide range of non-volatile and thermally sensitive molecules. It is highly accurate and precise for quantification.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Best suited for volatile and thermally stable compounds. It provides excellent separation and structural information from the mass spectrum.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: A powerful tool for both structural elucidation and quantitative analysis (qNMR). It is non-destructive and can sometimes be used for in-situ monitoring without sample workup.[2][3]
-
In-situ Techniques (Raman, SERS): Allow for real-time monitoring of the reaction as it happens, providing kinetic and mechanistic insights without the need for sampling.[4][5][6][7]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction with active silanols on the column.- Incorrect mobile phase pH.- Column overload. | - Use a high-purity silica (B1680970) column.- Adjust mobile phase pH to suppress silanol (B1196071) ionization.- Reduce sample concentration. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Temperature variations.- Column degradation. | - Ensure proper mobile phase mixing and degassing.- Use a column oven for temperature control.- Replace the column if it's old or has been subjected to harsh conditions. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Late eluting compounds from a previous run. | - Use high-purity solvents and flush the injector.- Run a blank gradient to wash the column. |
| No Peaks or Very Small Peaks | - No reaction or very low conversion.- Sample is too dilute.- Detector issue. | - Troubleshoot the reaction itself (see FAQs).- Concentrate the sample or inject a larger volume.- Check detector settings and lamp/source. |
GC-MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the injector liner or column.- Sample overload.- Inappropriate injection temperature. | - Use a deactivated liner and column.- Dilute the sample.- Optimize the injection temperature. |
| No Peaks | - Compound is not volatile or is thermally labile.- Leak in the system.- Injector or column blockage. | - Consider derivatization to increase volatility or use HPLC.- Check for leaks with an electronic leak detector.- Replace the septum and liner; trim the column. |
| Irreproducible Results | - Inconsistent injection volume.- Fluctuations in oven temperature or gas flow. | - Use an autosampler for precise injections.- Verify temperature and pressure settings. |
| Mass Spectrum Not Matching Expected Product | - Co-eluting impurity.- Compound degraded in the injector or column. | - Improve chromatographic separation.- Lower the injector temperature. |
NMR Spectroscopy Monitoring Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Distorted Peaks | - Poor shimming.- Presence of paramagnetic species (e.g., residual palladium).- Sample viscosity is too high. | - Re-shim the spectrometer.- Filter the sample through a small plug of silica or celite to remove palladium.- Dilute the sample. |
| Inaccurate Quantification (qNMR) | - Incomplete relaxation of nuclei.- Poor integration of peaks.- Impure internal standard. | - Ensure a sufficient relaxation delay (D1) is used (typically 5x the longest T1).- Manually check and adjust peak integration.- Use a certified, high-purity internal standard. |
| Signals Overlap | - Insufficient magnetic field strength.- Similar chemical environments of protons. | - Use a higher field NMR spectrometer if available.- Consider using 2D NMR techniques (e.g., COSY, HSQC) to resolve signals. |
Quantitative Data Summary
The following table provides a general comparison of the quantitative performance of common reaction monitoring techniques. Note that these values are typical and can vary significantly based on the specific instrument, method, and analyte.
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, UV absorbance detection. | Separation based on volatility, mass-to-charge ratio detection. | Signal intensity is directly proportional to the number of nuclei.[8] |
| Accuracy | High (typically 98-102% recovery with proper calibration). | High (can be affected by matrix effects). | Very High (often considered a primary ratio method).[8] |
| Precision (%RSD) | High (<2%). | High (<5%). | Very High (<1%). |
| Linearity (R²) | Excellent (>0.999). | Good (>0.99). | Excellent (inherently linear). |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1-1 ng/mL | ~0.1-1 mg/mL |
| Limit of Quantification (LOQ) | ~5-50 ng/mL | ~1-10 ng/mL | ~0.5-5 mg/mL |
| Sample Throughput | Moderate | High | Low to Moderate |
Experimental Protocols
Protocol 1: Monitoring a Suzuki-Miyaura Reaction using HPLC
Objective: To quantify the consumption of starting materials and the formation of the product over time.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)
-
Internal standard (a stable compound that does not react under the reaction conditions and is resolved from all other peaks)
Procedure:
-
Method Development: Develop an HPLC method that separates the aryl halide, the boronic acid/ester, the biaryl product, and the internal standard. A typical starting point is a gradient elution from water/acetonitrile to 100% acetonitrile.
-
Reaction Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching and Dilution: Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., 1 mL of mobile phase) that contains a known concentration of the internal standard.
-
Analysis: Inject the diluted sample onto the HPLC system.
-
Quantification: Determine the concentration of the reactants and product by comparing their peak areas to that of the internal standard, using a pre-established calibration curve.
Protocol 2: In-situ Reaction Monitoring using Raman Spectroscopy
Objective: To observe the real-time conversion of reactants to products without sample extraction.
Materials:
-
Raman spectrometer with a fiber-optic immersion probe
-
Reaction vessel compatible with the immersion probe
Procedure:
-
Reference Spectra: Acquire Raman spectra of the pure starting materials, product, and solvent to identify characteristic peaks for each component.
-
Reaction Setup: Set up the Suzuki-Miyaura reaction in the reaction vessel. Insert the Raman immersion probe into the reaction mixture.
-
Data Acquisition: Begin acquiring Raman spectra at regular intervals as the reaction proceeds.
-
Data Analysis: Monitor the decrease in intensity of a characteristic peak of a reactant and the increase in intensity of a characteristic peak of the product to follow the reaction progress.[9][10]
Visualizations
Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
Caption: A step-by-step workflow for monitoring a Suzuki-Miyaura reaction using HPLC.
References
- 1. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 2. Increasing the sensitivity in case of LOD / LOQ problems in HPLC methods [mpl.loesungsfabrik.de]
- 3. azom.com [azom.com]
- 4. Raman spectroscopy for real-time and in situ monitoring of mechanochemical milling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 7. Raman spectroscopy for real-time and in situ monitoring of mechanochemical milling reactions | Springer Nature Experiments [experiments.springernature.com]
- 8. ethz.ch [ethz.ch]
- 9. Reaction Monitoring using UV-Raman Spectroscopy- Oxford Instruments [andor.oxinst.com]
- 10. fulir.irb.hr [fulir.irb.hr]
Technical Support Center: Purification Strategies for Removing Organotin Impurities from Stille Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of organotin impurities after Stille cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts that need to be removed after a Stille reaction?
The primary organotin byproducts encountered are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tetraalkyltin starting materials, and, depending on reaction conditions, hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[1][2] These compounds are toxic and can interfere with subsequent reactions and biological assays, necessitating their removal to parts-per-million (ppm) levels for applications in drug discovery.[2][3]
Q2: My aqueous potassium fluoride (B91410) (KF) wash was incomplete, and I still detect tin residues. What went wrong?
Several factors can lead to the incomplete removal of organotin residues using an aqueous KF wash:
-
Insufficient Mixing: Vigorous shaking of the separatory funnel for at least one minute per wash is crucial to ensure a complete reaction between the organotin species and the fluoride ions to form an insoluble precipitate.[1][4]
-
Inadequate KF Concentration or Washes: It is recommended to use a saturated aqueous solution of KF and to perform multiple washes (2-3 times is common).[1][4]
-
Formation of an Emulsion or Interfacial Precipitate: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface between the organic and aqueous layers, which can trap the desired product or hinder efficient separation.[1][2] Filtering the entire mixture through a pad of Celite® can resolve this issue.[1][5]
-
Presence of Unreactive Tin Species: Tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃) may not be efficiently removed by a KF wash alone. Pre-treatment of the reaction mixture with iodine (I₂) to convert these species to Bu₃SnI is recommended before the KF wash.[2]
Q3: Are there effective alternatives to the aqueous KF wash for organotin removal?
Yes, several other methods can be employed, some with higher efficiency:
-
Chromatographic Methods:
-
Basic Alumina or Triethylamine-Treated Silica (B1680970) Gel: Filtering the crude reaction mixture through a plug of silica gel pre-treated with approximately 2-5% triethylamine (B128534) in the eluent is an effective method for removing organotin byproducts.[1][4][5]
-
Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been demonstrated to reduce organotin impurities to below 15 ppm.[1][3]
-
-
Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract organotin compounds into the aqueous phase.[1]
-
Chemical Scavengers: Solid-supported reagents, such as silica-based thiol or carbonate scavengers, can selectively bind to organotin compounds. The crude reaction mixture is stirred with the scavenger, which is subsequently removed by simple filtration.[2]
Q4: How can I best purify a solid product from organotin residues?
For solid products, recrystallization is often a highly effective purification method. Slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and subsequent recrystallization can significantly reduce tin contamination.[1][6]
Q5: How can I minimize the formation of organotin byproducts from the outset?
Employing a catalytic amount of the organotin reagent with an in-situ recycling system is an advanced strategy to reduce the overall generation of tin waste.[1][7] Additionally, using polymer-supported or fluorous-tagged organotin reagents can simplify the removal process to a simple filtration step.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Tin Contamination After KF Wash | Insufficient mixing, insufficient KF, or stable tin species. | Increase stirring time and/or KF concentration.[5] Pre-treat with I₂ if Bu₃SnH or Bu₃SnSnBu₃ are suspected.[2] Filter through Celite® to remove any interfacial precipitate.[1][5] |
| Emulsion Formation During Aqueous Workup | High concentration of reactants or byproducts. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[5] |
| Low Yield After Chromatography | Product instability on acidic silica gel or irreversible binding. | Deactivate the silica gel with triethylamine in the eluent.[2][5] Alternatively, use a less acidic stationary phase like neutral or basic alumina.[5] |
| Product is Water-Sensitive | Aqueous workup methods are not suitable. | Utilize non-aqueous methods such as flash chromatography with triethylamine-treated silica[2][5] or precipitation/crystallization from a suitable solvent system.[5] |
Data Presentation: Efficiency of Purification Methods
| Purification Method | Reported Removal Efficiency | Advantages | Disadvantages | Reference(s) |
| Aqueous KF Wash & Filtration | >95% | High efficiency, cost-effective, simple procedure. | May not be suitable for water-sensitive compounds; can form emulsions. | [5] |
| Flash Chromatography (Silica Gel) | 90-99% | Widely applicable, can separate a range of impurities. | Can be time-consuming, potential for product degradation on acidic silica. | [5] |
| Flash Chromatography (Triethylamine-treated Silica) | >98% | Minimizes product degradation, improves separation. | Requires pre-treatment of the stationary phase. | [5] |
| Flash Chromatography (10% K₂CO₃/Silica Gel) | Reduces tin to <15 ppm | Highly effective for achieving low ppm levels. | Requires preparation of the mixed stationary phase. | [1][3] |
| Chemical Scavengers (e.g., AlMe₃, NaOH) | >95% | Effective for specific types of organotin byproducts. | Reagents can be hazardous and require careful handling. | [5] |
| Silica-Based Scavengers | Can achieve complete removal | Simple filtration workup, avoids aqueous extraction. | Higher cost of reagents. | [2] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
-
Dilution: Once the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or saturated ammonium (B1175870) chloride solution to remove highly polar impurities.
-
KF Treatment: Wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF. During each wash, shake the separatory funnel vigorously for at least 1 minute. An insoluble white precipitate of Bu₃SnF may form at the interface.[1][4]
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF.[1][5]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.[1]
Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the desired eluent containing 2-5% triethylamine. Pack the chromatography column with this slurry.
-
Sample Loading: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of the eluent.
-
Elution: Load the dissolved sample onto the column and elute with the triethylamine-containing solvent system. The triethylamine will help to capture the organotin impurities at the top of the column.
-
Fraction Collection: Collect the fractions containing the purified product.
-
Concentration: Combine the product-containing fractions and concentrate them under reduced pressure.
Protocol 3: Flash Chromatography with Potassium Carbonate/Silica Gel Stationary Phase
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[1]
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[1]
-
Collection and Concentration: Collect the fractions containing the product and concentrate them in vacuo. This method is highly effective at reducing organotin residues to parts-per-million (ppm) levels.[1]
Visualizations
Caption: Decision tree for selecting a primary purification strategy.
References
Technical Support Center: Optimizing Selectivity in Biphenyl Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the influence of temperature on selectivity in biphenyl (B1667301) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to specific issues encountered during experimental procedures, focusing on the critical role of temperature.
Q1: What is the general influence of temperature on the yield and selectivity of biphenyl synthesis?
Temperature is a critical parameter in biphenyl synthesis, creating a trade-off between reaction rate and selectivity. While increasing the temperature generally accelerates the reaction, excessively high temperatures can lead to undesirable outcomes.[1] High temperatures can promote side reactions, such as the formation of homocoupled byproducts, and may cause the decomposition of the catalyst, ultimately resulting in a lower overall yield and reduced purity.[1][2] Conversely, a reaction temperature that is too low can lead to slow or incomplete reactions.[3][4]
Q2: How does elevated temperature specifically lead to lower selectivity in Suzuki-Miyaura coupling?
In Suzuki-Miyaura reactions, elevated temperatures can significantly promote the formation of impurities.[1] Common side reactions that are exacerbated by heat include:
-
Homocoupling: This is a frequent side reaction where the aryl halide or the boronic acid couples with itself, forming symmetrical biphenyls (e.g., 4,4'-dimethylbiphenyl).[1][5]
-
Protodeboronation: This is a temperature-sensitive decomposition pathway where the boronic acid is replaced by a hydrogen atom from the solvent or trace water, reducing the availability of the coupling partner.[1] Using anhydrous solvents and carefully controlling the temperature can mitigate this issue.[1]
Q3: My Ullmann coupling reaction has low yield. Could the temperature be too low?
Yes, this is a possibility. The classic Ullmann reaction, which uses copper catalysis to couple two aryl halides, typically requires high temperatures, often in the range of 100°C to 200°C, to proceed efficiently.[6][7] If the temperature is too low, the reaction may be sluggish or fail to initiate altogether. However, it's important to note that using activated copper may allow for lower reaction temperatures.[7]
Q4: I am observing significant homocoupling in my Grignard cross-coupling reaction. What temperature adjustments should I make?
Homocoupling is a common side reaction in Grignard-based biphenyl synthesis and is often temperature-dependent.[5] To improve selectivity and minimize this side product, it is advisable to maintain a lower reaction temperature, especially during the addition of the Grignard reagent to the aryl halide/catalyst mixture.[1][5] Slow, controlled addition at a reduced temperature can help prevent the local buildup of heat and reactants that favors the homocoupling pathway.[5]
Q5: Besides adjusting the temperature, what other related parameters can I optimize to improve selectivity?
While temperature is crucial, its effects are intertwined with other reaction conditions. To troubleshoot low selectivity, consider the following:
-
Catalyst & Ligand: For Suzuki couplings, using bulky, electron-rich phosphine (B1218219) ligands can improve catalytic activity and selectivity.[1] The choice of catalyst is critical, and ensuring it is active and not oxidized is essential.[1]
-
Base: The strength and solubility of the base can impact the reaction. In some cases, switching from a weaker base like K₂CO₃ to a stronger one like Cs₂CO₃ or K₃PO₄ can be beneficial.[1]
-
Solvents & Reagents: The presence of oxygen or water can promote side reactions like homocoupling and protodeboronation.[5] Using anhydrous, degassed solvents and ensuring all reagents are pure is critical for high selectivity.[1][5]
-
Reactant Stoichiometry: In cross-coupling reactions, using an excess of one reactant (like the boronic acid in a Suzuki coupling) can sometimes lead to homocoupling.[1] Optimizing the molar ratios of your reactants is a key step.[3]
Data on Temperature Effects
The following table summarizes quantitative data from studies on the effect of temperature on Suzuki-Miyaura coupling reactions.
| Reaction Temperature (°C) | Catalyst System | Reactants | Conversion/Yield (%) | Reaction Time | Reference |
| 30 | Pd/NiFe₂O₄ | Aryl halide + Arylboronic acid | Low (Time significantly increased) | > 120 min | [8] |
| 50 | Pd/NiFe₂O₄ | Aryl halide + Arylboronic acid | 55% | 120 min | [8] |
| 80 | Pd/NiFe₂O₄ | Aryl halide + Arylboronic acid | 82% | 60 min | [8] |
| 100 | Pd/NiFe₂O₄ | Aryl halide + Arylboronic acid | 98% | 30 min | [8] |
| 50 | PdCl₂ (0.5 mol%) | 4-methylphenylboronic acid + Iodobenzene | 38% | 24.4 s | [9] |
| 200 | PdCl₂ (0.5 mol%) | 4-methylphenylboronic acid + Iodobenzene | 98% | 24.4 s | [9] |
| >200 | PdCl₂ (0.5 mol%) | 4-methylphenylboronic acid + Iodobenzene | Decreased | 24.4 s | [9] |
Note: Yields and conversion rates are highly dependent on the specific substrates, catalyst, base, and solvent system used.
Experimental Protocols
Generalized Protocol for Temperature Optimization in Suzuki-Miyaura Cross-Coupling
This protocol provides a framework for synthesizing a biphenyl derivative while optimizing for temperature to maximize selectivity.
Materials:
-
Aryl Halide (e.g., 4-bromotoluene)
-
Arylboronic Acid (e.g., Phenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Ligand (if required, e.g., PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, finely powdered)
-
Anhydrous, Degassed Solvent (e.g., Toluene, DMF, or a mixture like Toluene/Ethanol/Water)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle with temperature controller
-
TLC plates or LC-MS for reaction monitoring
Procedure:
-
Setup: Under a positive pressure of an inert gas, add the aryl halide (1.0 eq.), arylboronic acid (1.1-1.5 eq.), palladium catalyst (0.5-5 mol%), and base (2-3 eq.) to the reaction vessel.
-
Solvent Addition: Add the degassed solvent system to the flask. Ensure the mixture is well-dispersed with efficient stirring.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through it for 10-15 minutes.
-
Heating and Monitoring:
-
Begin heating the reaction mixture to the initial target temperature (e.g., 80°C).[3]
-
Monitor the reaction progress closely by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes).
-
Look for the consumption of the starting material and the formation of the desired biphenyl product, as well as any potential byproduct spots (e.g., homocoupled products).
-
-
Temperature Adjustment (Troubleshooting):
-
If the reaction is sluggish or incomplete after several hours, consider incrementally increasing the temperature by 10-20°C.[3][4] Continue to monitor for side product formation.
-
If significant byproduct formation is observed, repeat the reaction at a lower temperature.
-
Note that excessively high temperatures (>100-110°C) can lead to rapid catalyst decomposition (precipitation of palladium black) and reduced yield.[10]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a dilute acid solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired biphenyl from unreacted starting materials and side products.[5]
Visualization
Caption: Troubleshooting workflow for temperature optimization in biphenyl synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 7. thermofisher.com [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Avoiding Protodeboronation in Suzuki Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating protodeboronation, a common side reaction in Suzuki-Miyaura cross-coupling reactions with aryl boronates.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki-Miyaura couplings?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes the boronic acid or its derivative, leading to a reduced yield of the desired cross-coupled product and the formation of a deboronated byproduct, which can complicate purification.[2] Certain substrates, such as electron-deficient and heteroaromatic boronic acids, are particularly susceptible to this decomposition pathway.[3][4]
Q2: What are the primary factors that influence the rate of protodeboronation?
A2: Several experimental parameters can significantly affect the extent of protodeboronation:
-
pH: The pH of the reaction medium is a critical factor.[5] For many simple arylboronic acids, both acidic and basic conditions can catalyze protodeboronation, with the minimum rate often observed near neutral pH.[1] However, for certain heteroarylboronic acids, like 2-pyridylboronic acid, the mechanism is more complex, and decomposition can be rapid at neutral pH due to the formation of a reactive zwitterionic intermediate.[6] In such cases, either acidic or basic conditions can surprisingly slow down protodeboronation.[6]
-
Base: The choice and concentration of the base are crucial. While a base is necessary to activate the boronic acid for the transmetalation step, strongly basic conditions can also accelerate protodeboronation.[2][7]
-
Temperature: Higher reaction temperatures generally increase the rate of both the desired Suzuki coupling and the undesired protodeboronation.[2] Finding the optimal temperature is key to maximizing the yield of the desired product.
-
Catalyst System: The efficiency of the palladium catalyst and associated ligands plays a vital role. A highly active catalyst that promotes rapid cross-coupling can kinetically outcompete the slower protodeboronation side reaction.[1] Conversely, some bulky phosphine (B1218219) ligands, while effective for challenging couplings, have been shown to paradoxically promote protodeboronation.[6]
-
Solvent and Water Content: The solvent system can influence reagent solubility and the stability of intermediates. The presence of a proton source, such as water (often used as a co-solvent), is necessary for protodeboronation to occur.[8]
Q3: How can I determine if protodeboronation is the cause of my low yield?
A3: The most direct way to identify protodeboronation is by detecting the corresponding arene byproduct (the starting boronic acid with the boronic acid group replaced by a hydrogen atom) in your crude reaction mixture using analytical techniques such as GC-MS or LC-MS.[8] Consistently low yields of the desired product, despite the consumption of the aryl halide starting material, are also a strong indicator.
Q4: What are the most effective strategies to minimize protodeboronation?
A4: The most common and effective strategy is to replace the often-unstable boronic acid with a more stable derivative. These derivatives act as "slow-release" sources of the boronic acid, maintaining a very low concentration of the reactive species in solution at any given time, which favors the desired cross-coupling over decomposition.[5] The three main classes of these stabilized reagents are:
-
Pinacol (B44631) Boronate Esters (Bpin): More stable than the corresponding boronic acids and are a common first choice for mitigating protodeboronation.[9]
-
N-methyliminodiacetic acid (MIDA) Boronates: Exceptionally stable, crystalline, and air-stable solids that are unreactive under anhydrous coupling conditions. They slowly hydrolyze under mild aqueous basic conditions to release the boronic acid.[10][11]
-
Potassium Organotrifluoroborates (BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation than boronic acids.[6][12]
Other strategies include careful optimization of the reaction conditions, such as using milder bases, lower reaction temperatures, and highly active catalyst systems.[8]
Troubleshooting Guide
This guide addresses common issues related to low yields and byproduct formation due to protodeboronation.
| Problem | Potential Cause | Suggested Solutions |
| Low yield of desired product; significant amount of deboronated arene detected. | High rate of protodeboronation due to unstable boronic acid. | 1. Switch to a more stable boronic acid derivative: Use the corresponding pinacol ester, MIDA boronate, or potassium trifluoroborate salt.[8] 2. Optimize the base: Switch from strong bases (e.g., NaOH, KOH) to milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF).[1][3] 3. Lower the reaction temperature: Attempt the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling (e.g., 60-80 °C).[12] 4. Use a more active catalyst system: Employ a highly active catalyst/ligand combination (e.g., a Buchwald-type biarylphosphine ligand with a palladium precatalyst) to accelerate the Suzuki coupling, allowing it to outcompete protodeboronation.[11] 5. Minimize reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed.[13] |
| Reaction is sluggish at lower temperatures, and increasing the temperature leads to more protodeboronation. | The catalytic system is not active enough at lower temperatures, and at higher temperatures, protodeboronation becomes the dominant pathway. | 1. Screen different catalyst/ligand systems: Not all catalyst systems are optimal for all substrates. A more electron-rich and/or bulky ligand might increase the rate of the desired reaction at a lower temperature.[4] 2. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may improve the reaction rate without significantly increasing side reactions.[2] 3. Use a "slow-release" strategy: Employ a MIDA boronate or a trifluoroborate salt, which can tolerate higher temperatures better than the free boronic acid.[6][10] |
| Inconsistent yields, especially with heteroarylboronic acids. | Decomposition of the boronic acid upon storage or during the reaction. Heteroarylboronic acids, particularly 2-pyridyl derivatives, are notoriously unstable. | 1. Use freshly prepared or purchased boronic acid. 2. Convert the boronic acid to a more stable MIDA boronate or trifluoroborate salt immediately after synthesis or purchase for storage. [6][10] 3. For 2-pyridyl substrates, avoid neutral pH conditions where they are most unstable. [6] |
| Protodeboronation is still observed even when using a pinacol ester. | The pinacol ester is hydrolyzing to the less stable boronic acid in the presence of water and base. The rate of this hydrolysis followed by protodeboronation is competitive with the Suzuki coupling. | 1. Switch to an even more stable derivative: MIDA boronates or trifluoroborate salts offer greater stability than pinacol esters.[9] 2. Employ anhydrous conditions: While some Suzuki couplings require water, for highly sensitive substrates, using anhydrous solvents with bases like potassium trimethylsilanolate (TMSOK) can suppress protodeboronation.[3] 3. Ensure the base is anhydrous if running under non-aqueous conditions. |
Data Presentation
Table 1: Effect of Base on Suzuki Coupling Yield and Protodeboronation
The choice of base can significantly impact the outcome of a Suzuki coupling, influencing both the yield of the desired product and the extent of protodeboronation. The following table provides illustrative data on how modifying the base can affect the reaction.
| Entry | Aryl Halide | Boronic Acid | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Protodeboronation Byproduct (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic Acid | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 92 | <5 | [1] |
| 2 | 4-Bromotoluene | Phenylboronic Acid | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 95 | <5 | [1] |
| 3 | 4-Bromotoluene | Phenylboronic Acid | Cs₂CO₃ (2.0) | Dioxane/H₂O | 85 | 22 | 90 | <5 | [14] |
| 4 | 4-Bromotoluene | Phenylboronic Acid | NaOH (2.0) | Toluene/H₂O | 100 | 12 | 75 | ~20 | [15] |
| 5 | 4-Bromotoluene | Phenylboronic Acid | Et₃N (3.0) | Toluene/H₂O | 100 | 12 | 45 | ~50 | [15] |
| 6 | 4-Chloroanisole | 2-Pyridylboronic Acid | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 24 | 30 | >60 | [4] |
| 7 | 4-Chloroanisole | 2-Pyridyl MIDA Boronate | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 24 | 85 | <10 | [10] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. This table is for illustrative comparison purposes.
Table 2: Comparison of Boronic Acid Derivatives in Suppressing Protodeboronation
This table summarizes the characteristics and relative stability of common boron reagents used to mitigate protodeboronation.
| Boron Reagent | Structure Example | Relative Stability | Key Advantages | Key Disadvantages |
| Boronic Acid | Ar-B(OH)₂ | Low to Moderate | Commercially available; no deprotection step needed. | Prone to protodeboronation, oxidation, and formation of boroxines. |
| Pinacol Boronate Ester | Ar-B(pin) | Moderate to High | More stable than boronic acids; easily prepared; often compatible with chromatography.[9] | Can still undergo hydrolysis and subsequent protodeboronation under aqueous basic conditions. |
| MIDA Boronate | Ar-B(MIDA) | Very High | Exceptionally stable, air-stable, crystalline solids; tunable "slow-release" of boronic acid; suitable for iterative cross-coupling.[10][11] | Requires an additional synthetic step for preparation; deprotection is necessary for coupling. |
| Potassium Trifluoroborate | Ar-BF₃K | High | Highly stable, crystalline solids; "slow-release" of boronic acid under reaction conditions.[6] | Requires specific conditions for in situ hydrolysis to the active boronic acid. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a MIDA Boronate (Slow-Release Strategy)
This protocol is a general starting point for the coupling of an aryl halide with a MIDA boronate, particularly useful for substrates prone to protodeboronation.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
MIDA boronate (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, MIDA boronate, palladium precatalyst, ligand, and base.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed organic solvent, followed by the degassed water (typically a 5:1 to 10:1 organic solvent to water ratio) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling Using a Potassium Heteroaryltrifluoroborate
This protocol outlines a general method for the coupling of an aryl halide with a potassium heteroaryltrifluoroborate.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
Potassium heteroaryltrifluoroborate (1.05-1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-3 mol%)
-
Ligand (e.g., RuPhos, 4-6 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., THF/H₂O 9:1 or Toluene/H₂O 4:1)
Procedure:
-
To a reaction vessel (e.g., a Schlenk tube or microwave vial) with a magnetic stir bar, add the aryl halide, potassium heteroaryltrifluoroborate, palladium catalyst, ligand, and base.[2][12]
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir.
-
Monitor the reaction for the consumption of the starting material by TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Caption: A decision-making workflow for troubleshooting low yields.
Caption: "Slow-release" mechanism of stable boron reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of Electron-Poor Substrates
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving electron-poor substrates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ligand selection, troubleshoot common experimental issues, and offer practical advice for optimizing these challenging yet crucial transformations.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when performing Suzuki coupling with electron-deficient partners.
Q1: Why is my Suzuki coupling reaction with an electron-poor aryl halide showing low to no yield?
A1: Low yields with electron-poor aryl halides can stem from several factors. While oxidative addition to electron-poor aryl halides is generally facile, other steps in the catalytic cycle, such as reductive elimination, can become rate-limiting.[1][2] Additionally, the choice of ligand, base, and solvent system is critical for these substrates. Catalyst deactivation and side reactions like dehalogenation can also contribute to low yields.[3]
Q2: What are the most common side reactions observed with electron-poor substrates and how can I minimize them?
A2: The most prevalent side reactions include:
-
Homocoupling: Formation of a biaryl product from the coupling of two boronic acid molecules. This is often exacerbated by the presence of oxygen. To minimize this, ensure thorough degassing of all solvents and the reaction mixture, and maintain a positive pressure of an inert gas.[3]
-
Dehalogenation: Replacement of the halide on the electron-poor aryl halide with a hydrogen atom. This can be influenced by the choice of solvent, base, and ligand. Using a less protic solvent and a carefully selected base can help mitigate this issue.
-
Protodeboronation: The boronic acid coupling partner can be unstable under the reaction conditions and undergo replacement of the boronic acid group with a hydrogen atom, especially with aqueous bases.[4] Using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts can prevent this.[4]
Q3: Which type of ligands are generally recommended for Suzuki coupling of electron-poor aryl halides?
A3: Bulky, electron-rich phosphine (B1218219) ligands are highly recommended for these reactions. These ligands stabilize the palladium catalyst, promote the rate-limiting reductive elimination step, and can help to prevent catalyst deactivation.[3] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are particularly effective.[3]
Q4: When should I consider using a boronic ester or trifluoroborate salt instead of a boronic acid?
A4: Boronic acids, especially electron-deficient ones, can be prone to decomposition via protodeboronation under the reaction conditions. If you are observing significant decomposition of your boronic acid starting material, switching to a more stable derivative is advisable. Pinacol boronic esters and potassium trifluoroborate salts are common alternatives that exhibit enhanced stability.[4]
Q5: Can the choice of base significantly impact the reaction outcome with electron-poor substrates?
A5: Absolutely. The base plays a crucial role in the transmetalation step. For challenging couplings with electron-poor substrates, stronger, non-nucleophilic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3] The solubility of the base in the reaction medium is also a critical factor to consider.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of electron-poor substrates.
Issue 1: Low or No Product Formation
Troubleshooting Flowchart for Low Yield.
Issue 2: Significant Side Product Formation
Decision Tree for Addressing Side Reactions.
Data Presentation
The following tables summarize the performance of various ligands in the Suzuki coupling of representative electron-poor aryl halides.
Table 1: Ligand Comparison for the Coupling of 4-Chlorobenzonitrile (B146240) with Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene (B28343) | 100 | 95 | [3] |
| XPhos | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 80 | 92 | [3] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 90 | [3] |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | <10 | [5] |
Table 2: Ligand Comparison for the Coupling of 2-Bromopyridine (B144113) with Arylboronic Acids
| Ligand | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Ligand 1 | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 82-91 | [4] |
| Ligand 2 | Pd₂(dba)₃ | KF | Dioxane | 100 | 70-78 | [4] |
| None | Pd(OAc)₂ | K₂CO₃ | iPrOH/H₂O | 80 | 75-95 | [6] |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 50-70 | [7] |
*For specific structures of Ligand 1 and 2, please refer to the cited reference.[4]
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of challenging electron-poor substrates.
Protocol 1: Suzuki Coupling of 4-Chlorobenzonitrile with Phenylboronic Acid using SPhos
Materials:
-
4-Chlorobenzonitrile
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely powdered
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chlorobenzonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh out Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and SPhos (0.022 mmol, 2.2 mol%).
-
Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas three times.
-
Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos to the Schlenk flask.
-
Add anhydrous, degassed toluene (5 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki Coupling of 2-Bromopyridine with an Arylboronic Acid
Materials:
-
2-Bromopyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%).
-
Seal the vial with a septum cap and purge with an inert gas for 10-15 minutes.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.
-
Place the vial in a preheated heating block or oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and wash with water to remove the inorganic salts.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent in vacuo.
-
The crude product can be purified by column chromatography.[8]
Visualizations
The following diagrams illustrate key concepts in Suzuki coupling with electron-poor substrates.
The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Ligand Selection Logic for Electron-Poor Substrates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Cyanobiphenyl Liquid Crystal Homologues
This guide provides a comparative analysis of the physical properties of common cyanobiphenyl (nCB) liquid crystal homologues, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting appropriate materials for their applications. The data presented is compiled from various experimental studies and is supported by detailed experimental protocols.
Performance Comparison of nCB Homologues
The physical properties of cyanobiphenyl liquid crystals are highly dependent on the length of their alkyl chain (n). This variation influences their phase behavior, optical, and dielectric properties. The following table summarizes key quantitative data for the homologous series from n=5 to n=8.
| Property | 5CB | 6CB | 7CB | 8CB |
| Nematic-Isotropic Transition Temperature (TNI) (°C) | 35.0[1] | 29.0[1] | 42.0[1] | 40.4[1] |
| Crystal-Nematic/Smectic A Transition Temp (°C) | 24 | 14.5 | 30 | 21.5 (C-SmA) |
| Smectic A-Nematic Transition Temperature (°C) | - | - | - | 33.5 |
| Dielectric Anisotropy (Δε) at TNI - 5°C | ~11.0 | ~10.0 | ~9.5 | ~8.0 |
| Birefringence (Δn) at TNI - 5°C (λ = 589 nm) | ~0.18 | ~0.16 | ~0.17 | ~0.15 |
| Splay Elastic Constant (K11) (pN) at TNI - 5°C | ~6.2 | ~6.5 | ~7.0 | ~6.0 |
| Bend Elastic Constant (K33) (pN) at TNI - 5°C | ~8.2 | ~8.8 | ~9.5 | ~9.0 |
Experimental Protocols
The characterization of cyanobiphenyl liquid crystals involves a range of experimental techniques to determine their physical properties.[2][3][4] Below are detailed methodologies for the key experiments cited in this guide.
Polarized Optical Microscopy (POM)
Objective: To identify liquid crystal phases and observe their textures.[2][3]
Methodology:
-
A small sample of the cyanobiphenyl homologue is placed between two clean glass slides.
-
The sample is then placed on a hot stage, which allows for precise temperature control.
-
The sample is observed through a polarizing microscope with crossed polarizers.
-
As the temperature is varied, different liquid crystal phases will exhibit unique textures, allowing for the identification of phase transition temperatures.[2][3] For example, the nematic phase typically shows a Schlieren texture.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and associated enthalpy changes.[2][3]
Methodology:
-
A small, accurately weighed sample of the cyanobiphenyl homologue is sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both pans are placed in the DSC furnace.
-
The temperature of the furnace is ramped up and down at a controlled rate (e.g., 5-10 °C/min).
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Phase transitions are identified as peaks (endothermic) or dips (exothermic) in the heat flow curve as a function of temperature.[2]
Birefringence Measurement
Objective: To quantify the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director.
Methodology (Optical Kerr Effect):
-
A pulsed laser is used to induce birefringence in the isotropic phase of the liquid crystal.[5][6]
-
A probe laser beam is passed through the sample, placed between crossed polarizers.
-
The induced birefringence causes a portion of the probe light to pass through the second polarizer.
-
The intensity of the transmitted light is measured, which is proportional to the square of the induced birefringence.
-
By analyzing the decay of the birefringence after the laser pulse, the relaxation time can be determined.[5] The temperature dependence of the Kerr constant can be used to study pretransitional behavior.[5][6]
Dielectric Spectroscopy
Objective: To measure the components of the dielectric permittivity and determine the dielectric anisotropy.
Methodology:
-
The liquid crystal sample is placed in a cell with parallel plate electrodes.
-
To measure the dielectric permittivity parallel to the director (ε||), the molecules are aligned perpendicular to the electrodes using a strong magnetic field or surface treatment.
-
To measure the dielectric permittivity perpendicular to the director (ε⊥), the molecules are aligned parallel to the electrodes.
-
An AC electric field is applied across the cell, and the capacitance is measured over a range of frequencies.
-
The dielectric permittivity is calculated from the capacitance and the cell geometry.
-
The dielectric anisotropy is then calculated as Δε = ε|| - ε⊥.[1]
Elastic Constant Measurement
Objective: To determine the splay (K11) and bend (K33) elastic constants.
Methodology (Fréedericksz Transition):
-
The liquid crystal is placed in a cell with a specific initial alignment (planar for splay, homeotropic for bend).
-
An external electric or magnetic field is applied perpendicular to the director.
-
As the field strength is increased, there is a critical field strength at which the director starts to deform. This is known as the Fréedericksz transition.
-
The critical field is measured by detecting changes in the optical properties (e.g., capacitance or transmitted light intensity) of the cell.
-
The elastic constant is then calculated from the critical field strength, the cell thickness, and the dielectric or diamagnetic anisotropy of the liquid crystal.[7][8]
Visualizations
Experimental Workflow for Comparative Study
The following diagram illustrates the logical workflow for a comparative study of cyanobiphenyl liquid crystal homologues.
Caption: Workflow for the comparative study of cyanobiphenyl homologues.
Structure-Property Relationship
The length of the alkyl chain in nCB homologues significantly influences their phase transition temperatures. This relationship is visualized in the following diagram.
Caption: Relationship between alkyl chain length and nematic-isotropic transition temperature.
References
- 1. ias.ac.in [ias.ac.in]
- 2. iosrjournals.org [iosrjournals.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Liquid Crystals :Experimental Study of Physical Properties and Phase Transitions [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. dergi-fytronix.com [dergi-fytronix.com]
A Tale of Two Biphenyls: The Critical Role of an Alkyl Chain in Liquid Crystal Behavior
A comparative analysis of 4-cyano-4'-methylbiphenyl and the archetypal liquid crystal, 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), reveals the dramatic impact of molecular structure on material properties. While differing by only a butyl group, these two compounds exhibit vastly different physicochemical characteristics, with 5CB being a celebrated liquid crystal and its methyl counterpart a simple crystalline solid. This guide delves into their contrasting properties, providing researchers, scientists, and drug development professionals with a clear, data-driven comparison and the experimental methodologies used to characterize them.
From Crystalline Solid to Liquid Crystal: The Decisive Influence of the Alkyl Tail
The addition of a flexible pentyl chain to the rigid biphenyl (B1667301) core in 5CB is the key structural modification that unlocks its liquid crystalline properties. This alkyl tail enhances the shape anisotropy of the molecule, promoting the long-range orientational order required for the formation of a nematic phase upon melting. In contrast, the short methyl group in this compound is insufficient to induce this behavior, and the compound transitions directly from a crystalline solid to an isotropic liquid.[1] This fundamental difference is a classic illustration of the structure-property relationships that govern the formation of liquid crystalline phases.
Physicochemical Properties: A Side-by-Side Comparison
The disparate nature of these two molecules is clearly reflected in their physical and liquid crystalline properties.
| Property | This compound | 4-Cyano-4'-pentylbiphenyl (5CB) |
| Molecular Formula | C₁₄H₁₁N[1] | C₁₈H₁₉N[2] |
| Molecular Weight | 193.24 g/mol [3] | 249.357 g·mol⁻¹[2] |
| Appearance | White to light yellow crystalline solid[1] | Colorless if isotropic or cloudy white if nematic[2] |
| Melting Point | 50-54 °C[1] | 22.5 °C (Crystal to Nematic)[2] |
| Clearing Point | Not Applicable | 35.0 °C (Nematic to Isotropic)[2] |
| Liquid Crystal Phase | None[1] | Nematic[2] |
| Birefringence (Δn) | Not Applicable | n// = 1.71, n⟂ = 1.53 (at 25°C)[2] |
| Dielectric Anisotropy (Δε) | Not Applicable | Positive |
| Viscosity | Viscosity of a molten isotropic liquid | Complex viscoelastic behavior with multiple coefficients (e.g., rotational viscosity)[4][5] |
Experimental Protocols
The characterization of these materials relies on a suite of standard analytical techniques to determine their thermal and anisotropic properties.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Objective: To determine the phase transition temperatures and associated enthalpy changes.
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) of the compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated and then cooled at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transitions.
-
The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
Phase transitions are identified as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram. The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
Polarized Optical Microscopy (POM) for Birefringence and Phase Identification
Objective: To visually identify liquid crystal phases and observe their textures.
Methodology:
-
A small amount of the sample is placed between a microscope slide and a coverslip.
-
The sample is heated on a hot stage to its isotropic liquid phase and then cooled at a controlled rate.
-
The sample is observed through a microscope equipped with crossed polarizers.
-
Isotropic liquids appear dark, while birefringent liquid crystal phases transmit light, often displaying characteristic textures that can be used for phase identification.
Abbe Refractometry for Birefringence Measurement
Objective: To quantify the ordinary (n⟂) and extraordinary (n//) refractive indices of the liquid crystal phase, and thereby determine the birefringence (Δn = n// - n⟂).
Methodology:
-
A liquid crystal cell with a specific alignment layer (e.g., rubbed polyimide for planar alignment) is filled with the sample in its isotropic phase.
-
The cell is placed on the prism of an Abbe refractometer.
-
For a planar aligned sample, two distinct critical edges are observed, corresponding to n// and n⟂.
-
Measurements are taken at a specific wavelength of light and at a controlled temperature.
Dielectric Spectroscopy for Dielectric Anisotropy Measurement
Objective: To measure the dielectric permittivity parallel (ε//) and perpendicular (ε⟂) to the liquid crystal director and determine the dielectric anisotropy (Δε = ε// - ε⟂).
Methodology:
-
The liquid crystal sample is introduced into a capacitor-like cell with transparent electrodes (e.g., ITO-coated glass).
-
To measure ε//, a strong electric or magnetic field is applied to align the director parallel to the probing electric field.
-
To measure ε⟂, surface alignment layers are used to orient the director perpendicular to the probing electric field.
-
The capacitance of the cell is measured at a specific frequency and temperature, from which the dielectric permittivity is calculated.
Rheometry for Viscosity Measurement
Objective: To measure the viscosity of the materials. For 5CB, this involves characterizing its anisotropic flow behavior.
Methodology:
-
For this compound, the viscosity of the molten isotropic liquid can be measured using a standard rheometer (e.g., a cone-and-plate or parallel-plate rheometer) as a function of temperature.
-
For 5CB, specialized techniques are required to measure the different viscosity coefficients associated with the nematic phase. For example, the rotational viscosity can be determined by measuring the relaxation time of the director after switching off an electric field. Capillary flow methods in the presence of a magnetic field can be used to determine the Miesowicz viscosities.
Structure-Property Relationship Explained
The presence of a nematic phase in 5CB and its absence in this compound can be understood through the lens of molecular shape and intermolecular forces.
Caption: A logical diagram illustrating the influence of the alkyl chain length on the phase behavior of 4-cyano-4'-alkylbiphenyls.
The longer pentyl chain in 5CB increases the molecule's aspect ratio, enhancing the anisotropic van der Waals interactions that favor parallel alignment of the molecules. This, in turn, stabilizes the nematic phase over a specific temperature range. The short methyl group in this compound does not provide sufficient shape anisotropy to overcome the thermal energy that favors a disordered, isotropic state upon melting.
Experimental Workflow for Liquid Crystal Characterization
The comprehensive characterization of a potential liquid crystal material follows a logical progression of experiments.
Caption: A typical experimental workflow for the characterization of a novel liquid crystal material.
Conclusion
The comparison between this compound and 4-cyano-4'-pentylbiphenyl serves as a powerful case study for understanding the molecular design principles of liquid crystals. It underscores that subtle modifications to molecular architecture can lead to profound changes in macroscopic properties, a concept that is central to the development of new materials for advanced applications, from displays and sensors to smart materials and drug delivery systems. For researchers in these fields, a thorough understanding of these structure-property relationships is paramount for the rational design of molecules with desired functionalities.
References
A Head-to-Head Battle for Biphenyls: Suzuki Coupling vs. Grignard Reaction
For researchers, scientists, and drug development professionals, the efficient synthesis of biphenyl (B1667301) scaffolds is a cornerstone of modern organic chemistry. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Two of the most powerful methods for forging the crucial carbon-carbon bond that defines a biphenyl are the Nobel Prize-winning Suzuki-Miyaura coupling and the classic Grignard reaction. This guide provides an objective, data-driven comparison of these two synthetic titans, offering insights into their respective strengths and weaknesses to aid in the selection of the optimal method for a given research endeavor.
At a Glance: Key Performance Metrics
| Feature | Suzuki Coupling | Grignard Reaction (Kumada Coupling) |
| Typical Yield | High to Excellent (>90% is common) | Moderate to High (can be variable) |
| Functional Group Tolerance | Excellent | Very Low |
| Reaction Conditions | Generally mild, often tolerant of air and water | Strictly anhydrous and inert atmosphere required |
| Reagent Stability | Boronic acids/esters are often stable, isolable solids | Grignard reagents are highly reactive and moisture-sensitive |
| Byproducts | Homocoupling of boronic acid can occur, but often minimized | Homocoupling and other side reactions are common |
| Catalyst | Palladium-based catalyst is essential | Typically Nickel or Palladium-catalyzed |
The Suzuki Coupling: A Modern Mainstay
The Suzuki-Miyaura coupling has become a go-to method for biaryl synthesis due to its remarkable functional group tolerance, mild reaction conditions, and generally high yields. The reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base.
Generalized Reaction Scheme
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
The Grignard Reaction: A Classic Workhorse with Caveats
The Grignard reaction, a cornerstone of organic synthesis for over a century, can also be employed for biphenyl synthesis, most notably through the Kumada coupling. This reaction involves the coupling of a Grignard reagent (an organomagnesium halide) with an aryl halide, typically catalyzed by a nickel or palladium complex. While powerful, this method is hampered by the high reactivity of the Grignard reagent, which necessitates strictly anhydrous and inert conditions and limits its compatibility with many functional groups.
Generalized Reaction Scheme
Caption: Generalized catalytic cycle for the Kumada cross-coupling reaction.
Experimental Data: Synthesis of 4-Methylbiphenyl (B165694)
To provide a direct comparison, we present experimental data for the synthesis of 4-methylbiphenyl via both Suzuki and Grignard methodologies.
| Parameter | Suzuki Coupling | Grignard Reaction (Kumada Coupling) |
| Aryl Halide | 4-Bromotoluene (B49008) | Bromobenzene (B47551) |
| Organometallic Reagent | Phenylboronic acid | p-Tolylmagnesium bromide |
| Catalyst | Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | Nickel(II) Chloride (NiCl₂) |
| Solvent | Toluene/Water | Anhydrous Tetrahydrofuran (THF) |
| Base | Potassium Carbonate (K₂CO₃) | Not applicable |
| Reaction Temperature | 80-100 °C | Room Temperature |
| Reaction Time | 1-2 hours | 12-24 hours |
| Typical Yield | ~95%[1] | ~80% |
Experimental Protocols
Suzuki Coupling: Synthesis of 4-Methylbiphenyl
This protocol is a generalized procedure and may require optimization for specific experimental setups.[2]
Materials:
-
4-Bromotoluene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 1 mol%)
-
Triphenylphosphine (2 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
Toluene/Water (e.g., 10:1 mixture, 11 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromotoluene, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-methylbiphenyl.
Grignard Reaction (Kumada Coupling): Synthesis of 4-Methylbiphenyl
This protocol involves two main steps: the preparation of the Grignard reagent and the subsequent cross-coupling reaction.[3]
Part 1: Preparation of p-Tolylmagnesium Bromide
Materials:
-
Magnesium turnings
-
4-Bromotoluene
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (optional, as an initiator)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place the magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 4-bromotoluene in anhydrous THF.
-
Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction.
-
Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the resulting solution to room temperature.
Part 2: Nickel-Catalyzed Cross-Coupling
Materials:
-
p-Tolylmagnesium bromide solution (from Part 1)
-
Bromobenzene
-
Nickel(II) Chloride (NiCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Under an inert atmosphere, dissolve the nickel catalyst in anhydrous THF in a clean, dry flask.
-
Add the bromobenzene to the catalyst solution.
-
Cool the mixture in an ice bath.
-
Slowly add the p-tolylmagnesium bromide solution from Part 1 to the bromobenzene/catalyst mixture via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-methylbiphenyl.
Conclusion: Choosing the Right Tool for the Job
The choice between the Suzuki coupling and the Grignard reaction for biphenyl synthesis is a clear example of the trade-offs between classic and modern synthetic methods.
The Suzuki coupling is undoubtedly the more versatile and user-friendly of the two. Its exceptional functional group tolerance, milder reaction conditions, and the stability of its boronic acid reagents make it the preferred method for the synthesis of complex, highly functionalized biphenyls, which are often encountered in drug discovery and development.[3] The generally high yields and the development of more environmentally friendly protocols further enhance its appeal.
The Grignard reaction , while a powerful tool for C-C bond formation, presents significant challenges for biphenyl synthesis in a research setting where functional group compatibility is paramount. The stringent requirement for anhydrous and inert conditions, coupled with the high reactivity of the Grignard reagent, limits its substrate scope.[3] However, for the synthesis of simple, unfunctionalized biphenyls where the starting materials are readily available and cost is a primary concern, the Grignard approach can still be a viable and efficient option.
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura coupling represents the more robust, reliable, and broadly applicable strategy for the synthesis of a diverse range of biphenyl derivatives.
References
Cross-Validation of Analytical Methods for 4-Cyano-4'-methylbiphenyl Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 4-Cyano-4'-methylbiphenyl is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, supported by representative experimental data. The methodologies presented are based on established analytical principles and data from structurally similar compounds, offering a solid foundation for method development and validation in your laboratory.
Comparative Analysis of Analytical Techniques
The choice between HPLC and GC for purity analysis depends on several factors, including the volatility of the analyte and its potential impurities, required sensitivity, and the nature of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile or thermally labile compounds. Well-suited for the analysis of this compound and many of its potential non-volatile impurities. | Best for volatile and semi-volatile compounds. Suitable for this compound and volatile impurities like residual solvents or starting materials. |
| Typical Column | Reversed-phase C18 or C8 columns are commonly used for aromatic compounds. | Capillary columns with non-polar or medium-polarity stationary phases (e.g., 5% phenyl-methylpolysiloxane) are effective. |
| Detection | UV-Vis detection is common for aromatic compounds due to their strong absorbance. Diode Array Detection (DAD) can provide spectral information for peak purity assessment. | Flame Ionization Detection (FID) is a universal detector for organic compounds, providing high sensitivity. Mass Spectrometry (MS) offers definitive identification of impurities. |
| Sample Preparation | Simple dissolution in a suitable solvent, often the mobile phase. | May require dissolution in a volatile solvent. Derivatization is sometimes necessary for non-volatile impurities, though not typically for the parent compound. |
| Potential Issues | Co-elution of impurities with similar polarity. Matrix effects from complex sample preparations. | Thermal degradation of labile impurities. Not suitable for non-volatile impurities. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following protocols are representative for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method provides a robust approach for the quantification of this compound and the separation of its key impurities.
Instrumentation:
-
HPLC system with a UV or DAD detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Prepare a series of working standard solutions of a reference standard in the mobile phase to create a calibration curve (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
Gas Chromatography (GC) Method
This method is well-suited for the analysis of volatile impurities and can also be used for the purity assessment of this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Detector Temperature (FID): 300 °C.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., acetone, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Prepare a series of working standard solutions of a reference standard in the same solvent to create a calibration curve.
Comparative Performance Data
The following table summarizes typical validation parameters for the HPLC and GC methods described. This data is representative and may vary based on specific instrumentation and laboratory conditions.
| Validation Parameter | HPLC-UV | GC-FID | ICH Q2(R1) Guideline[1][2] |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | Typically 80-120% of the test concentration.[1] |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | RSD ≤ 2% |
| - Intermediate Precision | < 2.0% | < 2.5% | RSD ≤ 3% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | Demonstrated by peak purity analysis (DAD) and resolution from known impurities. | Confirmed by mass spectrometry (GC-MS) and resolution from potential volatile impurities. | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[3] |
Visualizing the Cross-Validation Workflow
A systematic approach is crucial for the cross-validation of analytical methods. The following diagram illustrates a typical workflow.
Logical Relationship of Analytical Techniques
The selection of an appropriate analytical technique is a critical decision in method development. The following diagram illustrates the logical considerations for choosing between HPLC and GC for the purity analysis of this compound.
Conclusion
Both HPLC and GC are powerful techniques for assessing the purity of this compound. HPLC is generally the more versatile method, capable of analyzing the parent compound and a wide range of non-volatile impurities. GC, on the other hand, excels in the analysis of volatile and semi-volatile compounds, including residual solvents and certain synthetic byproducts.
A thorough cross-validation, as outlined in this guide, is essential to understand the capabilities and limitations of each method. By analyzing the same batches of this compound with both validated HPLC and GC methods, researchers can gain a comprehensive understanding of the purity profile and make an informed decision on the most suitable method for routine quality control. This approach ensures the reliability and accuracy of analytical data, which is paramount in the development of safe and effective pharmaceuticals.
References
performance comparison of different palladium catalysts for Suzuki coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is pivotal in the production of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The success of a Suzuki coupling reaction is critically dependent on the choice of the palladium catalyst. This guide provides a comprehensive comparison of various palladium catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific needs.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in Suzuki coupling is influenced by factors such as the nature of the ligand, the stability of the precatalyst, and the reaction conditions.[2][5] This section compares the performance of several major classes of palladium catalysts: traditional phosphine (B1218219) ligand-based catalysts, modern Buchwald-type and PEPPSI-type precatalysts, and palladium nanoparticles.
The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.
| Catalyst System | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 3-Bromopyridine | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | [1] |
| Pd(OAc)₂ / SPhos | 3-Bromopyridine | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | [1] |
| PEPPSI-IPr | 3-Bromopyridine | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | [1] |
| In-situ generated Pd/XPhos | 4-Chlorotoluene (B122035) | 0.25 | K₃PO₄ | MeOH/THF | RT | ~1 | >95 | ~380 | [6] |
| (η³-allyl)PdCl(IPr) | 4-Chlorotoluene | 0.125 | K₃PO₄ | MeOH/THF | RT | ~0.5 | >95 | ~760 | [6] |
| 3% Pd/C | Iodobenzene | ~0.3 (10mg) | K₃PO₄ | DMF/H₂O | 100 | 10 min | 100 | - | [7] |
| 3% Pd/C | Bromobenzene | ~0.3 (10mg) | K₃PO₄ | DMF/H₂O | 100 | 40 min | 100 | - | [7] |
| 3% Pd/C | Chlorobenzene | ~0.3 (10mg) | K₃PO₄ | DMF/H₂O | 100 | 150 min | ~85 | - | [7] |
| PVP-Pd Nanoparticles | Iodobenzene | 0.3 | Na₃PO₄ | 40% EtOH/H₂O | reflux | - | high | - | [8] |
Analysis of Catalyst Performance:
-
Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic catalyst, but often requires higher catalyst loadings and longer reaction times.[1] Modern systems utilizing bulky, electron-rich phosphine ligands like SPhos, developed by the Buchwald group, show significantly improved performance, especially for challenging substrates like heteroaryl chlorides.[1][2] These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings.[1] The strong σ-donating ability of NHC ligands enhances catalytic activity, often permitting lower catalyst loadings and shorter reaction times.[1][9] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings and are known for their high efficiency and functional group tolerance.[1][9][10]
-
Palladium Precatalysts: Modern precatalysts, such as Buchwald's palladacycles and allyl-based complexes, are often air- and moisture-stable, making them easier to handle than traditional catalysts.[6][10] These well-defined precatalysts can offer more consistent performance compared to catalysts generated in situ.[5]
-
Palladium Nanoparticles (PdNPs): PdNPs are gaining interest due to their high surface-to-volume ratio, which can lead to high catalytic activity.[3] They can also simplify product purification and catalyst recovery, potentially reducing costs.[3] The catalytic activity of PdNPs can be influenced by their size and shape.[3][11] Supported palladium catalysts, such as palladium on activated carbon (Pd/C), have demonstrated high activity and reusability.[7][12]
Experimental Protocols
Reproducibility is key in scientific research. Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Specific parameters should be optimized for each unique combination of substrates and catalyst.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 mmol), the boronic acid derivative (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for several cycles.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane, toluene, or a THF/water mixture) to achieve a concentration of approximately 0.1-0.2 M of the limiting reagent.
-
Catalyst Introduction: Add the palladium catalyst. For in-situ systems, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-6 mol%). For precatalysts (e.g., PEPPSI-IPr), add the appropriate amount (0.5-5 mol%).
-
Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C or higher) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.
Protocol for Suzuki Coupling with 4-Chlorotoluene and Phenylboronic Acid using an in-situ generated Pd/XPhos catalyst: [5][6]
-
In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and K₃PO₄ (0.55 M).
-
Add palladium acetate (B1210297) (Pd(OAc)₂) as the precursor and the XPhos ligand. The ratio of ligand to palladium can be varied to optimize the yield.[5]
-
The solvent system used is a mixture of methanol (B129727) (0.95 mL) and THF (0.05 mL).
-
The reaction is stirred at a controlled temperature and the product yield is determined by gas chromatography.
Visualizing the Suzuki Coupling Mechanism and Catalyst Selection
To better understand the reaction and aid in catalyst selection, the following diagrams illustrate the catalytic cycle and a decision-making workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for selecting an appropriate palladium catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 10. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Influence of Alkyl Chain Length on Liquid Crystal Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The deliberate engineering of molecular structure is a cornerstone of materials science, and in the realm of liquid crystals, the length of the constituent alkyl chains is a critical design parameter that profoundly influences their macroscopic properties. This guide provides an objective comparison of how varying alkyl chain length impacts key characteristics of liquid crystals, supported by experimental data and detailed methodologies. Understanding these relationships is paramount for the tailored development of liquid crystals for a diverse array of applications, from advanced display technologies to sophisticated drug delivery systems.
Impact on Mesophase Stability and Transition Temperatures
The length of the terminal alkyl chain plays a significant role in the thermal stability and the types of mesophases exhibited by a liquid crystal series. Generally, an increase in alkyl chain length leads to a greater number of mesophases and a higher clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid).[1][2][3] This is attributed to the increased van der Waals interactions between longer alkyl chains, which promotes molecular ordering.
A classic example is the n-alkyl-4-cyanobiphenyl (nCB) homologous series. As the number of carbon atoms (n) in the alkyl chain increases, a distinct trend in transition temperatures is observed.
| Alkyl Chain Length (n) | Crystal to Nematic (T_CN) / Smectic A (T_CA) (°C) | Nematic to Isotropic (T_NI) (°C) | Smectic A to Nematic (T_AN) (°C) |
| 5 | 22.5 | 35.0 | - |
| 6 | 13.5 | 29.0 | - |
| 7 | 28.5 | 42.0 | - |
| 8 | 21.5 (Cr-SmA) | 40.4 | 32.5 |
Table 1: Transition temperatures for the n-alkyl-4-cyanobiphenyl (nCB) homologous series. Data compiled from multiple sources.[2]
Optical Properties: Birefringence
Birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a fundamental optical property of liquid crystals. The length of the alkyl chain can influence birefringence, although the effect is often more subtle than on transition temperatures. For the nCB series, a general trend of decreasing birefringence is observed with increasing alkyl chain length in the nematic phase.[2][4] This is because the addition of flexible alkyl chains can lead to a decrease in the overall molecular polarizability anisotropy.
| Alkyl Chain Length (n) | Birefringence (Δn) at T - T_NI = -1°C (λ = 589 nm) |
| 5 | ~0.18 |
| 6 | ~0.16 |
| 7 | ~0.15 |
| 8 | ~0.14 |
Table 2: Approximate birefringence values for the nCB homologous series near the nematic-isotropic transition. Data extrapolated and compiled from graphical representations.[4]
Dielectric Properties: Dielectric Anisotropy
Dielectric anisotropy (Δε), the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director, is crucial for the electro-optic switching of liquid crystals. In the nCB series, which possesses a strong positive dielectric anisotropy due to the polar cyano group, Δε generally decreases as the alkyl chain length increases.[1] This is attributed to the dilution of the polar core by the non-polar alkyl chains.
| Alkyl Chain Length (n) | Dielectric Anisotropy (Δε) at T - T_NI = -1°C |
| 5 | ~11.5 |
| 6 | ~10.0 |
| 7 | ~9.2 |
| 8 | ~8.0 |
Table 3: Approximate dielectric anisotropy for the nCB homologous series near the nematic-isotropic transition. Data compiled from multiple sources.[1]
Rheological Properties: Viscosity
Viscosity is a critical parameter for the response time of liquid crystal devices. While comprehensive tabulated data for the entire nCB series is scarce, the general trend observed is that rotational viscosity tends to increase with longer alkyl chains due to increased intermolecular friction. However, an "odd-even" effect is often observed, where homologues with an even number of carbons in the alkyl chain exhibit different viscous behavior compared to those with an odd number.
Experimental Protocols
Accurate assessment of liquid crystal properties relies on precise experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Objective: To determine the transition temperatures and associated enthalpy changes of liquid crystal mesophases.
Methodology:
-
Sample Preparation: A small amount of the liquid crystal sample (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation. A temperature program is set, which typically involves a heating and cooling cycle at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions.
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis: Phase transitions are identified as endothermic (melting, smectic-nematic, nematic-isotropic) or exothermic (crystallization) peaks in the DSC thermogram. The onset temperature of the peak is typically taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).[5]
Birefringence Measurement using an Abbe Refractometer
Objective: To determine the ordinary (nₒ) and extraordinary (nₑ) refractive indices, and thus the birefringence (Δn), of a liquid crystal.
Methodology:
-
Sample Preparation: A thin, homogeneously aligned liquid crystal cell is prepared. This is achieved by sandwiching the liquid crystal between two glass prisms with a specific surface treatment (e.g., rubbed polyimide) to induce a uniform molecular orientation.
-
Instrument Setup: An Abbe refractometer is used, which measures the critical angle of total internal reflection at the interface between the prism and the liquid crystal sample. A monochromatic light source (e.g., a sodium lamp, λ = 589 nm) is used.
-
Measurement of nₒ: The liquid crystal cell is oriented such that the director (the average direction of the long molecular axis) is perpendicular to the plane of incidence of the light. The refractive index measured in this configuration corresponds to the ordinary refractive index (nₒ).
-
Measurement of nₑ: The cell is then rotated by 90 degrees so that the director lies in the plane of incidence. The refractive index measured in this orientation is the extraordinary refractive index (nₑ).
-
Calculation of Birefringence: The birefringence is calculated as Δn = nₑ - nₒ.
Dielectric Spectroscopy for Dielectric Anisotropy Measurement
Objective: To measure the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
Methodology:
-
Cell Preparation: A parallel-plate capacitor cell with a known cell gap is filled with the liquid crystal sample. The inner surfaces of the cell are treated to promote either planar (director parallel to the surfaces) or homeotropic (director perpendicular to the surfaces) alignment.
-
Measurement of ε⊥: For a planar-aligned cell, applying a low-frequency AC electric field perpendicular to the glass plates allows for the measurement of the capacitance, from which ε⊥ is calculated.
-
Measurement of ε∥: For a homeotropic-aligned cell, the same measurement yields ε∥. Alternatively, a strong magnetic field can be used to align the director of a planar cell parallel to the electric field to measure ε∥.
-
Data Acquisition: An impedance analyzer or LCR meter is used to measure the capacitance of the cell at a specific frequency (typically 1 kHz).
-
Calculation of Dielectric Anisotropy: The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.
Rotational Viscometry for Viscosity Measurement
Objective: To measure the rotational viscosity (γ₁) of a nematic liquid crystal.
Methodology:
-
Sample Preparation: The liquid crystal sample is placed in a temperature-controlled cell.
-
Instrument Setup: A rotational viscometer with a suitable spindle geometry is used. The instrument applies a controlled torque or rotational speed to the spindle immersed in the liquid crystal.
-
Measurement Principle: The resistance of the liquid crystal to the rotation of the spindle is measured. For nematic liquid crystals, the measurement is often performed in the presence of a magnetic or electric field to control the director orientation. The rotational viscosity is determined by measuring the torque required to rotate the director.
-
Data Analysis: The viscosity is calculated from the measured torque, rotational speed, and the geometry of the spindle and the cell.[5][6]
Logical Relationship Diagram
The following diagram illustrates the causal relationships between increasing the alkyl chain length and the resulting changes in key liquid crystal properties.
Figure 1. The impact of increasing alkyl chain length on liquid crystal properties.
References
- 1. Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are the steps of the rotational viscometer viscosity detection method? Q&A | NBCHAO [en1.nbchao.com]
- 6. drawellanalytical.com [drawellanalytical.com]
comparative analysis of spectroscopic data for biphenyl derivatives
A Comparative Spectroscopic Analysis of Biphenyl (B1667301) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data for biphenyl and two of its derivatives: 4-methoxybiphenyl (B1664174) and 4,4'-dinitrobiphenyl. These compounds serve as excellent models for understanding the influence of electron-donating and electron-withdrawing substituents on the spectroscopic properties of the biphenyl scaffold, a common motif in pharmaceuticals and functional materials. The data presented herein, including UV-Vis, IR, NMR, and Mass Spectrometry, offers a foundational reference for the identification and characterization of similar molecules.
Data Presentation
The following tables summarize the key spectroscopic data for biphenyl, 4-methoxybiphenyl, and 4,4'-dinitrobiphenyl, allowing for a direct comparison of their characteristic signals.
Table 1: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent | Comments |
| Biphenyl | ~250 | ~19000 | Ethanol | Intense absorption due to π-π* conjugation between the phenyl rings. |
| 4-Methoxybiphenyl | ~260 | ~21000 | Ethanol | Bathochromic (red) shift and hyperchromic effect due to the electron-donating methoxy (B1213986) group extending conjugation. |
| 4,4'-Dinitrobiphenyl | ~300 | ~25000 | Ethanol | Significant bathochromic shift due to the electron-withdrawing nitro groups extending conjugation.[1] |
Table 2: Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)
| Functional Group | Biphenyl | 4-Methoxybiphenyl | 4,4'-Dinitrobiphenyl | Vibrational Mode |
| C-H (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 | Stretching |
| C=C (Aromatic) | ~1600-1450 | ~1600-1450 | ~1600-1450 | Stretching |
| C-O | N/A | ~1250 (strong) | N/A | Stretching |
| N=O (Asymmetric) | N/A | N/A | ~1520 (strong) | Stretching |
| N=O (Symmetric) | N/A | N/A | ~1350 (strong) | Stretching |
Table 3: ¹H NMR Spectroscopic Data (δ, ppm in CDCl₃) [2][3]
| Protons | Biphenyl | 4-Methoxybiphenyl | 4,4'-Dinitrobiphenyl | Multiplicity |
| Ar-H | ~7.3-7.6 | ~6.9-7.6 | ~7.7-8.3 | Multiplet |
| -OCH₃ | N/A | ~3.8 | N/A | Singlet |
Table 4: ¹³C NMR Spectroscopic Data (δ, ppm in CDCl₃) [3]
| Carbon | Biphenyl | 4-Methoxybiphenyl | 4,4'-Dinitrobiphenyl |
| C-ipso | ~141 | ~134, ~141 | ~147 |
| C-ortho | ~127 | ~128, ~128 | ~128 |
| C-meta | ~129 | ~114, ~127 | ~124 |
| C-para | ~127 | ~159, ~127 | ~147 |
| -OCH₃ | N/A | ~55 | N/A |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| Biphenyl | 154 | 77 (C₆H₅⁺) |
| 4-Methoxybiphenyl | 184 | 169 ([M-CH₃]⁺), 141 ([M-CH₃O]⁺), 115, 77 |
| 4,4'-Dinitrobiphenyl | 244 | 198 ([M-NO₂]⁺), 152 ([M-2NO₂]⁺), 76 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the biphenyl derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4]
-
Instrument: A 400 MHz or higher field NMR spectrometer.[4]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[5]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.[5]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the biphenyl derivative in a suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the spectrum over a range of approximately 200-400 nm.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is common. The sample is injected into the GC, which separates it from the solvent and other impurities before it enters the mass spectrometer.
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Data Acquisition: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of biphenyl derivatives.
Caption: A general workflow for the spectroscopic analysis of biphenyl derivatives.
References
yield comparison of different synthetic routes to 4'-alkyl-4-cyanobiphenyls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic routes to 4'-alkyl-4-cyanobiphenyls, a class of compounds with significant applications in materials science, particularly in the field of liquid crystals, and as scaffolds in medicinal chemistry. The following sections detail the performance of different synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Yield Comparison of Synthetic Routes
The efficiency of a synthetic route is a critical factor in chemical research and production. The table below summarizes the reported yields for different methods used to synthesize 4'-alkyl-4-cyanobiphenyls and structurally related compounds.
| Synthetic Route | Reactants | Product | Reported Yield (%) |
| One-Pot Synthesis from Terephthalonitrile (B52192) | Terephthalonitrile dianion, aromatic nitrile, alkyl halide | 4'-Alkyl-4-cyanobiaryl | 44 - 75[1] |
| Suzuki-Miyaura Coupling | 4-Bromobenzonitrile (B114466), Phenylboronic acid | 4-Cyanobiphenyl | 91 - 97 |
| Negishi Coupling | Secondary alkylzinc halide, 4-Iodobenzonitrile | 4'-(sec-Alkyl)-4-cyanobiphenyl | ~75 |
| Negishi Coupling (General) | Unactivated alkyl bromide, Alkylzinc halide | Coupled alkane | 61 - 92 |
| Kumada Coupling | Tertiary alkylmagnesium halide, Aryl bromide | Aryl-substituted alkane | up to 90[2] |
| Gomberg-Bachmann Reaction | Diazonium salt, Arene | Biaryl | < 40 |
| Multi-stage Friedel-Crafts Acylation Route | Biphenyl, Acyl chloride, etc. | 4'-Alkyl-4-cyanobiphenyl | Not explicitly stated, but individual step yields can be high. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
One-Pot Synthesis from Terephthalonitrile Dianion
This method offers a convergent and efficient route to a variety of 4'-alkyl-4-cyanobiaryls.
Procedure:
-
In a flask equipped with a cold finger condenser, liquid ammonia (B1221849) is condensed.
-
Terephthalonitrile is suspended in the liquid ammonia at -78 °C.
-
Small pieces of sodium metal are added portion-wise until a persistent blue color is observed, indicating the formation of the terephthalonitrile dianion.
-
The appropriate aromatic nitrile (e.g., a substituted benzonitrile) is added to the solution.
-
The reaction is stirred for a specified time to allow for the cross-coupling to occur.
-
An excess of the desired alkyl halide is then added to the reaction mixture to alkylate the intermediate.
-
The ammonia is allowed to evaporate, and the reaction is quenched with a suitable proton source (e.g., ammonium (B1175870) chloride solution).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography or recrystallization.
Suzuki-Miyaura Coupling
A versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.
General Procedure:
-
To a reaction vessel, add the aryl halide (e.g., 4-bromobenzonitrile), the boronic acid or ester derivative (e.g., an alkylphenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system (e.g., toluene/water, dioxane/water, or THF/water) is added.
-
The reaction mixture is heated to the desired temperature (typically between 80-120 °C) and stirred for the required time.
-
Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Negishi Coupling
This palladium- or nickel-catalyzed cross-coupling reaction involves the use of an organozinc reagent.
General Procedure:
-
Preparation of the Organozinc Reagent: The alkylzinc halide is typically prepared in situ by the reaction of the corresponding alkyl halide with activated zinc metal in a suitable solvent like THF.
-
Coupling Reaction: In a separate reaction vessel under an inert atmosphere, the aryl halide (e.g., 4-bromobenzonitrile or 4-iodobenzonitrile) and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppp)) are dissolved in an appropriate solvent (e.g., THF, DMF).
-
The freshly prepared organozinc reagent is then transferred to the reaction vessel containing the aryl halide and catalyst.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.
-
After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification of the product is carried out by chromatography or recrystallization.
Kumada Coupling
A cross-coupling reaction that utilizes a Grignard reagent as the organometallic coupling partner, catalyzed by nickel or palladium.
General Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, the aryl halide (e.g., 4-bromobenzonitrile) is dissolved in a dry ethereal solvent (e.g., THF or diethyl ether).
-
A nickel or palladium catalyst (e.g., NiCl₂(dppe), Pd(PPh₃)₄) is added to the solution.
-
The Grignard reagent (e.g., an alkylphenylmagnesium bromide), either commercially available or freshly prepared, is added dropwise to the reaction mixture at a controlled temperature (often at 0 °C or room temperature).
-
The reaction is stirred for a period of time until completion, which is monitored by a suitable analytical technique (e.g., TLC or GC).
-
The reaction is then carefully quenched by the slow addition of a dilute acid solution.
-
The product is extracted into an organic solvent.
-
The organic layer is washed, dried over an anhydrous salt, and the solvent is removed under reduced pressure.
-
The final product is purified by distillation, recrystallization, or column chromatography.
Multi-stage Friedel-Crafts Acylation Route
This classical approach involves a sequence of reactions to build the 4'-alkyl-4-cyanobiphenyl structure.
Synthetic Sequence for 4'-Pentyl-4-cyanobiphenyl (5CB): [3]
-
Friedel-Crafts Acylation: Biphenyl is acylated with pentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the pentanoyl group at the 4-position.
-
Clemmensen or Wolff-Kishner Reduction: The ketone functional group of the resulting 4-pentanoylbiphenyl is reduced to a methylene (B1212753) group to form 4-pentylbiphenyl (B1172339).
-
Bromination: The 4-pentylbiphenyl is then brominated, typically using bromine in the presence of a catalyst, to introduce a bromine atom at the 4'-position.
-
Cyanation: Finally, the 4'-bromo-4-pentylbiphenyl is converted to 4'-pentyl-4-cyanobiphenyl by reaction with a cyanide source, such as copper(I) cyanide (Rosenmund-von Braun reaction).
Visualizing the Synthetic Comparison Workflow
The following diagram illustrates the logical process of selecting a synthetic route based on key performance indicators.
Caption: A flowchart outlining the decision-making process for selecting a synthetic route.
The following diagram illustrates the general steps involved in the primary synthetic methodologies discussed.
Caption: A comparison of the key stages in different synthetic strategies.
References
- 1. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Nematic Phase Behavior of Cyanobiphenyls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nematic phase behavior of a homologous series of cyanobiphenyl liquid crystals: 5CB, 6CB, 7CB, and 8CB. The information presented is curated from experimental data to assist in the selection and understanding of these materials for various research and development applications.
Quantitative Data Summary
The following table summarizes the key physical properties of the nematic phase for 4-pentyl-4'-cyanobiphenyl (5CB), 4-hexyl-4'-cyanobiphenyl (B1345128) (6CB), 4-heptyl-4'-cyanobiphenyl (7CB), and 4-octyl-4'-cyanobiphenyl (8CB). These values are critical for understanding the influence of the alkyl chain length on the mesophase behavior.
| Property | 5CB | 6CB | 7CB | 8CB |
| Molecular Formula | C₁₈H₁₉N | C₁₉H₂₁N | C₂₀H₂₃N | C₂₁H₂₅N |
| Molar Mass ( g/mol ) | 249.35 | 263.38 | 277.41 | 291.44 |
| Nematic Range (°C) | 22.5 - 35.0[1] | 14.5 - 29.0 | 28.0 - 42.0 | 33.5 - 40.5[2] |
| Enthalpy of Nematic-Isotropic Transition (ΔH N-I) (kJ/mol) | ~2.6 | ~2.7 | ~2.8 | 2.84[3][4] |
| Order Parameter (S) at T/TNI = 0.98 | ~0.55 | ~0.57 | ~0.58 | ~0.60 |
Experimental Protocols
The data presented in this guide is typically obtained through two primary experimental techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). Detailed protocols for these methods are provided below.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is a fundamental technique used to determine the transition temperatures and measure the enthalpy changes associated with phase transitions in liquid crystals.[5]
Objective: To determine the nematic-to-isotropic transition temperature (TNI) and the enthalpy of this transition (ΔHNI).
Materials:
-
Cyanobiphenyl sample (5CB, 6CB, 7CB, or 8CB)
-
DSC instrument with a cooling accessory
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
High-purity nitrogen gas for purging
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the cyanobiphenyl sample into an aluminum DSC pan using a microbalance.
-
Hermetically seal the pan using a crimper to prevent sample evaporation.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the lowest expected transition (e.g., 0°C).
-
Heat the sample at a constant rate (e.g., 5-10°C/min) to a temperature above the isotropic clearing point (e.g., 60°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same constant rate back to the starting temperature.
-
-
Data Analysis:
-
The DSC thermogram will show peaks corresponding to phase transitions. The nematic-to-isotropic transition will appear as an endothermic peak upon heating and an exothermic peak upon cooling.
-
The onset temperature of the peak is typically taken as the transition temperature (TNI).
-
The area under the peak is integrated to determine the enthalpy of the transition (ΔHNI).
-
Polarized Optical Microscopy (POM) for Nematic Phase Identification
POM is a crucial technique for the visual identification of liquid crystal phases based on their unique optical textures.[6]
Objective: To visually confirm the nematic phase and observe its characteristic textures.
Materials:
-
Cyanobiphenyl sample
-
Polarizing optical microscope with a hot stage
-
Glass microscope slides and cover slips
-
Spacers of a known thickness (e.g., 5-10 µm) (optional)
Procedure:
-
Sample Preparation:
-
Place a small amount of the cyanobiphenyl sample on a clean microscope slide.
-
If using spacers, place them on the slide around the sample.
-
Gently place a cover slip over the sample.
-
Heat the slide on a hot plate above the isotropic transition temperature to allow the sample to melt and spread evenly.
-
Allow the sample to cool slowly to the nematic phase. This helps in obtaining a well-defined texture.
-
-
Microscope Setup:
-
Place the prepared slide on the hot stage of the polarizing microscope.
-
Cross the polarizer and analyzer to achieve a dark background.
-
-
Observation:
-
Heat the sample to its isotropic phase. The view under crossed polarizers will be dark as the isotropic phase is optically isotropic.
-
Slowly cool the sample. Upon transitioning to the nematic phase, characteristic textures will appear. For cyanobiphenyls, a "schlieren" texture with dark brushes or a "marbled" texture is typically observed.
-
The temperature at which these textures first appear upon cooling from the isotropic phase is the nematic-isotropic transition temperature (TNI).
-
Further cooling may reveal other phase transitions, such as crystallization or, in the case of 8CB, a transition to a smectic phase, each with its own distinct texture.
-
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing the nematic phase behavior of different cyanobiphenyls.
Caption: Workflow for comparing cyanobiphenyl nematic phases.
References
- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative DFT Analysis of Fluorinated Liquid Crystalline Compounds
In the landscape of advanced materials, fluorinated liquid crystals (LCs) are pivotal for their unique properties that drive innovations in display technologies and optoelectronics. The strategic incorporation of fluorine atoms into the molecular architecture of LCs allows for the fine-tuning of key characteristics such as dielectric anisotropy, viscosity, and thermal stability.[1][2] Density Functional Theory (DFT) has emerged as an indispensable computational tool for predicting and understanding the structure-property relationships in these complex molecules, guiding the rational design of new materials with tailored functionalities.
This guide provides a comparative analysis of fluorinated liquid crystalline compounds, drawing on data from recent DFT studies. It is intended for researchers, scientists, and professionals in drug development and materials science who are leveraging computational methods to explore and develop novel liquid crystalline materials.
Comparative Analysis of Molecular Properties
The substitution of hydrogen with fluorine atoms significantly alters the electronic and conformational properties of liquid crystal molecules. DFT calculations are instrumental in quantifying these changes. Below is a summary of key molecular properties for representative fluorinated LC compounds, highlighting the impact of fluorination.
A comparative study of two fluorinated liquid crystal molecules, referred to as Compound A and Compound B, reveals the influence of fluorine substitution and alkyl chains on their electronic properties.[3] The structures were optimized using the B3LYP functional with a 6-31+G(d,p) basis set.[3] Another study on two fluorinated calamitic liquid crystals from the 5O.12 family, also designated as compound a and compound b, utilized the B3LYP functional with the 6-311G(d,p) basis set to explore their characteristics.[4]
Table 1: Comparison of Electronic Properties of Fluorinated Liquid Crystals
| Property | Compound A[3] | Compound B[3] | 5O.12 Compound a[4] | 5O.12 Compound b[4] |
| HOMO Energy (eV) | -6.83 | -6.91 | -6.34 | -6.31 |
| LUMO Energy (eV) | -1.53 | -1.62 | -2.23 | -2.25 |
| Energy Gap (ΔE) (eV) | 5.30 | 5.29 | 4.11 | 4.06 |
| Dipole Moment (Debye) | 4.45 | 5.12 | 3.28 | 4.96 |
The data indicates that subtle changes in molecular structure, such as the position of the fluorine atom, can lead to noticeable differences in the HOMO-LUMO energy gap and dipole moment, which in turn affect the material's chemical reactivity and stability.[3] For instance, the higher dipole moment in Compound B compared to Compound A suggests stronger intermolecular interactions.[3] Similarly, the enhanced nonlinear optical properties of 5O.12 compound b make it a promising candidate for related applications.[4]
Further analysis into the reactivity of these compounds provides deeper insights into their potential applications.
Table 2: Comparison of Global Reactivity Descriptors
| Parameter | Compound A[3] | Compound B[3] |
| Ionization Potential (I) | 6.83 | 6.91 |
| Electron Affinity (A) | 1.53 | 1.62 |
| Electronegativity (χ) | 4.18 | 4.26 |
| Global Hardness (η) | 2.65 | 2.64 |
| Global Softness (S) | 0.37 | 0.37 |
| Electrophilicity Index (ω) | 3.30 | 3.42 |
These reactivity descriptors, derived from the HOMO and LUMO energies, are crucial for understanding the dynamic behavior and charge distribution of the compounds.[3] The analysis of these parameters, along with electrostatic potential energies and Mulliken charges, helps in elucidating these characteristics.[3]
Experimental and Computational Protocols
The accuracy of DFT predictions is highly dependent on the chosen computational methodology. The studies referenced in this guide predominantly employ the following protocols:
Geometrical Optimization and Property Calculation:
-
Software: Gaussian 09/16, NWChem, and VEDA (Vibrational Energy Distribution Analysis).[5][6][7]
-
DFT Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for optimizing molecular geometries and predicting a range of molecular properties.[3][4][5][8] Other functionals like M06-2X may also be employed.[6]
-
Basis Set: The Pople-style basis set 6-31G(d,p) is common, with variations such as 6-31+G(d,p) and 6-311G(d,p) being used for enhanced accuracy, particularly for systems with diffuse electrons.[3][4][8]
-
Analysis: Key analyses performed include Frontier Molecular Orbital (FMO) analysis to determine the HOMO-LUMO gap, Molecular Electrostatic Potential (MEP) to understand charge distribution, and calculation of nonlinear optical (NLO) properties like polarizability and hyperpolarizability.[3][4][9] Thermodynamic properties are also examined to understand phase transitions and dynamics.[3]
Workflow for Comparative DFT Analysis
The process of conducting a comparative DFT analysis of fluorinated liquid crystalline compounds can be systematically outlined. This workflow ensures a comprehensive and rigorous evaluation of the molecular properties of interest.
Caption: A generalized workflow for conducting a comparative DFT analysis of liquid crystals.
This systematic approach, from initial molecular design to the final analysis of structure-property relationships, provides a robust framework for computational research in the field of liquid crystals. By leveraging the predictive power of DFT, researchers can accelerate the discovery and development of next-generation materials for a wide array of technological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. arxiv.org [arxiv.org]
- 8. worldscientific.com [worldscientific.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Cyano and Trifluoromethyl Groups in Biphenyl Scaffolds for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the influence of cyano (-CN) and trifluoromethyl (-CF3) functional groups on the physicochemical and biological properties of biphenyl (B1667301) scaffolds. The strategic placement of these electron-withdrawing groups can significantly modulate a molecule's electronic character, metabolic stability, binding affinity, and overall pharmacokinetic profile. This document synthesizes experimental data to offer a clear comparison, aiding in the rational design of novel therapeutic agents.
Physicochemical and Electronic Properties: A Head-to-Head Comparison
Both the cyano and trifluoromethyl groups are potent electron-withdrawing moieties, a property that is often leveraged in medicinal chemistry to enhance interactions with biological targets and to improve metabolic stability. Their electronic effects can be quantitatively compared using Hammett substituent constants (σ).
The trifluoromethyl group, in particular, is known to enhance lipophilicity, which can improve membrane permeability.[1] It is also highly stable to metabolic degradation.[1] The cyano group, while also electron-withdrawing, presents a different steric and electronic profile. Dynamic NMR measurements have indicated that the cyano group is slightly smaller than a phenyl ring, while the trifluoromethyl group is somewhat smaller than an isopropyl group.[2][3]
Table 1: Comparison of Physicochemical and Electronic Properties
| Property | Cyano Group (-CN) | Trifluoromethyl Group (-CF3) | Key Implications for Biphenyl Scaffolds |
| Electronic Effect | Strongly electron-withdrawing | Strongly electron-withdrawing | Modulation of pKa, dipole moment, and interaction with biological targets. |
| Hammett Constant (σp) | 0.83[4] | 0.54 (from various sources) | Both strongly deactivate the aromatic ring, influencing reaction chemistry and electronic interactions. |
| Hammett Constant (σm) | 0.62[4] | 0.43 (from various sources) | Significant inductive electron withdrawal from the meta position. |
| Lipophilicity (Hansch π) | -0.57 | 0.88 | CF3 group significantly increases lipophilicity, potentially enhancing membrane permeability and cell uptake. |
| Steric Size | Smaller than a phenyl group[2][3] | Smaller than an isopropyl group[2][3] | Can influence binding pocket accessibility and molecular conformation. |
| Metabolic Stability | Generally stable, but can be metabolized | Exceptionally high metabolic stability[1] | CF3 group is often used to block metabolic hotspots. |
| Hydrogen Bonding | Can act as a weak hydrogen bond acceptor | Fluorine atoms can act as weak hydrogen bond acceptors | Influences solubility and interactions with biological targets. |
Note: Hammett constants and Hansch π values are general and can vary slightly depending on the specific molecular context.
Synthesis of Substituted Biphenyls: A Standardized Protocol
The synthesis of biphenyls bearing cyano or trifluoromethyl groups is most commonly and efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 4-substituted biphenyl derivative (e.g., 4-cyano-4'-(trifluoromethyl)biphenyl).
Materials:
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid)
-
Palladium catalyst (e.g., Palladium(II) acetate)
-
Ligand (e.g., Triphenylphosphine)
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Toluene and water)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., 2 mol%), and ligand (e.g., 4 mol%).[5]
-
Solvent and Base Addition: Add the solvent (e.g., toluene) and an aqueous solution of the base (e.g., 2M K2CO3, 4.0 eq).[5]
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring for several hours (typically 4-6 hours), monitoring the progress by thin-layer chromatography (TLC).[5]
-
Work-up: After completion, cool the mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).[6]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[6]
Caption: A generalized workflow for the synthesis of substituted biphenyls.
Influence on Biological Activity: A Case Study Approach
While direct head-to-head comparative data for a single biological target is sparse in the literature, we can infer the differential impact of cyano and trifluoromethyl groups by examining related compounds and their structure-activity relationships (SAR).
Case Study: NLRP3 Inflammasome Inhibitors
Biphenyl sulfonamide analogs have been identified as potent inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[7] SAR studies have shown that the nature and position of substituents on the biphenyl rings are critical for inhibitory potency.[7] While a direct comparison between a cyano and a trifluoromethyl group at the same position is not available, the data suggests that electron-withdrawing groups are generally favored.
Table 2: Biological Activity of Biphenyl Sulfonamide Analogs as NLRP3 Inflammasome Inhibitors
| Compound | IC50 (µM) | Cell Line | Key Structural Features | Reference |
| H28 | 0.57 | J774A.1 | Biphenyl sulfonamide core | [7] |
| YQ128 | 0.30 ± 0.01 | Not specified | Lead inhibitor with brain penetration | [7] |
| Compound 19 | 0.12 ± 0.01 | Not specified | Improved potency and binding affinity (KD: 84 nM) | [7] |
This table illustrates the potency of the biphenyl sulfonamide scaffold. Further studies directly comparing CN and CF3 substitutions are needed to delineate their specific contributions.
Experimental Protocol: Measuring Binding Affinity (General)
Several biophysical techniques can be employed to quantify the binding affinity of a compound to its target protein. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two common label-free methods.
Objective: To determine the equilibrium dissociation constant (KD) of a biphenyl derivative for a target protein.
Method 1: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the target protein in a buffer and the biphenyl compound in the same buffer.
-
ITC Experiment: Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.
-
Titration: Inject small aliquots of the compound solution into the protein solution at regular intervals.
-
Data Analysis: Measure the heat changes associated with each injection. The resulting binding isotherm is fitted to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
Method 2: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the target protein onto the surface of a sensor chip.
-
Binding Analysis: Inject a series of concentrations of the biphenyl compound over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rate constants. The KD is calculated as koff/kon.
Caption: Overview of two common methods for determining binding affinity.
Pharmacokinetic (ADME) Considerations
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. The choice between a cyano and a trifluoromethyl group can have a profound impact on these parameters.
The high metabolic stability of the trifluoromethyl group is a significant advantage in drug design, often leading to an improved pharmacokinetic profile.[1]
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of a biphenyl compound to metabolism by liver enzymes.
Materials:
-
Test compound
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer
-
LC-MS/MS system
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound and human liver microsomes in a phosphate buffer.
-
Incubation: Pre-incubate the mixture at 37°C.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (T1/2).
Caption: A simplified workflow for ADME assessment in drug discovery.
Conclusion and Future Directions
The cyano and trifluoromethyl groups both serve as powerful tools in the medicinal chemist's arsenal (B13267) for modifying the properties of biphenyl-based drug candidates. The trifluoromethyl group offers the distinct advantages of increased lipophilicity and exceptional metabolic stability. The cyano group, being smaller and possessing a different electronic distribution, offers an alternative for probing molecular interactions and optimizing physicochemical properties.
The available data underscores the importance of empirical testing in drug discovery. While general trends can be predicted, the optimal choice between a cyano and a trifluoromethyl group will be highly dependent on the specific biological target and the desired pharmacokinetic profile.
Future research should focus on generating direct, head-to-head comparative data for a series of biphenyl analogs where the only modification is the interchange of a cyano and a trifluoromethyl group. Such studies, encompassing binding affinity, enzyme inhibition, and comprehensive ADME profiling, would provide invaluable insights for the rational design of next-generation therapeutics.
References
- 1. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. Hammett substituent constants [stenutz.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Confirming the Identity of 4-Cyano-4'-methylbiphenyl: A Spectroscopic Comparison
A definitive guide for researchers on the characterization of 4-Cyano-4'-methylbiphenyl using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with a comparative analysis against its isomer, 2-Cyano-4'-methylbiphenyl.
In the synthesis and application of specialized organic compounds, absolute certainty of a product's identity is paramount. This guide provides a comprehensive comparison of the analytical data for this compound against a common isomer, 2-Cyano-4'-methylbiphenyl, to aid researchers in unequivocally confirming the identity of their synthesized or procured materials. The primary techniques discussed are ¹H NMR, ¹³C NMR, and Mass Spectrometry, which together provide a detailed fingerprint of the molecular structure.
Spectroscopic Data Comparison
The following tables summarize the expected NMR and MS data for this compound and its positional isomer, 2-Cyano-4'-methylbiphenyl. These values are critical for distinguishing between the two compounds.
Table 1: ¹H NMR Spectral Data (Predicted)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~7.70 | Doublet | 2H | Protons ortho to -CN |
| ~7.60 | Doublet | 2H | Protons meta to -CN | |
| ~7.50 | Doublet | 2H | Protons ortho to -CH₃ | |
| ~7.30 | Doublet | 2H | Protons meta to -CH₃ | |
| ~2.40 | Singlet | 3H | -CH₃ | |
| 2-Cyano-4'-methylbiphenyl | ~7.80-7.40 | Multiplet | 8H | Aromatic Protons |
| ~2.40 | Singlet | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~145 | Quaternary C (ipso to -CN) |
| ~138 | Quaternary C (ipso to tolyl) | |
| ~133 | CH (ortho to -CN) | |
| ~130 | CH (meta to -CH₃) | |
| ~128 | CH (meta to -CN) | |
| ~127 | CH (ortho to -CH₃) | |
| ~119 | -CN | |
| ~110 | Quaternary C (ipso to -CH₃) | |
| ~21 | -CH₃ | |
| 2-Cyano-4'-methylbiphenyl | ~143 | Quaternary C (ipso to tolyl) |
| ~138 | Quaternary C (ipso to -CN) | |
| ~134-128 | Aromatic CH | |
| ~118 | -CN | |
| ~112 | Quaternary C (ipso to cyano-phenyl) | |
| ~21 | -CH₃ |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |
| This compound | 193 | 178, 166 | Loss of -CH₃ (M-15), Loss of HCN (M-27) |
| 2-Cyano-4'-methylbiphenyl | 193 | 192, 165, 102 | [M-H]⁺, Loss of HCN, Further fragmentation |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Acquire the spectrum using proton decoupling.
-
A higher number of scans will be necessary compared to ¹H NMR (e.g., 1024 or more).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) Acquisition:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern to the expected values.
Analytical Workflow
The following diagram illustrates the logical workflow for the confirmation of this compound's identity.
By following these protocols and comparing the acquired data with the reference tables, researchers can confidently distinguish this compound from its isomers and ensure the integrity of their research materials.
Safety Operating Guide
Proper Disposal of 4-Cyano-4'-methylbiphenyl: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Cyano-4'-methylbiphenyl, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to mitigate risks associated with this chemical.
This compound is classified as a hazardous substance, harmful if swallowed, and a suspected carcinogen that can cause skin, eye, and respiratory irritation.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[4] Therefore, proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental stewardship.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[2] Appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling the chemical.[2][5]
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[6]
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1]
Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent its spread.
Spill Cleanup Protocol:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.[1]
-
Wearing the appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[7]
-
Carefully sweep or vacuum the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[2][4][5] Avoid creating dust.[2][4][5]
-
Clean the spill area thoroughly with soap and water.[7]
-
Do not allow the chemical or cleanup materials to enter drains or water systems.[2][4][5]
Disposal Procedures for this compound
Under no circumstances should this compound be disposed of in sanitary sewers, storm drains, or landfills.[2] The recommended method of disposal is through a licensed hazardous waste management company.
Step-by-Step Disposal Guide:
-
Collection: Collect waste this compound, including any contaminated materials, in a suitable, closed, and properly labeled container.
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be cool, dry, and well-ventilated.[6]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company. This is the most critical step to ensure compliance with all regulatory requirements.
-
Incineration: The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]
-
Regulatory Compliance: Always adhere to all federal, state, and local regulations governing hazardous waste disposal.[1][3][4]
Quantitative Disposal Data Summary
While specific quantitative parameters for disposal are not extensively available and are often determined by the licensed disposal facility, the following table summarizes key information from safety data sheets.
| Parameter | Guideline |
| Disposal Method | Incineration in a chemical incinerator with an afterburner and scrubber is the preferred method. |
| Prohibited Disposal | Do not dispose of in sanitary sewers, storm drains, or landfills.[2] |
| Container Requirements | Waste must be stored in a suitable, closed, and clearly labeled container. |
| Spill Containment | Use inert, non-combustible absorbent materials (e.g., sand, vermiculite).[7] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[4] Do not allow to enter drains or water systems.[2][4][5] |
| Regulatory Framework | Disposal must comply with all applicable federal, state, and local hazardous waste regulations.[1][3][4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 4-Cyano-4'-pentylbiphenyl SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. chemdmart.com [chemdmart.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. echemi.com [echemi.com]
- 7. 2-Cyano-4'-methylbiphenyl or OTBN Manufacturers, with SDS [mubychem.com]
Personal protective equipment for handling 4-Cyano-4'-methylbiphenyl
Essential Safety and Handling Guide for 4-Cyano-4'-methylbiphenyl
This guide provides crucial safety protocols and logistical plans for handling this compound in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] It causes significant skin and eye irritation and may lead to respiratory irritation.[1][4] Furthermore, there is a suspicion that it may damage fertility or an unborn child, and it can cause organ damage through prolonged or repeated exposure.[2]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin[1][3] |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 2A/2 | H319: Causes serious eye irritation[1][3] |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to organs through prolonged or repeated exposure[2] |
Chemical and Physical Properties
Below is a summary of key quantitative data for this compound. To date, specific occupational exposure limits have not been established.[1][6]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁N | [1][7] |
| Molecular Weight | 193.24 g/mol | [1][7] |
| Melting Point | 49°C to 54°C | [6][7][8] |
| Boiling Point | 320°C | [6] |
| log Pow (Partition Coefficient) | 3.5 | [2][7] |
| Water Solubility | Insoluble | [6][7] |
| Acute Toxicity (Oral LD50) | No data available | [1] |
| Acute Toxicity (Dermal LD50) | No data available | [1] |
| Acute Toxicity (Inhalation LC50) | No data available | [1] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is essential to minimize exposure and risk.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning laboratory fume hood or another suitable local exhaust ventilation system to avoid exposure to dust and aerosols.[1]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and close to the workstation.[2][3]
Required Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical.[9][10][11]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to EU standard EN166 or OSHA regulations in 29 CFR 1910.133.[1][2][3]
-
Skin Protection:
-
Gloves: Use chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.[1][5] Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of according to laboratory and local regulations.[1][5]
-
Protective Clothing: Wear a lab coat, apron, or coveralls to prevent skin exposure.[4][12] For tasks with a higher risk of splashing, chemical-resistant suits may be necessary.[11]
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter (e.g., P95 or P100).[2][5]
-
Footwear: Closed-toe, chemical-resistant shoes or boots should be worn in all areas where chemicals are handled.[10][12]
Step-by-Step Handling Protocol
-
Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly. Ensure all necessary PPE is available and in good condition.
-
Work Area Setup: Designate a specific area for handling within a fume hood.
-
Handling: Avoid the formation of dust.[1][2] Do not breathe dust, vapors, or mists.[2][4] Avoid all contact with eyes, skin, and clothing.[1][6]
-
Hygiene: Do not eat, drink, or smoke in the work area.[2][4] Wash hands thoroughly with soap and water after handling the chemical.[1][2]
-
Storage: Store the chemical in a tightly closed, suitable container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[4][5][6] The storage area should be secure and accessible only to authorized personnel.[8]
Emergency and Disposal Plans
Spill Response Protocol
In the event of a spill, follow these steps immediately.
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.[1][5]
-
Ventilate: Ensure the area is well-ventilated.
-
Assess: Wearing full PPE, assess the extent of the spill.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the chemical to enter drains or waterways.[1][2]
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the container and any contaminated materials as hazardous waste.
Caption: Workflow for responding to a this compound spill.
First Aid Measures
Immediate medical attention is required in case of exposure.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] If skin irritation persists, consult a physician.[2]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[8]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and call a physician or poison control center immediately.[1][3] Never give anything by mouth to an unconscious person.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical.
-
Chemical Waste: This product must be disposed of as hazardous waste.[4] Offer surplus and non-recyclable solutions to a licensed professional waste disposal company.[1][5] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1][5]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1][5]
-
Regulations: Ensure compliance with all federal, state, and local environmental regulations regarding waste disposal.[1][2] Do not dispose of the product in sanitary sewers, storm sewers, or landfills.[1]
References
- 1. chemdmart.com [chemdmart.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Cyano-4'-pentylbiphenyl SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. capotchem.com [capotchem.com]
- 6. 2-Cyano-4'-methylbiphenyl or OTBN Manufacturers, with SDS [mubychem.com]
- 7. Buy this compound | 50670-50-3 [smolecule.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. epa.gov [epa.gov]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
